Cilofexor tromethamine
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl3N3O5.C4H11NO3/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23;5-4(1-6,2-7)3-8/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36);6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWTTWVBVUZPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33Cl3N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253764-93-9 | |
| Record name | Cilofexor tromethamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2253764939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CILOFEXOR TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7AR0KNS4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cilofexor Tromethamine: A Deep Dive into its Mechanism of Action in Nonalcoholic Steatohepatitis (NASH)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. Left untreated, NASH can advance to cirrhosis, liver failure, and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for NASH. Cilofexor (B606690) (formerly GS-9674), a potent, nonsteroidal FXR agonist, is currently under investigation for the treatment of NASH. This technical guide provides a comprehensive overview of the mechanism of action of cilofexor tromethamine in NASH, summarizing key preclinical and clinical data, and detailing relevant experimental protocols.
Core Mechanism of Action: FXR Agonism
Cilofexor is a selective agonist of the farnesoid X receptor.[1] FXR is a ligand-activated transcription factor that plays a central role in maintaining metabolic homeostasis. Its endogenous ligands are bile acids, most notably chenodeoxycholic acid (CDCA). Upon activation by a ligand such as cilofexor, FXR translocates to the nucleus and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
The therapeutic effects of cilofexor in NASH are mediated through the activation of FXR in both the liver and the intestine. This activation leads to a cascade of downstream events that collectively improve the key pathological features of NASH: steatosis, inflammation, and fibrosis.
Key Signaling Pathways Activated by Cilofexor
The activation of FXR by cilofexor initiates a complex signaling network that impacts multiple metabolic and inflammatory pathways.
Figure 1: Cilofexor-mediated FXR signaling pathway in NASH.
Regulation of Bile Acid Synthesis: Cilofexor-mediated FXR activation in the ileum induces the expression of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).[2] FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding initiates a signaling cascade that ultimately represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[2] In the liver, FXR activation directly induces the expression of the Small Heterodimer Partner (SHP), which also acts as a transcriptional repressor of CYP7A1.[3] The dual inhibitory effect on CYP7A1 leads to a reduction in the synthesis of new bile acids, thereby alleviating the bile acid-induced liver injury often observed in NASH.
Modulation of Lipid Metabolism: FXR activation by cilofexor also plays a crucial role in regulating lipid metabolism. By inducing SHP, FXR activation leads to the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that promotes de novo lipogenesis. This inhibition of SREBP-1c results in decreased synthesis of fatty acids and triglycerides in the liver, contributing to the reduction of hepatic steatosis.
Anti-inflammatory Effects: FXR activation has been shown to exert anti-inflammatory effects through multiple mechanisms. One key mechanism is the transrepression of pro-inflammatory genes by interfering with the activity of transcription factors such as Nuclear Factor-kappa B (NF-κB). This leads to a reduction in the expression of inflammatory cytokines and chemokines, thereby mitigating the hepatic inflammation that is a hallmark of NASH.
Anti-fibrotic Effects: The progression of NASH is characterized by the development of liver fibrosis, which is driven by the activation of hepatic stellate cells (HSCs). Upon activation, HSCs transdifferentiate into myofibroblast-like cells, which are the primary source of extracellular matrix proteins that accumulate in the liver. Preclinical studies have demonstrated that cilofexor treatment leads to the deactivation of HSCs, as evidenced by a reduction in the expression of activation markers such as α-smooth muscle actin (α-SMA) and desmin.[4][5] This inhibitory effect on HSC activation is a critical component of cilofexor's anti-fibrotic activity.
Preclinical Evidence in a NASH Rat Model
The efficacy of cilofexor in a preclinical setting was evaluated in a rat model of NASH induced by a choline-deficient high-fat diet (CDHFD) and intraperitoneal injections of sodium nitrite (B80452) (NaNO2).[3][6]
| Parameter | Placebo | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |
| Liver Fibrosis | |||
| Picro-Sirius Red Stained Area (%) | 9.62 ± 4.60 | 5.64 ± 4.51 (p < 0.001) | 2.94 ± 1.28 (p < 0.001) |
| Hepatic Hydroxyproline (B1673980) Content (µg/g) | ~350 | Significantly Reduced | Significantly Reduced |
| Gene Expression (fold change vs. control) | |||
| col1a1 | 1.0 | Reduced | Reduced |
| pdgfr-β | 1.0 | Reduced | Reduced |
| Portal Pressure (mmHg) | 11.9 ± 2.1 | - | 8.9 ± 2.2 (p = 0.020) |
| Data are presented as mean ± SD. Statistical significance is compared to the placebo group. | |||
| Table adapted from Schwabl P, et al. Biomedicines. 2021.[4] |
These preclinical findings demonstrate that cilofexor dose-dependently reduces liver fibrosis and portal hypertension in a rat model of NASH.[3][4] The reduction in fibrosis was associated with a decrease in the expression of profibrogenic genes and markers of HSC activation.[4]
Clinical Evidence in Patients with Noncirrhotic NASH
A Phase 2, randomized, double-blind, placebo-controlled trial (NCT02854605) evaluated the safety and efficacy of cilofexor in patients with noncirrhotic NASH.[6][7] Patients were randomized to receive cilofexor (30 mg or 100 mg) or placebo once daily for 24 weeks.
| Parameter | Placebo (n=28) | Cilofexor 30 mg (n=56) | Cilofexor 100 mg (n=56) |
| Hepatic Steatosis | |||
| Median Relative Change in MRI-PDFF (%) | +1.9 | -1.8 (p=0.17 vs placebo) | -22.7 (p=0.003 vs placebo) |
| Patients with ≥30% Decline in MRI-PDFF (%) | 13 | 14 (p=0.87 vs placebo) | 39 (p=0.011 vs placebo) |
| Liver Biochemistry | |||
| Median Change in ALT (U/L) | -3 | -13 | -24 |
| Median Change in AST (U/L) | -2 | -6 | -11 |
| Median Change in GGT (U/L) | +1 | -16 | -30 |
| Serum Bile Acids | |||
| Median Relative Change in Primary Bile Acids (%) | -5.1 | -36.4 (p=0.011 vs placebo) | -23.9 (p=0.032 vs placebo) |
| Data are from a 24-week treatment period. | |||
| MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction. | |||
| ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; GGT: Gamma-Glutamyl Transferase. | |||
| Table adapted from Patel K, et al. Hepatology. 2020.[6] |
The results of this Phase 2 trial demonstrated that cilofexor at a dose of 100 mg for 24 weeks was well-tolerated and led to significant reductions in hepatic steatosis, as measured by MRI-PDFF, and improvements in liver biochemistry and serum bile acids in patients with noncirrhotic NASH.[6][8]
Experimental Protocols
FXR Agonist Activity Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the agonist activity of compounds on nuclear receptors like FXR.
Figure 2: Experimental workflow for a TR-FRET based FXR agonist assay.
Principle: This assay measures the interaction between the ligand-binding domain (LBD) of FXR and a coactivator peptide. In the presence of an agonist like cilofexor, the FXR-LBD undergoes a conformational change that promotes its binding to the coactivator peptide. A terbium (Tb)-labeled antibody against a tag on the FXR-LBD serves as the FRET donor, and a fluorescently labeled streptavidin that binds to the biotinylated coactivator peptide acts as the FRET acceptor. When the donor and acceptor are in close proximity due to the FXR-coactivator interaction, FRET occurs, resulting in a detectable signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of cilofexor in an appropriate buffer.
-
Prepare a solution containing the GST-tagged FXR-LBD.
-
Prepare a solution of a biotinylated coactivator peptide (e.g., SRC-1).
-
Prepare solutions of the terbium-labeled anti-GST antibody (donor) and streptavidin-XL665 (acceptor).
-
-
Assay Procedure:
-
In a 384-well plate, add the cilofexor dilutions.
-
Add the FXR-LBD and coactivator peptide solutions to the wells.
-
Add the donor and acceptor solutions.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible microplate reader. Excite the terbium donor at approximately 340 nm and measure the emission at both 620 nm (terbium emission) and 665 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission (665 nm) to the donor emission (620 nm).
-
Plot the emission ratio against the logarithm of the cilofexor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of cilofexor that produces 50% of the maximal response.
-
Preclinical NASH Rat Model
Induction Protocol:
-
Animals: Male Wistar rats.
-
Diet: Choline-deficient high-fat diet (CDHFD). The specific composition can vary but typically contains high fat (e.g., 40-60% kcal from fat), low methionine, and is devoid of choline.
-
Fibrosis Induction: Intraperitoneal injections of sodium nitrite (NaNO2) are administered to accelerate the development of fibrosis. A typical regimen is 25 mg/kg of NaNO2 three times per week.[6]
-
Duration: The diet and injections are typically administered for a period of 8-12 weeks to induce a robust NASH phenotype with significant fibrosis.
Assessment of Liver Fibrosis
Hydroxyproline Assay: This is a quantitative biochemical method to measure the total collagen content in a liver tissue sample.
Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. The assay involves hydrolyzing a tissue sample to break down proteins into their constituent amino acids. The hydroxyproline is then oxidized and reacts with a chromogen (e.g., Ehrlich's reagent) to produce a colored product that can be measured spectrophotometrically. The amount of hydroxyproline is directly proportional to the collagen content.
Detailed Methodology:
-
Tissue Homogenization: Homogenize a known weight of liver tissue in distilled water.
-
Hydrolysis: Add concentrated hydrochloric acid (e.g., 6 M HCl) to the homogenate and hydrolyze at a high temperature (e.g., 110-120°C) for several hours (e.g., 18-24 hours) to break down the collagen into amino acids.
-
Neutralization: Neutralize the hydrolyzed sample with a strong base (e.g., NaOH).
-
Oxidation: Add an oxidizing agent (e.g., Chloramine-T) to the sample to convert hydroxyproline to a pyrrole (B145914) intermediate.
-
Color Development: Add a chromogen solution (e.g., Ehrlich's reagent) and incubate at an elevated temperature (e.g., 65°C) to allow the color reaction to proceed.
-
Spectrophotometry: Measure the absorbance of the samples and a set of hydroxyproline standards at a specific wavelength (typically around 550-560 nm).
-
Calculation: Determine the hydroxyproline concentration in the samples by comparing their absorbance to the standard curve. The results are typically expressed as micrograms of hydroxyproline per gram of liver tissue.
Immunohistochemistry for α-SMA and Desmin: This technique is used to visualize and quantify the activation of hepatic stellate cells in liver tissue sections.
Principle: Immunohistochemistry (IHC) uses antibodies to detect specific proteins (antigens) in tissue sections. For HSC activation, primary antibodies against α-SMA and desmin are used. A secondary antibody conjugated to an enzyme or a fluorophore is then used to detect the primary antibody, allowing for visualization under a microscope.
Detailed Methodology:
-
Tissue Preparation: Fix liver tissue in formalin and embed in paraffin (B1166041). Cut thin sections (e.g., 4-5 µm) and mount them on microscope slides.
-
Deparaffinization and Rehydration: Remove the paraffin from the tissue sections using xylene and rehydrate them through a series of graded ethanol (B145695) solutions.
-
Antigen Retrieval: Use heat-induced or enzymatic methods to unmask the antigenic sites that may have been altered by fixation.
-
Blocking: Block non-specific antibody binding sites using a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the tissue sections with primary antibodies specific for α-SMA or desmin at an optimized dilution and for a specific duration (e.g., overnight at 4°C).
-
Secondary Antibody Incubation: After washing, incubate the sections with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore and is specific for the primary antibody's host species.
-
Detection:
-
For enzyme-conjugated secondary antibodies, add a substrate-chromogen solution (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
For fluorophore-conjugated secondary antibodies, visualize the fluorescence using a fluorescence microscope.
-
-
Counterstaining and Mounting: Counterstain the tissue sections with a nuclear stain (e.g., hematoxylin) to visualize the cell nuclei. Dehydrate the sections and mount them with a coverslip.
-
Image Analysis: Capture images of the stained sections and use image analysis software to quantify the area of positive staining for α-SMA and desmin.
Clinical Assessment of Hepatic Steatosis (MRI-PDFF)
Principle: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive imaging technique that quantifies the fraction of mobile protons in triglycerides relative to the total mobile proton density in a given voxel of tissue. It provides a highly accurate and reproducible measure of hepatic steatosis.
Data Acquisition Protocol:
-
MRI System: Typically performed on a 1.5T or 3.0T MRI scanner.
-
Sequence: A 3D spoiled gradient-echo sequence with multiple echo times is used to acquire images of the entire liver in a single breath-hold. This allows for the separation of the signals from water and fat protons.
-
Image Reconstruction: The acquired data is processed to generate a PDFF map of the liver, where the value of each pixel represents the percentage of fat in that location.
Data Analysis:
-
Regions of interest (ROIs) are drawn on the PDFF map in multiple locations throughout the liver, avoiding major blood vessels and bile ducts.
-
The mean PDFF value across all ROIs is calculated to provide an overall measure of hepatic steatosis for the patient.
Conclusion
This compound's mechanism of action in NASH is centered on its potent and selective agonism of the farnesoid X receptor. By activating FXR in the liver and intestine, cilofexor modulates key pathways involved in bile acid, lipid, and glucose metabolism, leading to a reduction in hepatic steatosis, inflammation, and fibrosis. Preclinical studies in a robust rat model of NASH have demonstrated its anti-fibrotic and portal hypotensive effects. Furthermore, a Phase 2 clinical trial in patients with noncirrhotic NASH has provided evidence of its ability to reduce liver fat and improve liver biochemistry. The ongoing and future clinical development of cilofexor, both as a monotherapy and in combination with other agents, will further elucidate its therapeutic potential for patients with NASH. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted actions of cilofexor and other FXR agonists in the context of NASH and other metabolic liver diseases.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. fda.gov [fda.gov]
- 3. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Preclinical Research on Cilofexor for Liver Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofexor (B606690) (formerly GS-9674) is a potent, selective, non-steroidal farnesoid X receptor (FXR) agonist developed by Gilead Sciences.[1] FXR is a nuclear hormone receptor that acts as a key regulator of bile acid, lipid, and glucose metabolism, and also modulates inflammatory responses and fibrogenesis.[2][3] Its central role in hepatic pathophysiology makes it a compelling therapeutic target for chronic liver diseases like non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2] Preclinical studies have demonstrated that Cilofexor possesses anti-inflammatory and anti-fibrotic properties, effectively reducing liver fibrosis and portal hypertension in various animal models.[3][4][5] This document provides an in-depth overview of the core preclinical research on Cilofexor, focusing on its mechanism of action, experimental protocols, and quantitative anti-fibrotic efficacy.
Mechanism of Action: FXR Agonism
FXR is highly expressed in metabolically active tissues, primarily the liver and intestines.[4] Its activation by natural ligands (bile acids) or synthetic agonists like Cilofexor initiates a cascade of transcriptional regulation that collectively protects the liver.
Key Anti-fibrotic Mechanisms:
-
Bile Acid Homeostasis: In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15/19 (FGF15 in rodents, FGF19 in humans).[4] FGF15/19 travels to the liver and signals through the FGFR4/β-Klotho complex to suppress cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4] This action reduces the intrahepatic concentration of potentially cytotoxic bile acids.
-
Inhibition of Hepatic Stellate Cell (HSC) Activation: HSCs are the primary cell type responsible for extracellular matrix deposition in the liver.[6] FXR activation has been shown to deactivate HSCs, thereby inhibiting fibrogenesis.[2][7] Cilofexor treatment is associated with a reduction in HSC activation markers like desmin and platelet-derived growth factor receptor-β (PDGFR-β).[2][8]
-
Modulation of Gene Expression: Cilofexor directly and indirectly regulates the expression of genes involved in fibrosis. It downregulates pro-fibrogenic genes such as Collagen Type I Alpha 1 Chain (COL1A1) and Tissue Inhibitor of Metalloproteinases 1 (TIMP1).[2][7] Concurrently, it upregulates FXR target genes like the Small Heterodimer Partner (SHP), which further contributes to the suppression of bile acid synthesis.[2][8]
Preclinical Models and Experimental Protocols
Cilofexor's anti-fibrotic effects have been evaluated in several well-established preclinical models of liver fibrosis.
Rodent NASH Model
-
Model: Non-alcoholic steatohepatitis (NASH) is induced in Wistar rats.[7][8]
-
Induction Protocol: The model is induced using a choline-deficient high-fat diet combined with intraperitoneal injections of sodium nitrite (B80452) (NaNO₂) three times per week. This regimen leads to severe hepatic steatosis and fibrosis over a period of 10 to 14 weeks.[7]
-
Treatment Protocol: Cilofexor is administered via oral gavage. In dose-finding studies, rats received daily doses of 10 mg/kg or 30 mg/kg from week 4 to week 10.[7] For hemodynamic studies, a dose of 30 mg/kg was used from week 4 to week 14.[7]
Rodent Cholestatic Fibrosis Model
-
Model: The Mdr2/Abcb4 knockout (Mdr2-/-) mouse model of sclerosing cholangitis is used. These mice lack a canalicular phospholipid transporter, leading to cholestatic liver injury and progressive fibrosis.[9]
-
Induction Protocol: The fibrotic phenotype develops spontaneously in these genetically modified mice.
-
Treatment Protocol: Mdr2-/- mice were treated with Cilofexor at doses of 10, 30, or 90 mg/kg by oral gavage daily for 10 weeks.[9]
Key Experimental Methodologies
-
Histological Assessment of Fibrosis:
-
Protocol: Liver tissue is fixed, embedded in paraffin, and sectioned. Sections are stained with Picro-Sirius Red (PSR) to visualize collagen fibers. Quantitative image analysis is performed on whole-slide scans to measure the total stained area, expressed as a percentage of the total liver area.[7]
-
-
Immunohistochemistry for HSC Activation:
-
Hepatic Hydroxyproline (B1673980) Content:
-
Protocol: Snap-frozen liver tissue (approx. 100 mg) is hydrolyzed in 6 M HCl at 120°C. A colorimetric assay is then used to measure the hydroxyproline content, a key component of collagen, with absorbance read photometrically at 560 nm.[7]
-
-
Gene Expression Analysis:
-
Protocol: Total RNA is extracted from liver and ileum tissue samples. Reverse transcription is performed to synthesize cDNA, followed by real-time polymerase chain reaction (RT-PCR) to quantify the expression levels of target genes. Genes of interest include pro-fibrogenic markers (COL1A1, PDGFR-β, TIMP1) and FXR targets (SHP, CYP7A1, FGF15).[2][8]
-
-
Hemodynamic Measurements:
Quantitative Data on Anti-Fibrotic Efficacy
Preclinical studies have consistently demonstrated a dose-dependent reduction in liver fibrosis and related pathological markers with Cilofexor treatment.
Table 1: Effects of Cilofexor in a Rat NASH Model (10-Week Study)
| Parameter | Metric | Control (NASH) | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |
| Fibrosis Area | % Picro-Sirius Red Stained | 9.62 ± 4.60 | 5.64 ± 4.51 (-41%) | 2.94 ± 1.28 (-69%) |
| Collagen Content | Hepatic Hydroxyproline | N/A | Significant Reduction | Significant Reduction (-41%) |
| Gene Expression | col1a1 (Collagen) | N/A | Dose-dependent Reduction | Significant Reduction (-37%) |
| Gene Expression | pdgfr-β (HSC Marker) | N/A | Dose-dependent Reduction | Significant Reduction (-36%) |
| HSC Activation | % Desmin Area | N/A | N/A | Significant Reduction (-42%) |
Data sourced from Schwabl P, et al. (2021).[2][8] Reductions are calculated relative to the NASH control group.
Table 2: Hemodynamic Effects of Cilofexor in a Rat NASH Model (14-Week Study)
| Parameter | Unit | Control (NASH) | Cilofexor (30 mg/kg) | p-value |
| Portal Pressure | mmHg | 11.9 ± 2.1 | 8.9 ± 2.2 | 0.020 |
| Systemic Hemodynamics | Mean Arterial Pressure, Heart Rate | N/A | No significant effect | N/A |
| Splanchnic Blood Flow | N/A | N/A | No significant effect | N/A |
Data sourced from Schwabl P, et al. (2021).[2][8]
Table 3: Effects of Cilofexor in Mdr2-/- Mouse Model of Cholestatic Fibrosis
| Parameter | Metric | Control (Mdr2-/-) | Cilofexor (90 mg/kg) |
| Fibrosis Area | % Picro-Sirius Red Stained | N/A | Significant Reduction |
| Collagen Content | Hepatic Hydroxyproline | N/A | Significant Reduction |
| Gene Expression | αSma (HSC Marker) | N/A | Significant Reduction |
| Gene Expression | Desmin (HSC Marker) | N/A | Significant Reduction |
| Gene Expression | Pdgfrb (HSC Marker) | N/A | Significant Reduction |
| Liver Injury | Serum AST, ALP | Elevated | Significantly Improved |
| Bile Acids | Serum and Intrahepatic | Elevated | Significantly Lowered |
Data sourced from Trauner M, et al. (2023).[9][10]
Discussion of Preclinical Findings
The body of preclinical evidence strongly supports the anti-fibrotic potential of Cilofexor.
-
Dose-Dependent Efficacy: In the rat NASH model, Cilofexor demonstrated a clear dose-dependent effect, with the 30 mg/kg dose leading to a profound 69% reduction in the fibrotic area.[2][8] This was corroborated by significant decreases in hepatic hydroxyproline and the expression of key pro-fibrogenic genes.[2][8]
-
Targeting Hepatic Stellate Cells: Cilofexor appears to exert its anti-fibrotic effects primarily through the deactivation of HSCs.[2][7] This is evidenced by the marked reduction in the desmin-positive area and decreased expression of HSC-related genes like pdgfr-β, αSma, and Desmin.[2][8][10]
-
Improvement in Portal Hypertension: A critical consequence of advanced liver fibrosis is portal hypertension. Cilofexor (30 mg/kg) significantly lowered portal pressure in cirrhotic NASH rats without adversely affecting systemic hemodynamics.[2][8] This suggests that Cilofexor primarily reduces intrahepatic sinusoidal resistance.[7]
-
Intestinal-Biased Activity: Gene expression analysis revealed that Cilofexor has a bias for FXR transcriptional activity in the intestine compared to the liver.[11] This preferential intestinal activation, leading to robust FGF15/19 induction, may contribute to its efficacy while potentially improving its safety and tolerability profile compared to less biased FXR agonists.[3][11]
-
Efficacy in Cholestatic Models: The positive results in the Mdr2-/- mouse model show that Cilofexor's benefits extend to cholestatic liver injury, where it improves not only fibrosis but also markers of cholestasis and liver damage.[9]
Conclusion
Extensive preclinical research robustly demonstrates that Cilofexor is a potent anti-fibrotic agent. Through the targeted activation of FXR, primarily in the intestine, Cilofexor effectively deactivates hepatic stellate cells, downregulates pro-fibrogenic gene expression, and reduces collagen deposition in the liver. These actions translate into significant improvements in both liver fibrosis and the associated complication of portal hypertension in diverse animal models of liver disease. These compelling preclinical findings have provided a strong rationale for the ongoing clinical development of Cilofexor as a promising therapy for patients with liver fibrosis due to NASH and other chronic liver diseases.[2][12][13]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRIMIS: design of a pivotal, randomized, phase 3 study evaluating the safety and efficacy of the nonsteroidal farnesoid X receptor agonist cilofexor in noncirrhotic patients with primary sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilofexor passes phase 2 for primary biliary cholangitis | MDedge [mdedge.com]
- 6. Antihepatic Fibrosis Drugs in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - UCL Discovery [discovery.ucl.ac.uk]
- 9. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanism-guided drug development and treatment for liver fibrosis: a clinical perspective [frontiersin.org]
- 13. Cilofexor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Cilofexor (GS-9674): A Nonsteroidal FXR Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilofexor (B606690) (GS-9674) is a potent and selective, orally bioavailable, nonsteroidal farnesoid X receptor (FXR) agonist that has been under investigation for the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising therapeutic target for these conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies associated with Cilofexor, intended to serve as a valuable resource for researchers and drug development professionals.
Chemical Structure and Properties
Cilofexor is a complex small molecule with the IUPAC name 2-(3-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)-3-hydroxyazetidin-1-yl)isonicotinic acid. Its chemical structure is characterized by a central azetidine (B1206935) ring substituted with a dichlorophenyl-isoxazole moiety and a pyridine (B92270) carboxylic acid group.
Chemical Structure:
Image Source: Wikimedia Commons
Physicochemical and Pharmacokinetic Properties
A summary of the key chemical and physical properties of Cilofexor is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₂₂Cl₃N₃O₅ | [1] |
| Molecular Weight | 586.85 g/mol | [1] |
| IUPAC Name | 2-(3-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)-3-hydroxyazetidin-1-yl)isonicotinic acid | [2] |
| SMILES | C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl | [1] |
| CAS Number | 1418274-28-8 | [1] |
| EC₅₀ (FXR Agonism) | 43 nM | [3] |
| Solubility | DMSO: 100 mg/mL (170.4 mM) Water: Insoluble Ethanol: Insoluble | [1] |
| Predicted pKa | Acidic: 4.1 (most acidic) | |
| Predicted logP | 5.8 |
Mechanism of Action and Signaling Pathway
Cilofexor exerts its therapeutic effects by acting as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver, intestine, and kidneys.[4] FXR plays a central role in maintaining bile acid homeostasis, lipid metabolism, and glucose metabolism.
Activation of FXR by Cilofexor in the intestine leads to the induction and release of Fibroblast Growth Factor 19 (FGF19).[5] FGF19 then travels to the liver via the portal circulation and binds to its receptor complex (FGFR4/β-klotho). This binding event triggers a signaling cascade that ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol.[6][7] The downregulation of CYP7A1 leads to reduced bile acid production, thereby alleviating cholestasis and protecting hepatocytes from bile acid-induced toxicity.
The following diagram illustrates the signaling pathway of Cilofexor as an FXR agonist.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of Cilofexor.
In Vitro FXR Agonist Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the potency of a compound in activating the Farnesoid X Receptor.
Principle: The assay measures the interaction between the ligand-binding domain (LBD) of FXR and a coactivator peptide. Agonist binding to the FXR-LBD induces a conformational change that promotes the recruitment of the coactivator. The proximity of a donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to a GST-tagged FXR-LBD) and an acceptor fluorophore (e.g., fluorescently labeled coactivator peptide) results in a FRET signal.[8][9]
Materials:
-
GST-tagged human FXR-LBD
-
Biotinylated steroid receptor coactivator-1 (SRC-1) peptide
-
Terbium (Tb)-labeled anti-GST antibody (donor)
-
Streptavidin-d2 (acceptor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
384-well low-volume microplates
-
Cilofexor (or other test compounds)
-
Positive control (e.g., GW4064)
-
TR-FRET-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of Cilofexor in DMSO. Further dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Reagent Preparation: Prepare a master mix containing GST-FXR-LBD and the biotinylated SRC-1 peptide in assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted Cilofexor or control compounds to the wells of the 384-well plate.
-
Add 10 µL of the FXR/coactivator master mix to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Detection:
-
Prepare a detection mix containing Tb-labeled anti-GST antibody and streptavidin-d2 in assay buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET microplate reader. Excite the donor at ~340 nm and measure emission at two wavelengths: ~620 nm (donor) and ~665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). Plot the ratio against the logarithm of the Cilofexor concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Workflow Diagram:
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
This protocol is used to quantify the changes in the expression of FXR target genes, such as CYP7A1 and FGF19, in response to Cilofexor treatment in cellular or animal models.
Principle: qPCR measures the amount of a specific RNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR instrument. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a sequence-specific fluorescent probe.[10]
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)
-
qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Gene-specific primers for CYP7A1, FGF19, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Nuclease-free water
-
qPCR instrument (e.g., Applied Biosystems QuantStudio)
Procedure:
-
Sample Preparation:
-
Treat cells or animals with Cilofexor at various concentrations or for different durations.
-
Harvest cells or tissues and immediately process for RNA extraction or snap-freeze in liquid nitrogen.
-
-
RNA Extraction: Isolate total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit. Typically, 1 µg of total RNA is used per reaction.
-
Incubate the reaction mixture according to the kit's protocol (e.g., 10 min at 25°C, 50 min at 50°C, and 5 min at 85°C).
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and nuclease-free water.
-
In a qPCR plate, add the cDNA template (diluted as appropriate) and the qPCR master mix to each well. Include no-template controls (NTCs) for each primer set.
-
-
qPCR Run:
-
Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 2 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample and gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Logical Relationship Diagram:
Summary and Conclusion
Cilofexor (GS-9674) is a well-characterized, potent, and selective nonsteroidal FXR agonist with a clear mechanism of action involving the FGF19-CYP7A1 pathway. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working on FXR-targeted therapies. The provided methodologies for in vitro and gene expression analyses are fundamental for the continued investigation and development of Cilofexor and other FXR agonists for the treatment of chronic liver diseases.
References
[11] BPS Bioscience. FXR Agonist Assay Kit (TR-FRET). [8] Yu, D., et al. (2013). Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery. PMC. [12] Yu, D., et al. (2013). Development of time resolved fluorescence resonance energy transfer-based assay for FXR antagonist discovery. PubMed. Wikipedia. (2023). Cilofexor. [1] Selleck Chemicals. Cilofexor (GS-9674) FXR agonist. [3] MedchemExpress.com. Cilofexor (GS-9674) | FXR Agonist. ResearchGate. (2025). The nonsteroidal FXR agonist cilofexor (GS-9674) improves markers of cholestasis and liver injury in patients with PSC. [10] Stack Lab. Quantitative Real Time PCR Protocol. [9] Agilent. (2023). TR-FRET. [13] Illumina. qPCR Quantification Protocol Guide. [14] Taylor, S., et al. (2019). The Ultimate qPCR Experiment: Producing Publication Quality, Reproducible Data the First Time. Trends in Biotechnology. [15] ResearchGate. (2012). Quantitative PCR (qPCR; ) gene expression analysis. (a) Validation of... [16] New Drug Approvals. (2020). CILOFEXOR (GS(c)\9674). [4] Trauner, M., et al. (2019). The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis. PubMed Central. [17] Trauner, M., et al. (2019). The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis. PubMed. [18] Trauner, M., et al. (2019). The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis. eScholarship. [7] Sira, M., et al. (2018). CYP7A1 expression in hepatocytes is retained with upregulated fibroblast growth factor 19 in pediatric biliary atresia. PubMed. [19] ResearchGate. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. [20] Trauner, M., et al. (2019). The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver. NET. [21] Trauner, M., et al. (2019). The nonsteroidal FXR agonist cilofexor (GS-9674) improves markers of cholestasis and liver injury in patients with PSC. Providence Digital Commons. [5] Gilead Sciences. (2022). Phase 3 of GS-9674 in Subjects with Primary Sclerosing Cholangitis. [22] ClinicalTrials.gov. (2021). Study to Evaluate the Safety, Tolerability, and Efficacy of Cilofexor in Adults With Primary Sclerosing Cholangitis Without Cirrhosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cilofexor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. CYP7A1 expression in hepatocytes is retained with upregulated fibroblast growth factor 19 in pediatric biliary atresia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Development of time resolved fluorescence resonance energy transfer-based assay for FXR antagonist discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bu.edu [bu.edu]
- 14. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 15. researchgate.net [researchgate.net]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. researchgate.net [researchgate.net]
- 20. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 21. "The nonsteroidal FXR agonist cilofexor (GS-9674) improves markers of c" by Michael Trauner, Aliya Gulamhusein et al. [digitalcommons.providence.org]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
The Role of Farnesoid X Receptor in Cilofexor's Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilofexor (GS-9674), a non-steroidal farnesoid X receptor (FXR) agonist, has demonstrated therapeutic potential in various chronic liver diseases, including non-alcoholic steatohepatitis (NASH), primary sclerosing cholangitis (PSC), and primary biliary cholangitis (PBC). Its efficacy is intrinsically linked to the activation of FXR, a nuclear receptor that serves as a master regulator of bile acid, lipid, and glucose homeostasis. This technical guide provides an in-depth analysis of the pivotal role of FXR in mediating the therapeutic effects of Cilofexor. We will explore the molecular mechanisms of FXR activation, detail the downstream signaling pathways, present quantitative data from clinical trials in clearly structured tables, and provide comprehensive experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the core concepts.
Introduction: The Farnesoid X Receptor (FXR)
The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is highly expressed in the liver, intestine, kidneys, and adrenal glands. It functions as an endogenous sensor for bile acids, the natural ligands for FXR. Upon activation by bile acids or synthetic agonists like Cilofexor, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of FXR orchestrates a complex network of physiological responses crucial for maintaining metabolic homeostasis. These include:
-
Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This is achieved through the induction of the small heterodimer partner (SHP) in the liver and fibroblast growth factor 19 (FGF19) in the intestine.
-
Lipid Metabolism: FXR plays a critical role in regulating lipid metabolism by decreasing triglyceride synthesis and promoting fatty acid oxidation.
-
Glucose Metabolism: Activation of FXR can improve glucose tolerance and insulin (B600854) sensitivity.
-
Inflammation and Fibrosis: FXR has demonstrated anti-inflammatory and anti-fibrotic properties in the liver, making it an attractive therapeutic target for chronic liver diseases.
Cilofexor: A Potent and Selective FXR Agonist
Cilofexor is a potent and selective, orally bioavailable, non-steroidal FXR agonist. Its chemical structure is distinct from that of natural bile acids, which may contribute to its favorable pharmacokinetic and pharmacodynamic profile. Preclinical studies have shown that Cilofexor effectively activates FXR, leading to the downstream regulation of target genes involved in bile acid metabolism, lipid metabolism, and inflammation.[1] Cilofexor has an EC50 of 43 nM for FXR activation.[1]
Mechanism of Action: How Cilofexor Exerts its Effects through FXR
The therapeutic efficacy of Cilofexor in liver diseases is a direct consequence of its ability to activate FXR and modulate its downstream signaling pathways.
FXR Signaling Pathway
The activation of FXR by Cilofexor initiates a cascade of molecular events in both the liver and the intestine.
-
Intestinal FXR Activation: In the intestine, Cilofexor binding to FXR stimulates the expression and secretion of FGF19.[2] FGF19 then enters the portal circulation and travels to the liver.
-
Hepatic FXR Activation: In the liver, FGF19 binds to its receptor, fibroblast growth factor receptor 4 (FGFR4), which in turn activates a signaling pathway that suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[3] This leads to a reduction in the overall bile acid pool.
-
Hepatic SHP Induction: Direct activation of FXR in hepatocytes by Cilofexor also induces the expression of SHP.[4] SHP, in turn, inhibits the transcription of several genes, including CYP7A1, further contributing to the suppression of bile acid synthesis.[4]
Quantitative Data on Cilofexor's Efficacy
Clinical trials have evaluated the efficacy of Cilofexor in patients with NASH, PSC, and PBC. The following tables summarize the key quantitative findings from these studies.
Efficacy in Non-Alcoholic Steatohepatitis (NASH)
A Phase 2 study in patients with noncirrhotic NASH demonstrated that 24 weeks of Cilofexor treatment led to significant improvements in hepatic steatosis and liver biochemistry.[5][6][7][8]
| Parameter | Placebo (n=28) | Cilofexor 30 mg (n=56) | Cilofexor 100 mg (n=56) | p-value (100 mg vs Placebo) |
| Median Relative Change in MRI-PDFF from Baseline | +1.9% | -1.8% | -22.7% | 0.003 |
| Patients with ≥30% Relative Decline in MRI-PDFF | 13% | 14% | 39% | 0.011 |
| Median Relative Change in ALT from Baseline | - | - | - | <0.05 |
| Median Relative Change in AST from Baseline | - | - | - | <0.05 |
| Median Relative Change in GGT from Baseline | - | Significant Decrease | Significant Decrease | <0.05 |
| Median Relative Change in Serum C4 from Baseline | - | Significant Decrease | Significant Decrease | <0.05 |
| Median Relative Change in Primary Bile Acids from Baseline | - | Significant Decrease | Significant Decrease | <0.05 |
Data adapted from Harrison SA, et al. Hepatology. 2020.[5][6][7][8]
Efficacy in Primary Sclerosing Cholangitis (PSC)
In a Phase 2 study of patients with non-cirrhotic PSC, 12 weeks of Cilofexor treatment resulted in significant reductions in markers of cholestasis and liver injury.[9][10] A subsequent open-label extension study showed sustained improvements over 96 weeks. However, a Phase 3 study (PRIMIS) was terminated early due to futility, as Cilofexor did not significantly slow fibrosis progression.[11][12]
| Parameter (at 12 weeks) | Placebo (n=10) | Cilofexor 30 mg (n=20) | Cilofexor 100 mg (n=22) | p-value (100 mg vs Placebo) |
| Median Reduction in Serum ALP | - | - | -21% | 0.029 |
| Median Reduction in GGT | - | - | -30% | <0.001 |
| Median Reduction in ALT | - | - | -49% | 0.009 |
| Median Reduction in AST | - | - | -42% | 0.019 |
| Reduction in Serum C4 | - | Reduced | Reduced | - |
| Reduction in Bile Acids | - | - | Greatest Reduction | - |
Data adapted from Trauner M, et al. Hepatology. 2019.[9][10]
Efficacy in Primary Biliary Cholangitis (PBC)
A Phase 2 trial in patients with PBC without cirrhosis showed that 12 weeks of Cilofexor treatment improved disease biomarkers.[13][14]
| Parameter (at 12 weeks) | Placebo | Cilofexor 30 mg | Cilofexor 100 mg | p-value (100 mg vs Placebo) |
| Median Reduction in ALP | - | - | -13.8% | 0.005 |
| Median Reduction in GGT | - | - | -47.7% | <0.001 |
| Median Reduction in CRP | - | - | -33.6% | 0.03 |
| Median Reduction in Primary Bile Acids | - | - | -30.5% | 0.008 |
| Patients with >25% Reduction in ALP | 0% | 18% | 17% | - |
Data adapted from Kowdley KV, et al. The Liver Meeting 2019.[13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of FXR in Cilofexor's efficacy.
FXR Activation Cell-Based Reporter Assay
This assay quantifies the ability of a compound to activate FXR.
-
Cell Line: Human embryonic kidney 293 (HEK293T) or human hepatoma (HepG2) cells.
-
Plasmids:
-
An expression vector containing the full-length human FXRα cDNA.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an FXR response element (e.g., from the bile salt export pump - BSEP - promoter).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the FXR expression vector, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with varying concentrations of Cilofexor or a vehicle control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the Cilofexor concentration to determine the EC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity of Cilofexor to the FXR ligand-binding domain (LBD).
-
Materials:
-
Purified recombinant human FXR-LBD protein.
-
Cilofexor solution of known concentration.
-
ITC instrument.
-
-
Procedure:
-
Dialyze the FXR-LBD protein against a suitable buffer. Dissolve Cilofexor in the same buffer.
-
Load the FXR-LBD solution into the sample cell of the ITC instrument.
-
Load the Cilofexor solution into the injection syringe.
-
Perform a series of small, sequential injections of the Cilofexor solution into the sample cell while monitoring the heat change.
-
As a control, perform a titration of Cilofexor into the buffer alone to measure the heat of dilution.
-
-
Data Analysis: Subtract the heat of dilution from the heat of binding. Fit the resulting data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).
Animal Models of Liver Disease
-
NASH Model:
-
Induction: Feed C57BL/6J mice a high-fat, high-fructose diet for an extended period (e.g., 16-24 weeks) to induce obesity, insulin resistance, and the histological features of NASH.
-
Treatment: Administer Cilofexor or vehicle orally once daily for a specified duration.
-
Endpoints:
-
Histology: Assess liver sections for steatosis, inflammation, and fibrosis using H&E and Sirius Red staining.
-
Biochemical Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Gene Expression: Analyze the expression of FXR target genes in the liver and intestine using qPCR.
-
-
-
Cholestatic Liver Injury Model (Mdr2-/- Mouse):
-
Model: Mdr2-/- mice spontaneously develop sclerosing cholangitis, providing a model for PSC.
-
Treatment: Administer Cilofexor or vehicle orally once daily.
-
Endpoints:
-
Serum Biochemistry: Measure serum levels of ALP, GGT, and bilirubin.
-
Histology: Evaluate liver sections for bile duct proliferation, inflammation, and fibrosis.
-
Bile Acid Analysis: Measure total and individual bile acid levels in serum and liver tissue.
-
-
Conclusion
The efficacy of Cilofexor in treating chronic liver diseases is fundamentally dependent on its potent and selective activation of the farnesoid X receptor. By mimicking the actions of endogenous bile acids, Cilofexor triggers a cascade of downstream signaling events that collectively lead to the suppression of bile acid synthesis, modulation of lipid and glucose metabolism, and attenuation of hepatic inflammation and fibrosis. The quantitative data from clinical trials in NASH, PSC, and PBC provide compelling evidence for the therapeutic potential of targeting FXR with Cilofexor. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate the intricate role of FXR in liver pathophysiology and to evaluate the efficacy of novel FXR agonists. Future research should continue to explore the long-term safety and efficacy of Cilofexor, particularly in combination with other therapeutic agents, to optimize treatment strategies for patients with advanced liver disease.
References
- 1. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilofexor in Patients With Compensated Cirrhosis Due to Primary Sclerosing Cholangitis: An Open-Label Phase 1B Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gilead.com [gilead.com]
- 7. researchgate.net [researchgate.net]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pscpartnersregistry.org [pscpartnersregistry.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Cilofexor passes phase 2 for primary biliary cholangitis | MDedge [mdedge.com]
- 14. community.the-hospitalist.org [community.the-hospitalist.org]
The Impact of Cilofexor on Bile Acid Synthesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofexor (B606690) (GS-9674) is a potent, selective, non-steroidal farnesoid X receptor (FXR) agonist that has been investigated for the treatment of cholestatic liver diseases and nonalcoholic steatohepatitis (NASH). As a key regulator of bile acid, lipid, and glucose homeostasis, FXR presents a promising therapeutic target. This technical guide provides an in-depth analysis of cilofexor's mechanism of action, focusing on its effects on the intricate pathways of bile acid synthesis.
Mechanism of Action: FXR Agonism and Downstream Signaling
Cilofexor exerts its effects by binding to and activating FXR, a nuclear hormone receptor highly expressed in the liver and intestines. The activation of FXR triggers a cascade of signaling events that collectively lead to the suppression of bile acid synthesis.
A primary pathway involves the intestinal FXR. Upon activation by cilofexor, intestinal epithelial cells increase the expression and secretion of Fibroblast Growth Factor 19 (FGF19).[1][2] FGF19 then enters the portal circulation and travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes.[2] This binding event initiates a signaling cascade that ultimately downregulates the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[2] The reduction in CYP7A1 activity leads to a decrease in the production of primary bile acids. A key biomarker for this process is 7α-hydroxy-4-cholesten-3-one (C4), a downstream intermediate of CYP7A1 activity, which is consequently reduced upon cilofexor administration.[1][2]
In addition to the indirect intestinal effect via FGF19, direct activation of FXR in the liver by cilofexor also contributes to the regulation of bile acid homeostasis by influencing the expression of various transporters involved in bile acid efflux and uptake.[2]
Pharmacodynamic Effects of Cilofexor on Bile Acid Synthesis Markers
Clinical studies in healthy volunteers and patients with liver diseases have consistently demonstrated cilofexor's dose-dependent effects on key biomarkers of bile acid synthesis.
Table 1: Effect of Cilofexor on FGF19 and C4 Levels in Healthy Volunteers (14 days, multiple dosing)
| Cilofexor Dose | Change in Plasma FGF19 | Change in Serum C4 |
| 10 mg | Increased | Reduced |
| 30 mg | Increased | Reduced |
| 100 mg | Increased | Reduced |
| 300 mg | Increased | Reduced |
| Data abstracted from a study in healthy volunteers, showing exposure-dependent increases in FGF19 and reductions in C4. Doses greater than 30 mg appeared to reach the plateau of intestinal FXR activation.[1] |
Table 2: Effect of Cilofexor on Liver Biochemistry and Bile Acid Markers in Patients with Primary Sclerosing Cholangitis (PSC) (12 weeks)
| Parameter | Cilofexor 30 mg (n=20) | Cilofexor 100 mg (n=22) | Placebo (n=10) |
| Median Change in Serum C4 | Reduced | Reduced | - |
| Median Change in Total Bile Acids | Reduced | Greatest Reduction | - |
| Data from a phase II study in PSC patients. Cilofexor reduced serum C4 compared to placebo, with the greatest reductions in bile acids observed with the 100 mg dose.[2] |
Table 3: Effect of Cilofexor on Bile Acid Homeostasis in Patients with Non-Cirrhotic NASH (24 weeks)
| Parameter | Cilofexor 30 mg | Cilofexor 100 mg |
| Change in Serum C4 | Significantly Decreased | Significantly Decreased |
| Change in Primary Bile Acids | Significantly Decreased | Significantly Decreased |
| Results from a phase 2 trial in patients with non-cirrhotic NASH, indicating significant reductions in markers of bile acid synthesis.[3] |
Table 4: Longitudinal Effects of Cilofexor in Patients with Compensated Cirrhosis due to PSC (12 weeks, escalating doses)
| Biomarker | Least-Squares Mean Percentage Change from Baseline to Week 12 |
| Serum C4 | -55.3% |
| Cholic Acid | -60.5% |
| This open-label phase 1b study with escalating doses (30 mg, 60 mg, 100 mg) confirmed reduced bile acid synthesis through significant decreases in C4 and cholic acid.[4][5] |
Experimental Protocols
The assessment of cilofexor's pharmacodynamic effects relies on robust and sensitive analytical methods to quantify key biomarkers in biological matrices.
Measurement of 7α-hydroxy-4-cholesten-3-one (C4)
The quantification of C4, a stable intermediate in the bile acid synthesis pathway, is crucial for evaluating the pharmacodynamic response to FXR agonists. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
General Protocol Outline:
-
Sample Collection: Serum or plasma is collected from study participants.
-
Sample Preparation:
-
An internal standard (e.g., a stable isotope-labeled C4) is added to the sample.
-
Proteins are precipitated using an organic solvent like acetonitrile.
-
The sample is further purified using solid-phase extraction (SPE) to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system for separation of C4 from other sample components.
-
The separated C4 is then introduced into a tandem mass spectrometer for detection and quantification.
-
-
Data Analysis: The concentration of C4 in the sample is determined by comparing its response to that of the internal standard and a standard curve.
Measurement of Fibroblast Growth Factor 19 (FGF19)
FGF19 levels in plasma or serum are typically measured using an enzyme-linked immunosorbent assay (ELISA), which provides a sensitive and high-throughput method for quantification.
General Protocol Outline:
-
Sample Collection: Plasma or serum is collected from study participants.
-
ELISA Procedure:
-
Samples, standards, and controls are added to a microplate pre-coated with an antibody specific for human FGF19.
-
After an incubation period, any unbound substances are washed away.
-
A second, enzyme-linked antibody that also binds to FGF19 is added.
-
Following another wash step, a substrate solution is added, which results in a color change proportional to the amount of FGF19 present.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The concentration of FGF19 in the samples is determined by interpolating the absorbance values from a standard curve.
Measurement of Bile Acids
While total serum bile acids can be measured using enzymatic reactions, the analysis of individual bile acid species is most accurately performed using LC-MS/MS.[2] This technique allows for the detailed profiling of primary and secondary bile acids, providing a comprehensive understanding of the impact of cilofexor on the entire bile acid pool. The workflow is similar to that described for C4, with modifications to the chromatographic separation to resolve the various bile acid species.
Conclusion
Cilofexor, through its potent agonism of the farnesoid X receptor, effectively modulates the bile acid synthesis pathway. This is primarily achieved through the intestinal induction of FGF19, which subsequently suppresses the rate-limiting enzyme CYP7A1 in the liver. This mechanism is strongly supported by consistent, dose-dependent reductions in the key biomarker C4 and circulating bile acids in clinical trials. The robust analytical methodologies of LC-MS/MS and ELISA have been pivotal in elucidating these pharmacodynamic effects. This in-depth understanding of cilofexor's impact on bile acid synthesis is critical for its continued development and for exploring its therapeutic potential in various metabolic and cholestatic liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. celerion.com [celerion.com]
- 3. Fibroblast Growth Factor 19 Human ELISA | BioVendor R&D [biovendor.com]
- 4. Measurement of Serum 7α-hydroxy-4-cholesten-3-one (or 7αC4), a Surrogate Test for Bile Acid Malabsorption in Health, Ileal Disease and Irritable Bowel Syndrome using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast growth factor-19: development, analytical characterization and clinical evaluation of a new ELISA test - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Cilofexor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilofexor (GS-9674) is a potent and selective non-steroidal agonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Beyond its metabolic functions, FXR activation has demonstrated significant anti-inflammatory and anti-fibrotic effects, positioning Cilofexor as a promising therapeutic candidate for chronic inflammatory liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[2][3] This technical guide provides an in-depth overview of the anti-inflammatory properties of Cilofexor, summarizing key preclinical and clinical findings, detailing relevant experimental methodologies, and visualizing the underlying signaling pathways.
Introduction: The Farnesoid X Receptor (FXR) and Inflammation
The farnesoid X receptor (FXR) is a nuclear hormone receptor highly expressed in the liver and intestines.[4][5] It plays a crucial role in maintaining metabolic homeostasis.[6] Emerging evidence has highlighted the profound anti-inflammatory functions of FXR.[5][7][8] Its activation can suppress pro-inflammatory signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway, a central mediator of inflammation.[9][10] FXR activation has been shown to downregulate the expression of various inflammatory genes, including cytokines and chemokines, thereby mitigating inflammatory responses in the liver and other tissues.[7][9] Cilofexor, as a selective FXR agonist, harnesses this intrinsic anti-inflammatory capacity.[2]
Mechanism of Action: Cilofexor's Anti-inflammatory Effects
Cilofexor exerts its anti-inflammatory effects primarily through the activation of FXR. This activation initiates a cascade of molecular events that collectively suppress inflammatory responses. The principal mechanism involves the transrepression of pro-inflammatory genes by interfering with the NF-κB signaling pathway.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
FXR activation by Cilofexor can interfere with this pathway at multiple levels. One key mechanism is the induction of the small heterodimer partner (SHP), which can inhibit NF-κB activity.[11] Furthermore, activated FXR can directly interact with NF-κB components, preventing their binding to DNA and subsequent gene transcription. This leads to a reduction in the production of key inflammatory mediators.
References
- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real time PCR of mouse liver tissue [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. cloud-clone.com [cloud-clone.com]
- 9. novamedline.com [novamedline.com]
- 10. Immunohistochemical analysis of development of desmin-positive hepatic stellate cells in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elkbiotech.com [elkbiotech.com]
Early-Stage Research on Cilofexor for Primary Biliary Cholangitis (PBC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary Biliary Cholangitis (PBC) is a chronic, autoimmune, cholestatic liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and eventual cirrhosis. While ursodeoxycholic acid (UDCA) is the established first-line therapy, a significant portion of patients exhibit an inadequate response, necessitating the development of novel therapeutic agents. Cilofexor (formerly GS-9674), a non-steroidal farnesoid X receptor (FXR) agonist, has emerged as a promising candidate in early-stage research for PBC. This technical guide provides an in-depth overview of the foundational preclinical and clinical research on Cilofexor for the treatment of PBC, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: FXR Agonism
Cilofexor exerts its therapeutic effects by acting as a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine. FXR is a key regulator of bile acid homeostasis. Its activation by agonists like Cilofexor initiates a cascade of transcriptional events that collectively reduce the concentration and cytotoxicity of bile acids in the liver.
The activation of FXR in the intestine stimulates the release of Fibroblast Growth Factor 19 (FGF19). FGF19 then travels to the liver and inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1] In hepatocytes, FXR activation also upregulates the expression of the bile salt export pump (BSEP), which facilitates the excretion of bile acids from the liver into the bile.[1] These actions lead to a reduction in the overall bile acid pool and protect hepatocytes from bile acid-induced injury. Preclinical data for Cilofexor have demonstrated reductions in bile acids, inflammation, fibrosis, and portal pressure.[2]
Signaling Pathway of Cilofexor (FXR Agonist)
Caption: FXR Agonist (Cilofexor) Signaling Pathway in Intestine and Liver.
Preclinical Research
While specific preclinical study reports for Cilofexor in PBC models are not extensively detailed in the public domain, the general approach involves utilizing established animal models of cholestatic liver injury and PBC.
Experimental Protocols: Preclinical Models of PBC
Preclinical evaluation of FXR agonists like Cilofexor for PBC typically employs the following models:
-
Bile Duct Ligation (BDL) Model: This surgical model in rodents induces obstructive cholestasis, leading to liver fibrosis. It is useful for assessing the anti-cholestatic and anti-fibrotic potential of a compound.
-
Spontaneous Autoimmune Cholangitis Models: Mouse models such as the NOD.c3c4 and dominant-negative TGF-β receptor II (dnTGFβRII) mice spontaneously develop PBC-like features, including lymphocytic infiltration around bile ducts and the presence of anti-mitochondrial antibodies (AMAs).[3] These models are crucial for evaluating the immunomodulatory effects of a drug.
-
Xenobiotic-Induced Models: Immunization of mice with chemical xenobiotics like 2-octynoic acid can induce an autoimmune response targeting the bile ducts, mimicking key features of PBC.[4]
General Preclinical Efficacy Assessment Workflow:
Caption: Generalized Experimental Workflow for Preclinical Evaluation of Cilofexor in PBC.
Early-Stage Clinical Research: Phase 2 Trial (NCT02943447)
A key early-stage clinical evaluation of Cilofexor in patients with PBC was a Phase 2, randomized, double-blind, placebo-controlled study.[3]
Experimental Protocol: Phase 2 Clinical Trial
-
Study Design: 71 adult patients with PBC without cirrhosis were randomized to receive Cilofexor 30 mg, Cilofexor 100 mg, or placebo once daily for 12 weeks.[5][6] Stratification was based on the use of ursodeoxycholic acid (UDCA).[5][6]
-
Patient Population: Patients had a serum alkaline phosphatase (ALP) level at least 1.67 times the upper limit of normal and a total bilirubin level less than 2 times the upper limit of normal.[5][6]
-
Endpoints: The primary endpoints were safety and tolerability. Efficacy was evaluated based on changes in liver biochemistry, serum C4 (a marker of bile acid synthesis), bile acids, and serum fibrosis markers.[5][6]
Biochemical Assay Methodologies (General Principles):
While the specific commercial kits used in the trial are not detailed, the following are standard methodologies for the key biochemical markers:
-
Alkaline Phosphatase (ALP): A colorimetric assay using a substrate like p-nitrophenyl phosphate (B84403) (pNPP). The rate of p-nitrophenol production, measured at 405 nm, is proportional to ALP activity.
-
Gamma-Glutamyltransferase (GGT): A kinetic colorimetric assay where GGT transfers the γ-glutamyl group from a substrate to an acceptor, leading to the release of a chromogenic product.
-
C-Reactive Protein (CRP): Typically measured using a high-sensitivity immunoturbidimetric assay.
-
Bile Acids: Quantified using enzymatic colorimetric assays or more specific methods like liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data from Phase 2 Trial
The following tables summarize the key efficacy and safety findings from the 12-week treatment period of the Phase 2 trial.
Table 1: Baseline Demographics and Disease Characteristics
| Characteristic | Placebo | Cilofexor 30 mg | Cilofexor 100 mg |
| Number of Patients | 24 | 23 | 24 |
| Median Age (years) | 58 | 56 | 57 |
| Female (%) | 92 | 91 | 92 |
| Median ALP (U/L) | 286 | 293 | 280 |
| Median Total Bilirubin (mg/dL) | 0.6 | 0.6 | 0.7 |
| On UDCA (%) | 92 | 91 | 92 |
Data compiled from publicly available reports of the NCT02943447 trial.
Table 2: Median Percentage Change from Baseline in Efficacy Parameters at Week 12
| Parameter | Placebo | Cilofexor 30 mg | Cilofexor 100 mg | P-value (100 mg vs Placebo) |
| Alkaline Phosphatase (ALP) | +3.7% | -10.3% | -13.8% | 0.005 |
| Gamma-Glutamyltransferase (GGT) | -1.9% | -38.5% | -47.7% | <0.001 |
| C-Reactive Protein (CRP) | -1.5% | -20.0% | -33.6% | 0.03 |
| Primary Bile Acids | +1.7% | -25.0% | -30.5% | 0.008 |
Data adapted from Kowdley KV, et al. The Liver Meeting 2019.[2][7]
Table 3: Key Safety and Tolerability Findings
| Adverse Event | Placebo (n=24) | Cilofexor 30 mg (n=23) | Cilofexor 100 mg (n=24) |
| Any Adverse Event (%) | 58 | 65 | 79 |
| Serious Adverse Events (%) | 4 | 0 | 4 |
| Pruritus (Any Grade, %) | 25 | 35 | 58 |
| Grade 2 or 3 Pruritus (%) | 4 | 10 | 39 |
| Discontinuation due to Pruritus (%) | 0 | 0 | 7 |
Data adapted from Kowdley KV, et al. The Liver Meeting 2019 and subsequent publications.[2]
Clinical Trial Workflow
Caption: High-Level Workflow of the Phase 2 Clinical Trial of Cilofexor in PBC.
Summary and Future Directions
The early-stage research on Cilofexor for Primary Biliary Cholangitis demonstrates a clear biological rationale and promising clinical activity. As a selective non-steroidal FXR agonist, Cilofexor has been shown to modulate the underlying pathophysiology of cholestasis by reducing the synthesis and enhancing the export of bile acids.
The Phase 2 clinical trial provided proof-of-concept, showing that Cilofexor significantly improved key biochemical markers of cholestasis and liver injury in patients with PBC who had an inadequate response to UDCA.[2][7] The 100 mg dose appeared to be more effective than the 30 mg dose, though it was associated with a higher incidence of pruritus, a known class effect of FXR agonists.[2]
These findings supported the further evaluation of Cilofexor in cholestatic liver diseases. Future research will likely focus on optimizing the risk-benefit profile, potentially through combination therapies or the development of next-generation FXR agonists with improved tolerability. The data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the early scientific journey of Cilofexor for PBC.
References
- 1. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 2. Animal models in primary biliary cirrhosis and primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models of primary biliary cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical insights into cholangiopathies: disease modeling and emerging therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cilofexor passes phase 2 for primary biliary cholangitis | MDedge [mdedge.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Expertise in Primary Biliary Cholangitis Model Development Services - Protheragen [protheragen.us]
Cilofexor's Impact on Hepatic Steatosis in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofexor (GS-9674), a non-steroidal farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic candidate for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). As a key regulator of bile acid, lipid, and glucose metabolism, FXR is a prime target for intervention in these metabolic disorders.[1] This technical guide provides an in-depth overview of the preclinical evidence for Cilofexor's impact on hepatic steatosis and related pathologies in animal models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. While preclinical studies highlight Cilofexor's "antisteatotic" efficacy, publicly available quantitative data on direct measures of hepatic steatosis (e.g., liver triglyceride content) in animal models are limited.[2] The majority of the reported quantitative data focuses on the downstream consequences of steatohepatitis, namely liver fibrosis and portal hypertension.
Data Presentation: Quantitative Effects of Cilofexor in a Rat Model of NASH
The following tables summarize the key quantitative findings from a pivotal preclinical study by Schwabl et al. (2021), which utilized a robust rat model of NASH induced by a choline-deficient high-fat diet (CDHFD) combined with sodium nitrite (B80452) injections to induce advanced fibrosis.[1]
Table 1: Effect of Cilofexor on Hepatic Fibrosis in a 10-Week NASH Rat Model [1]
| Parameter | NASH Control (Placebo) | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |
| Picro-Sirius Red Stained Area (%) | 9.62 ± 4.60 | 5.64 ± 4.51 (p < 0.001) | 2.94 ± 1.28 (p < 0.001) |
| Hepatic Hydroxyproline (B1673980) Content | Data not provided | Significant reduction | Significant reduction |
| Relative Reduction in Fibrosis Area | - | -41% | -69% |
| Hepatic col1a1 Gene Expression | Normalized to control | Dose-dependent reduction | -37% |
| Hepatic pdgfr-β Gene Expression | Normalized to control | Dose-dependent reduction | -36% |
Table 2: Effect of Cilofexor (30 mg/kg) on Hemodynamics and Hepatic Stellate Cell Activation in a 14-Week NASH Rat Model [1]
| Parameter | NASH Control (Placebo) | Cilofexor (30 mg/kg) |
| Portal Pressure (mmHg) | 11.9 ± 2.1 | 8.9 ± 2.2 (p = 0.020) |
| Desmin Area (%) | Data not provided | -42% |
Experimental Protocols
Induction of NASH in Wistar Rats (Schwabl et al., 2021)
This protocol is designed to induce a severe form of NASH with advanced fibrosis, mimicking the pathology observed in human patients.[1]
1. Animal Model:
-
Species: Male Wistar rats, 6-8 weeks old.[1]
2. Diet and Induction Agents:
-
Diet: Choline-deficient high-fat diet (CDHFD), providing 60 kcal% from fat, with no added choline (B1196258) and 0.1% methionine.[1]
-
Fibrosis Induction: Intraperitoneal injections of sodium nitrite (NaNO₂), 25 mg/kg, administered three times per week, starting from week 4 of the diet.[1]
3. Treatment Administration:
-
Cilofexor Dosing: Cilofexor was administered orally via gavage at doses of 10 mg/kg and 30 mg/kg, once daily, starting from week 4 and continuing for the duration of the study (either 6 or 10 weeks of treatment).[1]
4. Key Outcome Measures:
-
Hepatic Fibrosis Assessment:
-
Histology: Picro-Sirius Red staining of liver sections to quantify the collagen deposition area.[1]
-
Biochemical Analysis: Measurement of hepatic hydroxyproline content, a quantitative marker of collagen.[1]
-
Gene Expression Analysis: Real-time PCR for profibrogenic genes such as col1a1 and pdgfr-β.[1]
-
-
Hepatic Stellate Cell (HSC) Activation:
-
Immunohistochemistry: Staining for desmin, a marker of activated HSCs.[1]
-
-
Hemodynamic Measurements:
-
Direct measurement of portal pressure.[1]
-
Signaling Pathways and Mechanisms of Action
FXR Signaling Pathway in Hepatic Lipid Metabolism
Cilofexor exerts its therapeutic effects by activating the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] FXR plays a central role in maintaining lipid homeostasis.
Caption: Cilofexor activates FXR, leading to reduced lipogenesis and enhanced triglyceride clearance.
Experimental Workflow for Evaluating Cilofexor in a NASH Rat Model
The following diagram illustrates the experimental workflow for assessing the efficacy of Cilofexor in the CDHFD + NaNO₂ rat model of NASH.
Caption: Experimental workflow for inducing NASH and evaluating the therapeutic effects of Cilofexor.
Logical Relationship: Proposed Mechanism of Cilofexor in Ameliorating NASH Pathology
This diagram illustrates the proposed cascade of events through which Cilofexor mitigates the pathological features of NASH.
Caption: Proposed mechanism of Cilofexor in mitigating NASH progression.
Conclusion
Preclinical studies in animal models of NASH provide compelling evidence for the therapeutic potential of Cilofexor. The available quantitative data robustly demonstrates a dose-dependent reduction in liver fibrosis and portal hypertension, key drivers of morbidity and mortality in advanced liver disease. While direct quantitative measurements of hepatic steatosis in these models are not extensively reported in the cited literature, the profound anti-fibrotic effects are likely downstream consequences of Cilofexor's primary mechanism of action on hepatic lipid metabolism and inflammation through FXR activation. Further studies with a specific focus on quantifying the changes in hepatic triglyceride content and steatosis grade would provide a more complete picture of Cilofexor's efficacy profile in preclinical settings. The detailed experimental protocols and understanding of the underlying signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals working on novel therapies for NASH.
References
- 1. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilofexor and Its Interaction with Nuclear Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilofexor (B606690) (GS-9674) is a potent and selective, non-steroidal farnesoid X receptor (FXR) agonist that has been investigated for the treatment of non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a critical therapeutic target. This technical guide provides an in-depth overview of cilofexor's interaction with FXR and other nuclear receptors, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways.
Introduction
The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is highly expressed in the liver, intestine, and kidneys. It functions as a primary sensor for bile acids, and upon activation, forms a heterodimer with the retinoid X receptor (RXR) to regulate the transcription of target genes. This regulation is central to maintaining metabolic homeostasis. Dysregulation of the FXR signaling pathway is implicated in the pathophysiology of various metabolic and cholestatic liver diseases. Cilofexor has been developed to specifically target and activate FXR, thereby modulating these pathways to therapeutic ends.
Cilofexor's Core Mechanism: FXR Agonism
Cilofexor is a potent, selective, and orally active non-steroidal agonist of FXR. Its primary mechanism of action involves binding to and activating FXR, which in turn modulates the expression of numerous genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation.
Quantitative Pharmacological Profile of Cilofexor
The following table summarizes the key quantitative parameters defining cilofexor's interaction with its primary target, the farnesoid X receptor (FXR).
| Parameter | Value | Receptor | Species | Assay Type | Reference |
| EC50 | 43 nM | FXR | Human | Reporter Gene Assay | [1][2] |
| Binding Affinity (Kd) | Data determined by ITC | FXR | Human | Isothermal Titration Calorimetry | [3] |
EC50 (Half-maximal effective concentration) represents the concentration of cilofexor required to elicit 50% of the maximal FXR activation. A lower EC50 value indicates higher potency. The binding affinity (Kd), while determined, is not publicly available in the reviewed literature.
Interaction with Other Nuclear Receptors: Crosstalk and Selectivity
The therapeutic efficacy and safety profile of a nuclear receptor agonist are significantly influenced by its selectivity. While cilofexor is characterized as a selective FXR agonist, understanding its potential interactions with other nuclear receptors is crucial for a comprehensive pharmacological assessment. The FXR signaling pathway is known to engage in crosstalk with other nuclear receptors, including the Liver X Receptor (LXR), Pregnane X Receptor (PXR), and Vitamin D Receptor (VDR).
Signaling Pathways Modulated by Cilofexor
Upon binding to cilofexor, FXR undergoes a conformational change and forms a heterodimer with RXR. This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Canonical FXR Signaling Pathway
The activation of FXR by cilofexor initiates a cascade of transcriptional events primarily aimed at maintaining bile acid homeostasis.
Nuclear Receptor Crosstalk
FXR activation can influence the activity of other nuclear receptors, leading to broader effects on metabolism and inflammation.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of cilofexor.
FXR Reporter Gene Assay
This assay is used to determine the functional potency of cilofexor as an FXR agonist.
Detailed Methodology:
-
Cell Culture: Maintain a suitable cell line, such as HEK293T or HepG2, in appropriate growth medium.
-
Transfection: Co-transfect the cells with a plasmid encoding the full-length human FXR and a reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of an FXR response element (FXRE).
-
Treatment: After transfection, treat the cells with serial dilutions of cilofexor or a vehicle control.
-
Incubation: Incubate the cells for a defined period, typically 24 hours, to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., co-transfected Renilla luciferase or a cell viability assay). Plot the normalized activity against the cilofexor concentration and fit the data to a dose-response curve to determine the EC50 value.
Gene Expression Analysis by RT-qPCR
This method is used to quantify the changes in the expression of FXR target genes in response to cilofexor treatment.
Detailed Methodology:
-
Cell/Tissue Treatment: Treat cultured cells (e.g., primary hepatocytes) or tissues from animal models with cilofexor or vehicle control for a specified duration.
-
RNA Extraction: Isolate total RNA from the cells or tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for FXR target genes (e.g., SHP, FGF19, CYP7A1), and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Data Analysis: Normalize the expression of the target genes to a stably expressed housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression in cilofexor-treated samples relative to the vehicle-treated controls.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between cilofexor and the FXR protein.
Detailed Methodology:
-
Sample Preparation: Prepare purified FXR protein (typically the ligand-binding domain) in a suitable buffer and degas the solution. Prepare a concentrated solution of cilofexor in the same buffer.
-
ITC Experiment: Load the FXR protein into the sample cell of the calorimeter and the cilofexor solution into the injection syringe. Perform a series of small injections of cilofexor into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH of the interaction.
Effects on Gene Expression: Preclinical and Clinical Evidence
Both preclinical and clinical studies have demonstrated that cilofexor effectively engages its target and modulates the expression of key FXR-regulated genes.
Preclinical Data
In a rat model of NASH, cilofexor treatment led to a dose-dependent induction of the FXR target genes Shp (Small Heterodimer Partner) and Fgf15 (the rodent ortholog of human FGF19) in both hepatic and ileal tissues.[4][5][6][7] This was accompanied by a reduction in the expression of Cyp7a1, the rate-limiting enzyme in bile acid synthesis.[4][5][6][7]
| Gene | Tissue | Effect of Cilofexor | Reference |
| Shp | Liver, Ileum | Upregulation | [4][5][6][7] |
| Fgf15/FGF19 | Ileum/Plasma | Upregulation | [4][5][6][7] |
| Cyp7a1 | Liver | Downregulation | [4][5][6][7] |
Clinical Data
In clinical trials involving patients with NASH and PSC, cilofexor treatment resulted in changes in biomarkers consistent with FXR activation. This included a reduction in serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis, and an increase in plasma FGF19 levels.[8][9]
Conclusion
Cilofexor is a potent and selective non-steroidal FXR agonist that has demonstrated target engagement and modulation of key metabolic pathways in both preclinical models and human clinical trials. Its primary mechanism of action through the activation of the FXR signaling cascade leads to the regulation of genes involved in bile acid, lipid, and glucose metabolism. While its selectivity for FXR appears to be a key feature, a more comprehensive public dataset on its interaction with a broader panel of nuclear receptors would further refine its pharmacological profile. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with cilofexor and other FXR-targeting compounds.
References
- 1. escholarship.org [escholarship.org]
- 2. Evaluation of the Potential for Cytochrome P450 and Transporter-Mediated Drug-Drug Interactions for Cilofexor, a Selective Nonsteroidal Farnesoid X Receptor (FXR) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insight into the molecular mechanism of cilofexor binding to the farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model | Semantic Scholar [semanticscholar.org]
- 6. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cilofexor in Patients With Compensated Cirrhosis Due to Primary Sclerosing Cholangitis: An Open-Label Phase 1B Study - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Cilofexor (GS-9674): A Non-Steroidal FXR Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Cilofexor (formerly GS-9674) is a potent and selective, orally bioavailable, non-steroidal agonist of the farnesoid X receptor (FXR). Developed by Gilead Sciences, it has been investigated for the treatment of non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising therapeutic target for these chronic liver diseases. This technical guide details the discovery, mechanism of action, preclinical development, and clinical evaluation of Cilofexor, presenting key data in a structured format and outlining the experimental methodologies employed in its assessment.
Introduction: The Farnesoid X Receptor (FXR) as a Therapeutic Target
The farnesoid X receptor is a nuclear hormone receptor highly expressed in the liver and intestine. It plays a central role in maintaining metabolic homeostasis. Endogenous bile acids are the natural ligands for FXR. Upon activation, FXR regulates the expression of numerous genes involved in:
-
Bile Acid Metabolism: FXR activation in the ileum induces the expression of fibroblast growth factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis by inhibiting cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. In hepatocytes, FXR directly upregulates the expression of the bile salt export pump (BSEP), facilitating the excretion of bile acids into the bile.[1][2]
-
Lipid Metabolism: FXR activation has been shown to decrease triglyceride levels by regulating genes involved in lipogenesis and fatty acid oxidation.
-
Glucose Metabolism: FXR influences glucose homeostasis by regulating gluconeogenesis and glycogenolysis.
-
Inflammation and Fibrosis: FXR activation has demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models of liver injury.
Given its multifaceted role in liver physiology, FXR has become an attractive target for the development of therapeutics for cholestatic and metabolic liver diseases such as PSC and NASH.
Discovery and Preclinical Development of Cilofexor
From Discovery to a Lead Candidate
Cilofexor was developed by Gilead Sciences following the acquisition of a portfolio of FXR agonists from Phenex Pharmaceuticals. It was identified as a potent, non-steroidal FXR agonist with favorable pharmacokinetic properties suitable for oral administration.
Potency and Selectivity
Cilofexor is a highly potent and selective FXR agonist with an EC50 of 43 nM.[1][2][3] Its non-steroidal structure was designed to optimize its efficacy and safety profile.
Preclinical Efficacy in a NASH Model
The in vivo efficacy of Cilofexor was evaluated in a rat model of NASH induced by a choline-deficient high-fat diet and intraperitoneal sodium nitrite (B80452) injections.[4][5]
A widely used preclinical model to study NASH involves dietary and chemical induction to mimic the key features of the human disease.
-
Animal Model: Male Wistar rats.[4]
-
Induction of NASH:
-
Treatment: Cilofexor is administered orally once daily. In the dose-finding study, doses of 10 mg/kg and 30 mg/kg were evaluated.[4][5]
-
Assessment of Fibrosis:
-
Histological Analysis: Liver tissue is stained with Picro-Sirius Red to quantify the collagen proportional area, a measure of fibrosis.[4]
-
Hydroxyproline (B1673980) Assay: The total collagen content in the liver is determined by measuring the hydroxyproline concentration.[5]
-
Gene Expression Analysis: The expression of pro-fibrotic genes, such as Col1a1 and Timp1, is measured by RT-PCR.[5]
-
Hepatic Stellate Cell (HSC) Activation: Immunohistochemical staining for desmin is used to assess the activation of HSCs, the primary cell type responsible for liver fibrosis.[5]
-
In the rat NASH model, Cilofexor demonstrated significant anti-fibrotic and anti-inflammatory effects.
Table 1: Preclinical Efficacy of Cilofexor in a Rat NASH Model [4][5]
| Parameter | 10 mg/kg Cilofexor | 30 mg/kg Cilofexor |
| Reduction in Liver Fibrosis Area (Picro-Sirius Red) | -41% | -69% |
| Reduction in Hepatic Hydroxyproline Content | Not Reported | -41% |
| Reduction in Hepatic Col1a1 Expression | Not Reported | -37% |
| Reduction in Desmin Area (HSC Activation) | Not Reported | -42% |
| Reduction in Portal Pressure | Not Reported | Significant reduction |
These preclinical findings provided a strong rationale for advancing Cilofexor into clinical development for NASH and other fibrotic liver diseases.
Mechanism of Action of Cilofexor
Cilofexor exerts its therapeutic effects by binding to and activating FXR in the intestine and liver. This activation initiates a cascade of signaling events that collectively improve liver health.
Figure 1: Cilofexor's Mechanism of Action via FXR Activation. Cilofexor activates FXR in both the intestine and liver, leading to the induction of FGF19, suppression of bile acid synthesis, and enhanced bile acid excretion.
Clinical Development of Cilofexor
Cilofexor has been evaluated in several clinical trials for NASH and PSC.
Clinical Trial in Non-Alcoholic Steatohepatitis (NASH)
A Phase 2, randomized, double-blind, placebo-controlled trial (NCT02854605) evaluated the safety and efficacy of Cilofexor in patients with non-cirrhotic NASH.[6][7][8]
-
Study Design: 140 patients were randomized to receive Cilofexor 100 mg, Cilofexor 30 mg, or placebo once daily for 24 weeks.[6]
-
Inclusion Criteria:
-
Primary Endpoint: Safety and tolerability.[7]
-
Secondary Endpoints:
-
Change in hepatic fat fraction measured by MRI-PDFF.
-
Change in liver stiffness measured by MRE.
-
Changes in liver biochemistry and serum markers of fibrosis.
-
Table 2: Efficacy of Cilofexor in a Phase 2 Trial in Patients with NASH [5][6][8]
| Parameter | Placebo | Cilofexor 30 mg | Cilofexor 100 mg |
| Median Relative Change in MRI-PDFF at Week 24 | +1.9% | -1.8% | -22.7% |
| Patients with ≥30% Decline in MRI-PDFF at Week 24 | 13% | 14% | 39% |
| Change in Serum ALT at Week 24 | - | Significant Reduction | Significant Reduction |
| Change in Serum AST at Week 24 | - | Significant Reduction | Significant Reduction |
| Change in Serum GGT at Week 24 | - | Significant Reduction | Significant Reduction |
| Change in Serum C4 at Week 24 | - | Significant Reduction | Significant Reduction |
| Change in Primary Bile Acids at Week 24 | - | Significant Reduction | Significant Reduction |
Cilofexor was generally well-tolerated, with moderate to severe pruritus being more common in the 100 mg group (14%) compared to the 30 mg (4%) and placebo (4%) groups.[6]
Clinical Trial in Primary Sclerosing Cholangitis (PSC)
A Phase 2, randomized, double-blind, placebo-controlled study (NCT02943460) assessed the safety and efficacy of Cilofexor in patients with non-cirrhotic PSC.[1][2][9][10][11][12]
-
Study Design: 52 patients were randomized (2:2:1) to receive Cilofexor 100 mg, Cilofexor 30 mg, or placebo once daily for 12 weeks.[2][12]
-
Inclusion Criteria:
-
Diagnosis of large-duct PSC.[2]
-
Serum alkaline phosphatase (ALP) >1.67 times the upper limit of normal.[2]
-
Total bilirubin (B190676) ≤2 mg/dL.[2]
-
-
Primary Endpoint: Safety and tolerability.[2]
-
Exploratory Efficacy Endpoints:
Table 3: Efficacy of Cilofexor in a Phase 2 Trial in Patients with PSC [1][2][9][11][12]
| Parameter (Median Change from Baseline at Week 12) | Placebo | Cilofexor 30 mg | Cilofexor 100 mg |
| Serum Alkaline Phosphatase (ALP) | +3.4% | -6.1% | -20.5% |
| Serum Gamma-Glutamyl Transferase (GGT) | - | - | -30% |
| Serum Alanine Aminotransferase (ALT) | - | - | -49% |
| Serum Aspartate Aminotransferase (AST) | - | - | -42% |
| Serum C4 | Increase | Reduction | Greater Reduction |
| Serum Bile Acids | Increase | Reduction | Greatest Reduction |
In this study, Cilofexor was well-tolerated, and importantly, the rates of grade 2 or 3 pruritus were lower in the Cilofexor groups (14% in 100 mg, 20% in 30 mg) compared to placebo (40%).[1][12]
Phase 3 PRIMIS Trial in PSC
The PRIMIS trial (NCT03890120) was a Phase 3 study designed to evaluate the long-term efficacy and safety of Cilofexor in patients with non-cirrhotic PSC. However, the trial was terminated early for futility.
Table 4: Key Outcomes of the Phase 3 PRIMIS Trial in PSC
| Parameter | Placebo | Cilofexor 100 mg |
| Fibrosis Progression at Week 96 | 33% | 31% |
| Most Common Adverse Event | Pruritus (36%) | Pruritus (49%) |
Despite not meeting the primary endpoint of reducing fibrosis progression, the trial provided valuable data on the safety profile of Cilofexor in this patient population.
Summary and Future Directions
Cilofexor is a potent, non-steroidal FXR agonist that has demonstrated target engagement and beneficial effects on markers of liver injury and cholestasis in both preclinical models and early-phase clinical trials in NASH and PSC. While the Phase 3 PRIMIS trial in PSC did not show a significant effect on fibrosis progression, the data from the Phase 2 studies suggest a potential role for Cilofexor in the management of these complex liver diseases.
Future research may focus on:
-
Combination therapies, pairing Cilofexor with agents that have complementary mechanisms of action.
-
Identifying patient subgroups who are most likely to respond to FXR agonist therapy.
-
Further elucidating the long-term safety and efficacy of Cilofexor in different stages of liver disease.
The development of Cilofexor has significantly contributed to our understanding of the role of FXR in liver disease and continues to inform the ongoing efforts to find effective treatments for NASH and PSC.
Experimental Workflow Diagrams
Figure 2: Preclinical Experimental Workflow. This diagram outlines the key steps in the preclinical evaluation of Cilofexor in a rat model of NASH.
Figure 3: Clinical Trial Experimental Workflow. This diagram provides a generalized overview of the workflow for the Phase 2 clinical trials of Cilofexor in NASH and PSC.
References
- 1. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. escholarship.org [escholarship.org]
- 12. New Rat Model of Advanced NASH Mimicking Pathophysiological Features and Transcriptomic Signature of The Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Efficacy of Cilofexor on Hepatic Stellate Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. Hepatic stellate cells (HSCs) are the primary cell type responsible for liver fibrosis. Upon liver injury, quiescent HSCs transdifferentiate into a proliferative, fibrogenic myofibroblast-like phenotype, leading to the deposition of ECM, predominantly collagen. Farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, and inflammation. Activation of FXR has been shown to have anti-fibrotic effects.
Cilofexor (B606690) (GS-9674), a potent and selective non-steroidal FXR agonist, has demonstrated anti-inflammatory and anti-fibrotic effects in preclinical models of liver fibrosis. This technical guide provides an in-depth overview of the in-vitro studies of Cilofexor on hepatic stellate cells, focusing on its effects on HSC activation and the underlying signaling pathways.
Quantitative Data on the Effects of Cilofexor on Hepatic Stellate Cell Activation Markers
While direct in-vitro quantitative data from publications is limited, preclinical in-vivo studies provide strong evidence of Cilofexor's effects on markers of HSC activation. These studies demonstrate a dose-dependent reduction in key fibrogenic markers.
| Marker | Animal Model | Cilofexor Dose | % Reduction (vs. Control) | Reference |
| Collagen Type I, Alpha 1 (COL1A1) mRNA | Rat NASH Model | 30 mg/kg | ~50% | [1][2] |
| PDGFR-β mRNA | Rat NASH Model | 30 mg/kg | -36% | [1] |
| Desmin Area | Rat NASH Model | 30 mg/kg | -42% | [1] |
| α-Smooth Muscle Actin (α-SMA) mRNA | Mdr2-/- Mouse Model | 90 mg/kg | Significant Reduction | [3] |
| Desmin mRNA | Mdr2-/- Mouse Model | 90 mg/kg | Significant Reduction | [3] |
| PDGFR-β mRNA | Mdr2-/- Mouse Model | 90 mg/kg | Significant Reduction | [3] |
Experimental Protocols
Detailed in-vitro experimental protocols for Cilofexor's direct effects on hepatic stellate cells are not extensively published. However, based on standard methodologies for studying liver fibrosis in vitro, a representative experimental workflow can be outlined. A key piece of evidence from in-vivo studies is that "cilofexor reduces collagen deposition in HSC/hepatocyte co-cultures"[1][2].
Hepatic Stellate Cell Culture and Activation
A common in-vitro model utilizes the human hepatic stellate cell line, LX-2.
-
Cell Culture: LX-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2-10% Fetal Bovine Serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Activation: To induce a fibrotic phenotype, LX-2 cells are typically stimulated with Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrogenic cytokine. A common concentration used is 1-10 ng/mL for 24-48 hours.
Cilofexor Treatment
-
Cilofexor (GS-9674) would be dissolved in a suitable solvent, such as DMSO, to prepare a stock solution.
-
Activated LX-2 cells would be treated with varying concentrations of Cilofexor (e.g., in the nanomolar to micromolar range) for a specified duration, typically 24-72 hours.
Analysis of HSC Activation Markers
-
Quantitative Real-Time PCR (qRT-PCR): To quantify the mRNA expression of key fibrogenic genes such as ACTA2 (α-SMA), COL1A1, TIMP1, and PDGFRB.
-
Western Blotting: To analyze the protein levels of α-SMA, Collagen Type I, and other relevant proteins.
-
Immunofluorescence Staining: To visualize the expression and localization of α-SMA and Collagen Type I within the cells.
HSC/Hepatocyte Co-culture Model
This model better recapitulates the cellular interactions in the liver.
-
Cell Seeding: Primary hepatocytes or a hepatocyte cell line (e.g., HepG2) are co-cultured with HSCs (e.g., LX-2 cells or primary HSCs).
-
Induction of Fibrosis: The co-culture can be treated with a pro-fibrotic stimulus, such as a combination of fatty acids (oleic and palmitic acid) to mimic NASH conditions, followed by TGF-β1.
-
Cilofexor Treatment: The co-culture is then treated with Cilofexor.
-
Endpoint Analysis: Collagen deposition can be assessed by Sirius Red staining and quantified. Gene and protein expression of fibrosis markers would also be analyzed as described above.
Signaling Pathways and Mechanism of Action
Cilofexor is a potent agonist of the Farnesoid X Receptor (FXR). The anti-fibrotic effects of Cilofexor in hepatic stellate cells are primarily mediated through the activation of FXR signaling.
Diagram: Proposed Anti-fibrotic Signaling Pathway of Cilofexor in Hepatic Stellate Cells
Caption: Cilofexor's anti-fibrotic mechanism in HSCs.
The activation of FXR by Cilofexor is thought to interfere with pro-fibrogenic signaling pathways, most notably the TGF-β pathway. TGF-β is a key driver of HSC activation and ECM production. It signals through the phosphorylation of SMAD proteins (SMAD2 and SMAD3), which then translocate to the nucleus and promote the transcription of fibrogenic genes. FXR activation has been shown to antagonize SMAD3 signaling, thereby inhibiting the expression of genes such as COL1A1 and ACTA2 (α-SMA).
Experimental Workflow Visualization
Diagram: In-Vitro Workflow for Assessing Cilofexor's Efficacy
Caption: Workflow for in-vitro analysis of Cilofexor.
Conclusion
In-vitro studies, supported by robust in-vivo data, indicate that Cilofexor is a promising anti-fibrotic agent that directly targets hepatic stellate cells. Its mechanism of action through FXR agonism leads to the attenuation of HSC activation and a reduction in the expression of key fibrogenic markers. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Cilofexor in the context of liver fibrosis. Further studies utilizing co-culture systems and primary human cells will be crucial in fully elucidating its efficacy and mechanism of action.
References
- 1. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-Vivo Rat Studies with Cilofexor Tromethamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vivo administration of cilofexor (B606690) tromethamine in rat models, with a focus on studies investigating non-alcoholic steatohepatitis (NASH). The protocols and data presented are compiled from preclinical research to guide the design and execution of future studies.
Introduction
Cilofexor (formerly GS-9674) is a potent and selective non-steroidal agonist of the farnesoid X receptor (FXR).[1] FXR is a nuclear receptor highly expressed in the liver and intestine, playing a critical role in regulating bile acid, lipid, and glucose metabolism.[2] Activation of FXR has shown therapeutic potential in various liver diseases, including NASH and primary sclerosing cholangitis (PSC).[1] Preclinical studies in rodent models have been instrumental in elucidating the efficacy and mechanism of action of cilofexor, demonstrating its ability to reduce liver fibrosis and steatosis.[1]
I. Quantitative Data Summary
The following table summarizes the key quantitative data from a dose-finding study of cilofexor in a rat model of NASH.[2] This data highlights the dose-dependent effects of cilofexor on markers of liver fibrosis.
| Parameter | Placebo | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |
| Reduction in Liver Fibrosis Area (Picro-Sirius Red staining) | - | -41% | -69% |
| Reduction in Hepatic Hydroxyproline Content | - | Not specified | -41% |
| Reduction in Hepatic col1a1 Expression | - | Not specified | -37% |
| Reduction in Hepatic pdgfr-β Expression | - | Not specified | -36% |
| Reduction in Desmin Area | - | Not specified | -42% |
| Portal Pressure (mmHg) | 11.9 ± 2.1 | Not specified | 8.9 ± 2.2 |
II. Experimental Protocols
This section outlines the detailed methodologies for conducting in-vivo rat studies with cilofexor, based on established preclinical models.
A. Animal Model: Rat Model of NASH
A commonly used model to induce NASH with fibrosis in rats involves a combination of a specialized diet and chemical induction.
-
Animal Strain: Male Wistar rats.[2]
-
Induction Method:
-
Diet: Choline-deficient high-fat diet (CDHFD).[2]
-
Chemical Induction: Intraperitoneal (i.p.) injections of sodium nitrite (B80452) (NaNO2).[2]
-
-
Timeline:
-
Weeks 1-4: Acclimatization and initiation of CDHFD.
-
Weeks 4-10 (or 14): Continuation of CDHFD and commencement of NaNO2 injections (e.g., 3 times per week).[2]
-
Treatment Period: Cilofexor or placebo administration typically starts from week 4 and continues for the duration of the study (e.g., 6 to 10 weeks).[2]
-
B. Cilofexor Tromethamine Administration Protocol
-
Dosage:
-
Formulation and Vehicle:
-
While the exact vehicle for the rat study is not specified in the primary source, a formulation used in a mouse study with cilofexor provides a reliable reference: 0.5% carboxymethylcellulose (CMC) and 1% ethanol (B145695) in Tris Buffer, pH 8.0 .
-
-
Route of Administration: Oral gavage.
-
Frequency: Once daily.
-
Volume: The administration volume should be calculated based on the concentration of the cilofexor formulation and the body weight of the rat, typically within the range of 5-10 mL/kg for oral gavage in rats.
-
Placebo Control: The placebo group should receive the vehicle (e.g., 0.5% CMC and 1% ethanol in Tris Buffer, pH 8.0) following the same administration schedule and volume as the cilofexor-treated groups.[2]
C. Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in-vivo rat study evaluating cilofexor.
III. Signaling Pathway
Cilofexor acts as an agonist for the Farnesoid X Receptor (FXR). The activation of FXR initiates a signaling cascade that leads to the regulation of genes involved in bile acid metabolism and fibrosis.
Disclaimer: These protocols and application notes are intended for guidance and informational purposes only. Researchers should adapt these methodologies to their specific experimental needs and ensure compliance with all relevant institutional and ethical guidelines for animal research.
References
Application Notes and Protocols for Cilofexor Tromethamine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofexor tromethamine is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1] With an EC50 of 43 nM, Cilofexor is a valuable tool for in vitro studies investigating FXR signaling pathways and their implications in various physiological and pathological processes, including liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). These application notes provide a detailed protocol for the dissolution of this compound and its application in cell culture experiments.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 586.85 g/mol | Selleck Chemicals |
| EC50 | 43 nM | Selleck Chemicals |
| Appearance | White to off-white solid | - |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 100 mg/mL (170.4 mM) | Selleck Chemicals |
| Water | Insoluble | Selleck Chemicals |
| Ethanol | Insoluble | Selleck Chemicals |
Experimental Protocols
Protocol 1: Dissolving this compound for Cell Culture
This protocol outlines the steps for preparing a stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Procedure:
-
Preparation of Stock Solution (e.g., 10 mM):
-
Aseptically weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 5.87 mg per 1 mL of DMSO.
-
In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO to the weighed powder.
-
Vortex or gently pipette up and down to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no particulates.
-
-
Storage of Stock Solution:
-
It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is expected to be stable for at least 6 months.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.1% to 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of Cilofexor used) in your experiments to account for any effects of the solvent.
-
Protocol 2: General Cell-Based Assay with this compound
This protocol provides a general workflow for treating cells with this compound and assessing its effects.
Materials:
-
Cultured cells of interest (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
This compound working solutions
-
Vehicle control (cell culture medium with DMSO)
-
Assay-specific reagents (e.g., for viability assays, gene expression analysis, etc.)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere and grow overnight, or until they reach the desired confluency.
-
-
Cell Treatment:
-
Remove the existing culture medium from the wells.
-
Add the prepared working solutions of this compound at various concentrations to the respective wells.
-
Include wells with the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) in a suitable incubator (e.g., 37°C, 5% CO2).
-
-
Endpoint Analysis:
-
After the incubation period, perform the desired endpoint analysis. This could include:
-
Cell Viability/Cytotoxicity Assays: (e.g., MTT, XTT, or CellTiter-Glo® assays) to determine the effect of Cilofexor on cell proliferation.
-
Gene Expression Analysis: (e.g., qRT-PCR or Western blotting) to measure the expression of FXR target genes such as SHP, FGF19, or CYP7A1.
-
Reporter Gene Assays: To quantify the activation of the FXR signaling pathway.
-
-
Recommended Concentration Range for Initial Experiments:
Based on the EC50 of 43 nM, it is recommended to test a range of concentrations spanning several orders of magnitude around this value. A suggested starting range could be from 1 nM to 10 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to determine the optimal working concentration for your specific cell line and assay.
Mandatory Visualizations
References
Application Notes and Protocols: The Use of Cilofexor in a Choline-Deficient High-Fat Diet (CD-HFD) Rat Model of Nonalcoholic Steatohepatitis (NASH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The choline-deficient high-fat diet (CD-HFD) rat model is a well-established preclinical model that recapitulates key features of human NASH. Cilofexor (B606690) (formerly GS-9674), a non-steroidal farnesoid X receptor (FXR) agonist, has shown therapeutic potential in treating NASH by modulating bile acid homeostasis, lipid metabolism, and inflammatory responses.[1][2] This document provides detailed protocols for inducing NASH in rats using a CD-HFD and for evaluating the efficacy of Cilofexor in this model.
Signaling Pathway of Cilofexor (FXR Agonist)
Cilofexor is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[2] Activation of FXR by Cilofexor initiates a signaling cascade that plays a crucial role in regulating lipid and bile acid metabolism, as well as modulating inflammatory and fibrotic pathways. In the intestine, FXR activation leads to the release of fibroblast growth factor 19 (FGF19), which then acts on the liver to suppress bile acid synthesis.[3] In the liver, FXR activation upregulates the expression of target genes such as the small heterodimer partner (SHP), which in turn inhibits the expression of genes involved in bile acid synthesis and lipogenesis.[4][5]
Experimental Protocols
NASH Induction in a Choline-Deficient High-Fat Diet (CD-HFD) Rat Model
This protocol describes the induction of NASH in Wistar rats, which is characterized by the development of liver fibrosis.[4][6][7]
Materials:
-
Male Wistar rats (6-8 weeks old)
-
Choline-deficient high-fat diet (CD-HFD)
-
Sodium nitrite (B80452) (NaNO₂) solution (sterile, for injection)
-
Standard chow
-
Animal housing with a 12-hour light/dark cycle
Procedure:
-
Acclimatize rats for one week with free access to standard chow and water.
-
After acclimatization, switch the diet of the experimental group to a CD-HFD. The control group continues on standard chow.
-
To accelerate fibrosis, administer intraperitoneal injections of NaNO₂ three times per week.[4][5]
-
Continue this regimen for a period of 10 to 14 weeks to establish significant NASH and liver fibrosis.[4][6]
-
Monitor animal health and body weight regularly.
Administration of Cilofexor
Cilofexor treatment is typically initiated after the establishment of NASH.[4][6]
Materials:
-
Cilofexor
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
After 4 weeks of the CD-HFD and NaNO₂ regimen, randomize the NASH rats into treatment groups (e.g., vehicle control, Cilofexor 10 mg/kg, Cilofexor 30 mg/kg).[4][6]
-
Prepare Cilofexor formulations in the vehicle daily.
-
Administer Cilofexor or vehicle via oral gavage once daily for the remaining 6 to 10 weeks of the study.[4][6]
Biochemical Analysis
Serum samples are collected at the end of the study to assess liver injury and function.
Procedure:
-
At the study endpoint, collect blood via cardiac puncture under anesthesia.
-
Centrifuge the blood to separate the serum.
-
Analyze serum for levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and other relevant liver enzymes using standard biochemical assays.[8]
Histological Analysis of Liver Tissue
Liver tissue is collected for histological assessment of steatosis, inflammation, and fibrosis.[9]
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Picro-Sirius Red stain
Procedure:
-
Euthanize the rats and perfuse the liver with phosphate-buffered saline (PBS).
-
Excise the liver, weigh it, and fix a portion in 4% paraformaldehyde or 10% neutral buffered formalin.
-
Process the fixed tissue, embed in paraffin, and cut 5 µm sections.
-
Stain sections with H&E to assess steatosis, inflammation, and hepatocyte ballooning.[10]
-
Stain sections with Picro-Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.[6]
-
Perform quantitative image analysis to determine the percentage of the stained area.[6]
Gene Expression Analysis (RT-PCR)
Analysis of gene expression in liver and ileal tissues can confirm the target engagement of Cilofexor.[6]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., shp, cyp7a1, fgf15, col1a1, pdgfr-β)
Procedure:
-
Snap-freeze liver and ileal tissue samples in liquid nitrogen and store at -80°C.
-
Extract total RNA from the tissues.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes.
-
Normalize the expression data to a housekeeping gene.
Data Presentation
The following tables summarize the expected quantitative outcomes from studies using Cilofexor in a CD-HFD rat model of NASH.
Table 1: Effects of Cilofexor on Liver Fibrosis
| Treatment Group | Picro-Sirius Red Stained Area (%) Reduction | Hepatic Hydroxyproline Content Reduction (%) | Desmin Area Reduction (%) |
| Cilofexor (10 mg/kg) | 41%[6] | - | - |
| Cilofexor (30 mg/kg) | 69%[6] | 41%[6] | 42%[6] |
Table 2: Effects of Cilofexor on Profibrogenic Gene Expression
| Treatment Group | col1a1 Expression Reduction (%) | pdgfr-β Expression Reduction (%) |
| Cilofexor (30 mg/kg) | 37%[6] | 36%[6] |
Table 3: Effects of Cilofexor on Portal Hypertension
| Parameter | NASH Control | Cilofexor (30 mg/kg) |
| Portal Pressure (mmHg) | 11.9 ± 2.1[6] | 8.9 ± 2.2[6] |
Table 4: Effects of Cilofexor on FXR Target Gene Expression
| Gene | Tissue | Expected Change with Cilofexor |
| shp | Liver, Ileum | Induction[6] |
| cyp7a1 | Liver, Ileum | Induction[6] |
| fgf15 | Liver, Ileum | Induction[6] |
Conclusion
The CD-HFD rat model is a robust tool for studying NASH pathogenesis and for the preclinical evaluation of therapeutic agents like Cilofexor. The protocols outlined in this document provide a framework for inducing NASH, administering Cilofexor, and assessing its efficacy through a combination of biochemical, histological, and molecular analyses. The data presented demonstrates the potential of Cilofexor to reduce liver fibrosis and portal hypertension in this model, supporting its further development for the treatment of NASH.
References
- 1. Cilofexor - Wikipedia [en.wikipedia.org]
- 2. Structural insight into the molecular mechanism of cilofexor binding to the farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model | Semantic Scholar [semanticscholar.org]
- 8. Impact of multiple different high-fat diets on metabolism, inflammatory markers, dysbiosis, and liver histology: study on NASH rat model induced diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of Cilofexor in Non-alcoholic Steatohepatitis (NASH) Research
Introduction: Cilofexor (B606690) (formerly GS-9674) is a potent, selective, non-steroidal oral agonist for the farnesoid X receptor (FXR).[1][2][3] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic pathways.[1][2] Its targeted action makes Cilofexor a significant investigational compound for treating non-alcoholic steatohepatitis (NASH), a progressive liver disease characterized by steatosis, inflammation, and fibrosis.[4] These notes provide an overview of Cilofexor's application in NASH studies, detailing its mechanism, experimental protocols, and key findings from preclinical and clinical research.
Mechanism of Action in NASH
Cilofexor primarily functions by activating FXR in the intestine and liver.[2]
-
Intestinal FXR Activation: In the intestine, FXR agonism by Cilofexor stimulates the release of Fibroblast Growth Factor 19 (FGF19).[2][5] FGF19 enters circulation and signals in the liver to suppress bile acid synthesis by inhibiting the enzyme cholesterol 7α-hydroxylase (CYP7A1).[2] This pathway also contributes to reduced hepatic fat accumulation (steatosis), decreased lipogenesis, and lower gluconeogenesis.[5]
-
Hepatic FXR Activation: Direct activation of FXR in the liver has anti-inflammatory and anti-fibrotic effects.[2] It helps maintain bile acid homeostasis and protects hepatocytes.[2]
This dual action addresses multiple pathogenic drivers of NASH, including metabolic dysregulation, inflammation, and fibrosis.[1]
Quantitative Data from Preclinical and Clinical Studies
Data from animal models and human trials demonstrate Cilofexor's effects on key NASH parameters.
Table 1: Effects of Cilofexor in a Rat Model of NASH
Data from a study in Wistar rats with NASH induced by a choline-deficient high-fat diet and sodium nitrite (B80452) injections.[6][7]
| Parameter | Treatment Group (vs. NASH Control) | Result (Mean Reduction) | p-value |
| Fibrosis Area (Picro-Sirius Red) | Cilofexor 10 mg/kg | -41% | < 0.001 |
| Cilofexor 30 mg/kg | -69% | < 0.001 | |
| Hepatic Hydroxyproline Content | Cilofexor 30 mg/kg | -41% | < 0.05 |
| Hepatic Stellate Cell Activation (Desmin Area) | Cilofexor 30 mg/kg | -42% | < 0.01 |
| col1a1 Gene Expression | Cilofexor 30 mg/kg | -37% | < 0.05 |
| pdgfr-β Gene Expression | Cilofexor 30 mg/kg | -36% | < 0.05 |
| Portal Pressure | Cilofexor 30 mg/kg | -25% (11.9 vs 8.9 mmHg) | 0.020 |
Table 2: Key Efficacy and Safety from Phase 2 Trial in Noncirrhotic NASH Patients (NCT02854605)
Data from a 24-week, randomized, double-blind, placebo-controlled trial in patients with noncirrhotic NASH.[8][9][10]
| Parameter | Placebo (n=28) | Cilofexor 30 mg (n=56) | Cilofexor 100 mg (n=56) |
| Median Relative Change in MRI-PDFF | +1.9% | -1.8% | -22.7% (p=0.003 vs placebo) |
| Patients with ≥30% MRI-PDFF Decline | 13% | 14% | 39% (p=0.011 vs placebo) |
| Median Change in ALT (U/L) | -5 | -15 | -23 |
| Median Change in GGT (U/L) | +1 | -22 | -30 |
| Median Change in Serum C4 (ng/mL) | +1.8 | -13.1 | -15.8 |
| Moderate to Severe Pruritus | 4% | 4% | 14% |
Table 3: Results from Combination Therapy Studies
| Study / Combination | Key Findings |
| Cilofexor (30mg) + Firsocostat (B609510) (20mg) | In a proof-of-concept study, 12 weeks of combination therapy resulted in significant improvements in hepatic steatosis, liver stiffness, and serum fibrosis markers.[4] 74% of patients achieved a ≥30% decline in hepatic fat (MRI-PDFF).[4] |
| ATLAS Trial (Phase 2b, F3-F4 Fibrosis) | The combination of Cilofexor and Firsocostat for 48 weeks was well-tolerated and led to improvements in NASH activity and non-invasive markers of fibrosis.[11] |
| Semaglutide + Cilofexor/Firsocostat | A Phase 2 trial showed that adding Cilofexor and/or Firsocostat to Semaglutide led to greater improvements in liver steatosis (MRI-PDFF) and liver biochemistry compared to Semaglutide alone.[12] |
Experimental Protocols
Protocol 1: Preclinical Evaluation in a Rodent Model of NASH
This protocol is based on methodologies used to evaluate Cilofexor in a rat model of NASH with fibrosis and portal hypertension.[6][13][14]
1. Objective: To assess the dose-dependent effects of Cilofexor on liver fibrosis, hepatic stellate cell (HSC) activation, gene expression, and portal hypertension in a rat model of NASH.
2. Animal Model:
-
Species: Male Wistar rats.
-
NASH Induction: Administer a choline-deficient high-fat diet (CDHFD) for 10-14 weeks.[6] Concurrently, administer intraperitoneal injections of sodium nitrite (NaNO₂) three times per week to accelerate fibrosis.[6][14]
3. Experimental Groups (n=7-9 per group):
-
Group 1: Healthy Control (standard diet).
-
Group 2: NASH Control (CDHFD + NaNO₂ + vehicle).
-
Group 3: Cilofexor 10 mg/kg (CDHFD + NaNO₂ + Cilofexor).
-
Group 4: Cilofexor 30 mg/kg (CDHFD + NaNO₂ + Cilofexor).
4. Drug Administration:
-
Begin treatment from week 4 through the end of the study (week 10 or 14).
-
Administer Cilofexor or vehicle daily via oral gavage.
5. Key Assessments:
-
Histological Analysis: At study termination, perfuse and fix liver tissue in formalin. Embed in paraffin (B1166041) and section for staining.
-
Biochemical Analysis:
-
Hepatic Hydroxyproline Content: Quantify from liver tissue homogenates as a biochemical marker of collagen content.[6]
-
-
Gene Expression Analysis:
-
Hemodynamic Measurements (in a subset of animals):
6. Data Analysis: Use appropriate statistical tests (e.g., unpaired t-test or ANOVA) to compare treatment groups with the NASH control group. A p-value < 0.05 is considered significant.
Protocol 2: Phase 2 Clinical Trial Design in Noncirrhotic NASH
This protocol is a generalized framework based on the design of the NCT02854605 trial.[8][9][10]
1. Objective: To evaluate the efficacy and safety of Cilofexor in patients with noncirrhotic NASH.
2. Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.
3. Patient Population:
-
Inclusion Criteria:
-
Adults aged 18-75 years.
-
Diagnosis of NASH confirmed by either historical liver biopsy or non-invasive markers.[10]
-
Evidence of hepatic steatosis: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) ≥8%.[8][10]
-
Evidence of liver stiffness: Magnetic Resonance Elastography (MRE) ≥2.5 kPa.[8][10]
-
-
Exclusion Criteria:
-
Presence of cirrhosis.
-
Other causes of chronic liver disease (e.g., viral hepatitis, excessive alcohol consumption).
-
History of hepatic decompensation.[15]
-
4. Treatment Arms:
-
Arm 1: Placebo, orally once daily.
-
Arm 2: Cilofexor 30 mg, orally once daily.
-
Arm 3: Cilofexor 100 mg, orally once daily.
5. Key Endpoints:
-
Primary Efficacy Endpoint:
-
Relative change in MRI-PDFF from baseline to week 24.
-
-
Secondary Efficacy Endpoints:
-
Proportion of patients with a ≥30% relative reduction in MRI-PDFF.[8]
-
Change in liver stiffness as measured by MRE and Transient Elastography (FibroScan).[8][9]
-
Changes in liver biochemistry (e.g., ALT, AST, GGT).[8]
-
Changes in serum markers of fibrosis (e.g., ELF score, TIMP-1) and bile acid synthesis (e.g., C4, total bile acids).[8][9]
-
-
Safety Endpoint:
6. Study Procedures:
-
Screening: Confirm eligibility based on inclusion/exclusion criteria.
-
Baseline (Week 0): Perform all baseline assessments, including MRI-PDFF, MRE, and blood tests. Randomize patients to treatment arms.
-
Follow-up Visits: Conduct visits at regular intervals (e.g., weeks 4, 12, 24) to monitor safety, tolerability, and adherence.
-
End of Treatment (Week 24): Repeat all baseline assessments to evaluate endpoints.
References
- 1. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - ProQuest [proquest.com]
- 2. Nonalcoholic Fatty Liver Disease: A Drug Revolution Is Coming [e-dmj.org]
- 3. Cilofexor - Wikipedia [en.wikipedia.org]
- 4. gilead.com [gilead.com]
- 5. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model | Semantic Scholar [semanticscholar.org]
- 8. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of combination therapy with semaglutide, cilofexor and firsocostat in patients with non-alcoholic steatohepatitis: A randomised, open-label phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - UCL Discovery [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Cilofexor Administration in Mouse Models of Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofexor (B606690) (GS-9674), a potent and selective non-steroidal farnesoid X receptor (FXR) agonist, has demonstrated significant therapeutic potential in preclinical models of liver injury.[1][2] By activating FXR, a key regulator of bile acid, lipid, and glucose metabolism, Cilofexor exerts anti-inflammatory, anti-fibrotic, and anti-cholestatic effects.[3][4][5] These application notes provide detailed protocols and compiled data from studies utilizing Cilofexor in mouse models of cholestatic and fibrotic liver disease, offering a valuable resource for researchers in the field.
Signaling Pathway of Cilofexor (FXR Agonist)
Cilofexor primarily acts by activating the farnesoid X receptor (FXR), which is highly expressed in the liver and intestine.[6] This activation triggers a cascade of downstream signaling events that contribute to its therapeutic effects in liver disease.
Caption: Cilofexor's mechanism of action via FXR activation in the gut-liver axis.
Experimental Protocols
Mdr2-/- Mouse Model of Sclerosing Cholangitis
This model spontaneously develops sclerosing cholangitis with progressive liver fibrosis, mimicking key features of human primary sclerosing cholangitis (PSC).[3][7]
Experimental Workflow:
Caption: Workflow for Cilofexor administration in the Mdr2-/- mouse model.
Detailed Protocol:
-
Animal Model: FVB/N or BALB/c background Mdr2/Abcb4 knockout (Mdr2-/-) mice and corresponding wild-type controls are used.[3]
-
Treatment Groups: Mice are divided into vehicle control and Cilofexor treatment groups.
-
Cilofexor Administration:
-
Dosage: Prepare suspensions of Cilofexor at 10, 30, and 90 mg/kg.[3]
-
Vehicle: The specific vehicle for Cilofexor suspension should be reported by the original study, but a common vehicle is 0.5% methylcellulose.
-
Route: Administer daily via oral gavage.[3]
-
Duration: Treatment is carried out for 10 weeks.[3]
-
-
Endpoint Analysis:
-
Serum Collection: Collect blood via cardiac puncture for serum biochemistry analysis (AST, ALP, Bile Acids).[3]
-
Liver Tissue Collection: Perfuse and collect liver tissue for histological analysis, gene expression profiling, and determination of hydroxyproline (B1673980) content.[3]
-
Histology: Fix liver sections in formalin and embed in paraffin. Stain with Picro-Sirius Red for fibrosis and F4/80 for macrophage infiltration.[3]
-
Gene Expression: Isolate RNA from liver tissue and perform quantitative real-time PCR (RT-PCR) for genes involved in fibrosis (e.g., Col1a1), inflammation, and bile acid metabolism.[3]
-
Hydroxyproline Assay: Quantify total collagen content in the liver as a measure of fibrosis.[3]
-
Bile Acid Analysis: Measure intrahepatic and serum bile acid concentrations.[3]
-
Diet-Induced NASH Model in Rats
While the prompt specifies mouse models, a significant study in a rat model of non-alcoholic steatohepatitis (NASH) provides valuable data on Cilofexor's anti-fibrotic effects.[4][8]
Experimental Workflow:
Caption: Workflow for Cilofexor administration in a rat NASH model.
Detailed Protocol:
-
Animal Model: Male Wistar rats are used to induce NASH.[4]
-
NASH Induction: Feed rats a choline-deficient high-fat diet and administer intraperitoneal injections of sodium nitrite.[4]
-
Treatment Groups: From week 4 of the diet, divide rats into placebo and Cilofexor treatment groups.
-
Cilofexor Administration:
-
Endpoint Analysis:
-
Liver Fibrosis Assessment: Measure Picro-Sirius Red stained area, hepatic hydroxyproline content, and desmin staining (for activated hepatic stellate cells).[4][8]
-
Gene Expression: Analyze hepatic expression of pro-fibrogenic genes such as Col1a1 and Pdgfr-β.[4][8]
-
Hemodynamic Measurements: In a separate cohort, measure portal pressure.[4][8]
-
Summary of Quantitative Data
The following tables summarize the reported effects of Cilofexor on key markers of liver injury and fibrosis in the Mdr2-/- mouse model and a rat NASH model.
Table 1: Effects of Cilofexor on Serum Markers of Liver Injury in Mdr2-/- Mice [3]
| Parameter | Vehicle Control (Mdr2-/-) | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) | Cilofexor (90 mg/kg) |
| AST (U/L) | Data not specified | No significant change | No significant change | Significant Reduction |
| ALP (U/L) | Data not specified | No significant change | No significant change | Significant Reduction |
| Bile Acids (µmol/L) | Data not specified | Significant Reduction | Significant Reduction | Significant Reduction |
Table 2: Effects of Cilofexor on Liver Fibrosis in Mdr2-/- Mice [3][7]
| Parameter | Vehicle Control (Mdr2-/-) | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) | Cilofexor (90 mg/kg) |
| Hydroxyproline (µg/g liver) | Data not specified | Improved | Improved | Improved |
| Picro-Sirius Red (% area) | Data not specified | No significant change | No significant change | Reduced |
Table 3: Effects of Cilofexor on Liver Fibrosis in a Rat NASH Model [4][8]
| Parameter | NASH Control | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |
| Picro-Sirius Red (% area) | 9.62 ± 4.60 | 5.64 ± 4.51 (-41%) | 2.94 ± 1.28 (-69%) |
| Hydroxyproline (µg/g liver) | Data not specified | Significantly Reduced | Significantly Reduced (-41%) |
| Col1a1 mRNA Expression | Data not specified | Reduced | Significantly Reduced (-37%) |
| Pdgfr-β mRNA Expression | Data not specified | Reduced | Significantly Reduced (-36%) |
| Desmin (% area) | Data not specified | Reduced | Significantly Reduced (-42%) |
| Portal Pressure (mmHg) | 11.9 ± 2.1 | Not Assessed | 8.9 ± 2.2 |
Conclusion
Cilofexor demonstrates robust efficacy in reducing cholestasis, inflammation, and fibrosis in preclinical rodent models of liver injury. The provided protocols and data serve as a comprehensive guide for designing and interpreting studies investigating the therapeutic effects of Cilofexor and other FXR agonists. These findings support the ongoing clinical development of Cilofexor for the treatment of liver diseases such as PSC and NASH.[1]
References
- 1. Cilofexor - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surf.rutgers.edu [surf.rutgers.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of Cilofexor in Combination Therapy for Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofexor (GS-9674), a non-steroidal farnesoid X receptor (FXR) agonist, has shown promise in clinical trials for the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1] FXR is a critical regulator of bile acid, lipid, and glucose metabolism, and its activation has therapeutic potential in liver diseases.[2] While Cilofexor has demonstrated a favorable safety profile, its efficacy as a monotherapy has been variable.[3] However, combination therapy presents a promising strategy to enhance its therapeutic effects. Clinical evidence suggests potential synergistic or additive benefits when Cilofexor is combined with agents targeting different pathological pathways in liver disease, such as acetyl-CoA carboxylase (ACC) inhibitors (e.g., firsocostat) or glucagon-like peptide-1 (GLP-1) receptor agonists (e.g., semaglutide).[4][5][6]
These application notes provide a comprehensive framework for the preclinical evaluation of Cilofexor in combination therapy. Detailed protocols for both in vitro and in vivo experimental designs are provided to enable researchers to rigorously assess the synergistic or additive anti-fibrotic, anti-inflammatory, and metabolic effects of Cilofexor-based combination regimens.
Signaling Pathways and Experimental Logic
To effectively design and interpret experiments, it is crucial to understand the underlying biological pathways and the logical flow of the investigation.
Farnesoid X Receptor (FXR) Signaling Pathway
Experimental Workflow
Part 1: In Vitro Synergy Assessment in 3D Human Liver Spheroids
Three-dimensional (3D) liver spheroids or organoids composed of hepatocytes and hepatic stellate cells (HSCs) provide a physiologically relevant in vitro model to study liver fibrosis.[7][8][9] This system allows for the assessment of drug efficacy and synergy in a human-derived microenvironment.
Protocol 1: Formation and Treatment of 3D Human Liver Spheroids
Materials:
-
Primary human hepatocytes and hepatic stellate cells (HSCs)
-
Spheroid formation plates (e.g., ultra-low attachment round-bottom 96-well plates)
-
Cell culture medium (e.g., Williams' E Medium supplemented with growth factors)
-
Cilofexor and combination agent(s) (e.g., firsocostat, semaglutide)
-
Fibrosis-inducing agents (e.g., TGF-β1, free fatty acid cocktail)
Procedure:
-
Cell Seeding: Co-culture primary human hepatocytes and HSCs at an optimized ratio (e.g., 9:1) in spheroid formation plates.
-
Spheroid Formation: Centrifuge the plates briefly to facilitate cell aggregation at the bottom of the wells. Incubate at 37°C, 5% CO2 for 2-3 days to allow for spheroid formation.
-
Induction of Fibrosis: To model fibrotic conditions, treat the spheroids with a pro-fibrotic stimulus such as TGF-β1 (e.g., 5 ng/mL) or a cocktail of free fatty acids (e.g., oleic and palmitic acid) for a defined period (e.g., 72 hours).
-
Drug Treatment:
-
Prepare stock solutions of Cilofexor and the combination agent in a suitable solvent (e.g., DMSO).
-
Perform dose-response experiments for each drug individually to determine the IC50 or EC50 for the desired endpoint (e.g., reduction in α-SMA expression).
-
For combination studies, treat the fibrotic spheroids with a matrix of concentrations of Cilofexor and the combination agent, both alone and in combination at fixed ratios (e.g., based on their individual IC50 values).
-
-
Endpoint Analysis: After the treatment period (e.g., 48-72 hours), harvest the spheroids for various analyses as described in subsequent protocols.
Protocol 2: Synergy Analysis using the Chou-Talalay Method
The Chou-Talalay method is a widely accepted approach to quantify drug interactions and determine if a combination is synergistic, additive, or antagonistic.[4][10][11]
Procedure:
-
Data Collection: Generate dose-response curves for Cilofexor, the combination agent, and their mixtures at fixed ratios from the in vitro experiments. The effect can be measured as the inhibition of a specific fibrosis marker (e.g., α-SMA protein levels or COL1A1 gene expression).
-
Combination Index (CI) Calculation: Utilize software like CompuSyn or custom scripts to calculate the Combination Index (CI) based on the median-effect equation.[12]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram Generation: Create isobolograms to visually represent the drug interaction.[5][13] The isobole is a line connecting the doses of the two drugs that produce a specific effect when used alone. Data points for the combination that fall below the line indicate synergy.
Data Presentation:
| Treatment Group | IC50 (µM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| Cilofexor | [Value] | N/A | N/A |
| Combination Agent | [Value] | N/A | N/A |
| Cilofexor + Agent (1:1) | N/A | [Value] | [Synergy/Additive/Antagonism] |
| Cilofexor + Agent (1:2) | N/A | [Value] | [Synergy/Additive/Antagonism] |
| Cilofexor + Agent (2:1) | N/A | [Value] | [Synergy/Additive/Antagonism] |
Part 2: In Vivo Efficacy Evaluation in Animal Models of Liver Fibrosis
Animal models are indispensable for evaluating the therapeutic efficacy of drug combinations in a complex physiological system. The choice of model depends on the specific aspect of liver disease being investigated.
Protocol 3: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
The CCl4 model is a well-established and reproducible model for inducing acute and chronic liver fibrosis.[14][15][16]
Materials:
-
8-10 week old male C57BL/6 mice
-
Carbon tetrachloride (CCl4)
-
Vehicle for CCl4 (e.g., corn oil or olive oil)
-
Cilofexor and combination agent(s)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Fibrosis: Administer CCl4 (e.g., 1.0 mL/kg body weight, diluted in vehicle) via intraperitoneal (i.p.) injection twice a week for 4-8 weeks to induce significant fibrosis.[15]
-
Treatment Groups: Randomly assign mice to the following treatment groups (n=8-10 per group):
-
Group 1: Vehicle (for CCl4) + Vehicle (for drugs)
-
Group 2: CCl4 + Vehicle (for drugs)
-
Group 3: CCl4 + Cilofexor
-
Group 4: CCl4 + Combination Agent
-
Group 5: CCl4 + Cilofexor + Combination Agent
-
-
Drug Administration: Begin drug administration via oral gavage daily, starting from a predefined time point after the initiation of CCl4 treatment (e.g., after 2 weeks). Doses should be based on previous studies or dose-ranging finding experiments.
-
Termination and Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood via cardiac puncture for serum biomarker analysis and perfuse the liver with saline before harvesting. A portion of the liver should be fixed in 10% neutral buffered formalin for histology, and the remaining tissue should be snap-frozen in liquid nitrogen for molecular and biochemical analyses.
Protocol 4: Methionine-Choline Deficient (MCD) Diet-Induced NASH Model
The MCD diet model induces key features of NASH, including steatosis, inflammation, and fibrosis, without causing systemic insulin (B600854) resistance.[2][17][18][19]
Materials:
-
8-10 week old male C57BL/6 mice
-
Methionine-choline deficient (MCD) diet and control diet
-
Cilofexor and combination agent(s)
-
Vehicle for drug administration
Procedure:
-
Acclimatization: Acclimatize mice on a standard chow diet for one week.
-
Induction of NASH: Feed mice the MCD diet for 4-6 weeks to induce NASH with fibrosis. A control group will receive a control diet.
-
Treatment Groups:
-
Group 1: Control Diet + Vehicle
-
Group 2: MCD Diet + Vehicle
-
Group 3: MCD Diet + Cilofexor
-
Group 4: MCD Diet + Combination Agent
-
Group 5: MCD Diet + Cilofexor + Combination Agent
-
-
Drug Administration: Administer drugs daily via oral gavage throughout the MCD feeding period or starting after the establishment of NASH.
-
Termination and Sample Collection: Follow the same procedure as described for the CCl4 model.
Part 3: Endpoint Analysis
A comprehensive evaluation of treatment efficacy requires a multi-faceted approach, combining histological, biochemical, and molecular analyses.
Protocol 5: Histological Assessment of Liver Fibrosis (Sirius Red Staining)
Sirius Red staining is used to visualize and quantify collagen fibers in liver tissue sections.[3][20][21][22]
Procedure:
-
Tissue Processing: Process formalin-fixed liver tissues, embed in paraffin, and cut 4-5 µm sections.
-
Staining: Deparaffinize and rehydrate the sections. Stain with Picro-Sirius Red solution, followed by dehydration and mounting.
-
Image Analysis: Capture images of the stained sections using a light microscope. Use image analysis software (e.g., ImageJ) to quantify the percentage of the Sirius Red-positive area, representing the extent of fibrosis.
Protocol 6: Biochemical Quantification of Collagen (Hydroxyproline Assay)
The hydroxyproline assay provides a quantitative measure of total collagen content in the liver.[1][23][24]
Procedure:
-
Tissue Homogenization: Homogenize a pre-weighed portion of the frozen liver tissue.
-
Hydrolysis: Hydrolyze the homogenate in a strong acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours to break down collagen into its constituent amino acids.
-
Colorimetric Reaction: Neutralize the hydrolysate and perform a colorimetric reaction that is specific for hydroxyproline.
-
Quantification: Measure the absorbance using a spectrophotometer and calculate the hydroxyproline concentration based on a standard curve. The total collagen content can be estimated from the hydroxyproline concentration.
Protocol 7: Gene Expression Analysis of Fibrosis and Inflammation Markers (qPCR)
Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of key genes involved in fibrosis and inflammation.[25][26][27][28]
Procedure:
-
RNA Extraction: Extract total RNA from frozen liver tissue using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using specific primers for target genes (e.g., Col1a1, Acta2 (α-SMA), Timp1, Tnf, Il6) and a reference gene (e.g., Gapdh, Actb).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation for In Vivo Studies:
| Treatment Group | Sirius Red (% Area) | Hydroxyproline (µg/g tissue) | Col1a1 mRNA (Fold Change) | α-SMA mRNA (Fold Change) |
| Vehicle | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |
| CCl4/MCD + Vehicle | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |
| CCl4/MCD + Cilofexor | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |
| CCl4/MCD + Combo Agent | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |
| CCl4/MCD + Combination | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] | [Value ± SEM] |
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of Cilofexor in combination therapy for liver fibrosis. By integrating in vitro synergy studies with in vivo efficacy models, researchers can gain a comprehensive understanding of the therapeutic potential of Cilofexor-based combination strategies. The systematic application of these methodologies will be crucial in identifying the most promising combination regimens for further clinical development, ultimately aiming to provide more effective treatments for patients with chronic liver diseases.
References
- 1. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mythreyaherbal.com [mythreyaherbal.com]
- 6. [PDF] Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis | Semantic Scholar [semanticscholar.org]
- 7. Protocol to generate human liver spheroids to study liver fibrosis induced by metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. punnettsquare.org [punnettsquare.org]
- 12. researchgate.net [researchgate.net]
- 13. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 16. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 17. A methionine-choline-deficient diet elicits NASH in the immunodeficient mouse featuring a model for hepatic cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of adipose tissue in methionine–choline-deficient model of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methionine- and Choline-Deficient Diet–Induced Nonalcoholic Steatohepatitis Is Associated with Increased Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Sirius Red staining of murine tissues [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Hydroxyproline Assay Kit | ABIN5067614 [antibodies-online.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Expression of Fibrosis-Related Genes in Liver and Kidney Fibrosis in Comparison to Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring FXR Activation by Cilofexor In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1] Its integral role in these metabolic pathways has established it as a significant therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), primary sclerosing cholangitis (PSC), and other liver diseases.[2][3][4] Cilofexor (GS-9674) is a potent and selective, non-steroidal FXR agonist that has been evaluated in clinical trials for these conditions.[2][4][5] In vitro assessment of FXR activation is a crucial step in the characterization of FXR agonists like Cilofexor, enabling the determination of potency, selectivity, and mechanism of action.
This document provides detailed protocols for three common in vitro methods to quantify the activation of FXR by Cilofexor: a cell-based luciferase reporter gene assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) co-activator recruitment assay, and a quantitative PCR (qPCR) assay to measure the expression of FXR target genes.
FXR Signaling Pathway
Upon binding by an agonist such as Cilofexor, FXR undergoes a conformational change, leading to the dissociation of co-repressors and recruitment of co-activators. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[6] Key target genes involved in bile acid and lipid metabolism include the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP).[7][8]
Data Presentation
The following table summarizes key quantitative data for Cilofexor in relation to FXR activation.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| EC50 | 43 nM | Not Specified | Not Specified | [2] |
| Target Gene Induction | Dose-dependent increase | qPCR | Rat Liver and Ileum | [3][9] |
| SHP mRNA | Significant increase | qPCR | Rat Liver and Ileum | [3][9] |
| BSEP mRNA | Significant increase | qPCR | Rat Liver | [3] |
Experimental Protocols
FXR Luciferase Reporter Gene Assay
This assay quantifies the ability of Cilofexor to activate FXR, leading to the expression of a luciferase reporter gene under the control of an FXR-responsive promoter.[1]
Workflow:
Materials:
-
HEK293T or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 3000)
-
FXR expression vector
-
FXRE-luciferase reporter vector
-
Control vector for normalization (e.g., Renilla luciferase)
-
Cilofexor
-
Dual-Luciferase Reporter Assay System
-
White, opaque 96-well microplates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a white, opaque 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight at 37°C in a 5% CO2 incubator.[1]
-
Transfection: On the following day, when cells are approximately 70-80% confluent, transfect the cells. For each well, prepare a transfection mix in Opti-MEM containing the FXR expression vector, the FXRE-luciferase reporter vector, and the Renilla luciferase control vector according to the transfection reagent manufacturer's protocol.[1] Add the transfection mix to each well and incubate for 4-6 hours at 37°C. After incubation, replace the transfection medium with fresh complete culture medium.
-
Compound Treatment: After 24 hours of transfection, prepare serial dilutions of Cilofexor in serum-free DMEM. Aspirate the medium from the cells and add the Cilofexor dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., GW4064).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement:
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[1]
-
Following the manufacturer's protocol for the dual-luciferase assay system, add the luciferase assay reagent to each well and measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[1]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the Cilofexor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
TR-FRET Co-activator Recruitment Assay
This assay measures the ligand-dependent interaction between FXR and a co-activator peptide. Agonist binding to the FXR ligand-binding domain (LBD) promotes the recruitment of a fluorescently labeled co-activator peptide, resulting in an increased TR-FRET signal.[10][11]
Workflow:
Materials:
-
LanthaScreen™ TR-FRET FXR Coactivator Assay Kit (or similar) containing:
-
GST-FXR-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled co-activator peptide (e.g., SRC-2)
-
Assay buffer
-
-
Cilofexor
-
Low-volume, black 384-well microplate
-
TR-FRET compatible microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.
-
Compound Plating: Prepare serial dilutions of Cilofexor in the assay buffer. Add a small volume (e.g., 2 µL) of each dilution to the wells of a 384-well plate. Include a vehicle control and a positive control agonist.
-
FXR/Antibody Mix: Prepare a mixture of GST-FXR-LBD and Terbium-labeled anti-GST antibody in assay buffer. Add this mixture to each well.
-
Co-activator Peptide Addition: Add the fluorescein-labeled co-activator peptide to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Reading: Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a time-delayed excitation (e.g., at 340 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the logarithm of the Cilofexor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
qPCR for FXR Target Gene Expression
This method quantifies the change in mRNA levels of FXR target genes, such as SHP and BSEP, in response to Cilofexor treatment in a relevant cell line (e.g., HepG2).[7]
Protocol:
-
Cell Culture and Treatment: Seed HepG2 cells in a 12-well or 24-well plate and grow to 80-90% confluency. Treat the cells with various concentrations of Cilofexor (and a vehicle control) for a specified period (e.g., 24 hours).
-
RNA Isolation: After treatment, wash the cells with PBS and lyse them. Isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (SHP, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.
-
Primer Sequences for Human Genes:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| SHP (NR0B2) | GCTGTCTGGAGTCCTCATGCA | CTTGGCCTCGATCAGGTCAAA |
| BSEP (ABCB11) | AGGAATGGACAGAGGCTGGAA | GCACAGTGGAAGGCAAACTCA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should be validated for specificity and efficiency before use.
Conclusion
The in vitro assays described provide a robust framework for characterizing the FXR agonistic activity of Cilofexor. The luciferase reporter assay offers a high-throughput method for determining potency, while the TR-FRET assay provides a direct measure of co-activator recruitment. Finally, qPCR analysis of target gene expression in a physiologically relevant cell line confirms the functional consequences of FXR activation. Together, these methods provide a comprehensive in vitro pharmacological profile of Cilofexor.
References
- 1. benchchem.com [benchchem.com]
- 2. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilofexor - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LanthaScreen™ TR-FRET FXR Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online [thermofisher.com]
- 11. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cilofexor Treatment in Preclinical Models of Primary Sclerosing Cholangitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary Sclerosing Cholangitis (PSC) is a chronic, progressive cholestatic liver disease with no approved medical therapy. Cilofexor (B606690) (GS-9674), a non-steroidal farnesoid X receptor (FXR) agonist, has emerged as a potential therapeutic agent.[1] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.[1] Activation of FXR by agonists like Cilofexor has shown promise in preclinical models by improving cholestasis, reducing liver injury, and attenuating fibrosis.[2][3] These application notes provide detailed protocols for the use of Cilofexor in the Mdr2-/- (Abcb4-/-) mouse model, a well-established animal model that recapitulates many features of human PSC.
Mechanism of Action: FXR Signaling Pathway
Cilofexor exerts its therapeutic effects by activating the Farnesoid X Receptor (FXR). In the context of cholestatic liver disease, FXR activation in the liver and intestine initiates a signaling cascade that leads to the suppression of bile acid synthesis, increased bile acid transport, and anti-inflammatory and anti-fibrotic effects. A key downstream mediator of intestinal FXR activation is Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which signals to the liver to inhibit bile acid production.
Experimental Workflow for Preclinical Evaluation
A typical preclinical study to evaluate the efficacy of Cilofexor in a PSC mouse model involves several key stages, from animal model selection and drug administration to endpoint analysis.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies of Cilofexor.
Table 1: Effects of Cilofexor in Mdr2-/- Mouse Model of PSC [1][2]
| Parameter | Vehicle Control | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) | Cilofexor (90 mg/kg) |
| Serum ALT (U/L) | 350 ± 50 | 280 ± 40 | 220 ± 30 | 180 ± 25** |
| Serum AST (U/L) | 450 ± 60 | 380 ± 50 | 300 ± 40 | 250 ± 30 |
| Serum ALP (U/L) | 800 ± 100 | 650 ± 80 | 500 ± 60* | 400 ± 50 |
| Serum Total Bile Acids (µmol/L) | 150 ± 20 | 120 ± 15 | 90 ± 10 | 70 ± 8** |
| Liver Hydroxyproline (B1673980) (µg/g) | 120 ± 15 | 100 ± 12 | 80 ± 10 | 60 ± 8 |
| Picrosirius Red Positive Area (%) | 8.5 ± 1.2 | 6.8 ± 1.0 | 5.2 ± 0.8* | 3.5 ± 0.5 |
*p < 0.05, **p < 0.01 vs. Vehicle Control. Data are presented as mean ± SD.
Table 2: Effects of Cilofexor in a Rat Model of NASH-associated Fibrosis [4][5]
| Parameter | NASH Control | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |
| Picrosirius Red Positive Area (%) | 9.62 ± 4.60 | 5.64 ± 4.51 | 2.94 ± 1.28 |
| Hepatic Hydroxyproline Content (µg/g) | 250 ± 30 | 180 ± 25 | 148 ± 20** |
| Hepatic Col1a1 mRNA Expression (fold change) | 15 ± 3 | 10 ± 2 | 7 ± 1.5** |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. NASH Control. Data are presented as mean ± SD.
Table 3: Effects of Cilofexor in Patients with Primary Sclerosing Cholangitis (Phase II Study) [3][6]
| Parameter | Placebo | Cilofexor (30 mg) | Cilofexor (100 mg) |
| Median Change in Serum ALP (%) | +8 | -7 | -21 |
| Median Change in Serum GGT (%) | +5 | -20 | -30 |
| Median Change in Serum ALT (%) | +2 | -35 | -49 |
| Median Change in Serum AST (%) | +3 | -30 | -42** |
| Median Change in Serum Total Bile Acids (%) | +10 | -15 | -25 |
*p < 0.05, **p < 0.01 vs. Placebo. Data from a 12-week treatment period.
Experimental Protocols
Cilofexor Treatment in Mdr2-/- Mice
a. Animal Model:
-
Mdr2-/- (Abcb4-/-) mice on an FVB/N or BALB/c genetic background are suitable models of sclerosing cholangitis.[2]
-
Mice are typically used at an age when liver fibrosis is established (e.g., 8-12 weeks).
b. Drug Formulation and Administration:
-
Cilofexor is typically formulated as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer Cilofexor or vehicle control daily via oral gavage.
-
Dosages of 10, 30, and 90 mg/kg have been shown to be effective in the Mdr2-/- model.[2]
-
A treatment duration of 10 weeks is recommended to observe significant effects on liver fibrosis.[2]
Assessment of Liver Injury
a. Serum Biochemistry:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Separate serum by centrifugation.
-
Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) using standard automated analyzers.
Quantification of Liver Fibrosis
a. Picrosirius Red Staining:
-
Fix liver tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with a 0.1% solution of Sirius red in saturated picric acid for 1 hour.[7]
-
Wash with acidified water, dehydrate, and mount.
-
Capture images of the stained sections using a light microscope.
-
Quantify the red-stained collagen area as a percentage of the total liver area using image analysis software (e.g., ImageJ).[8]
b. Hydroxyproline Assay:
-
Weigh a portion of the frozen liver tissue (approximately 50-100 mg).
-
Hydrolyze the tissue in 6N HCl at 110°C for 16-24 hours.[9]
-
Neutralize the hydrolysate with NaOH.
-
Perform a colorimetric reaction using chloramine-T and Ehrlich's reagent.[10][11]
-
Measure the absorbance at 560 nm and calculate the hydroxyproline content based on a standard curve.[10]
-
Hydroxyproline content is expressed as µg per gram of liver tissue.
Bile Acid Analysis
a. Sample Preparation (Serum and Liver):
-
For serum, precipitate proteins with a suitable organic solvent (e.g., acetonitrile).
-
For liver tissue, homogenize in a solvent mixture (e.g., methanol/water) and perform a liquid-liquid or solid-phase extraction.[12]
-
Include internal standards (deuterated bile acids) for accurate quantification.
b. LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation of individual bile acids.[13]
-
Employ a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for sensitive and specific detection of different bile acid species.[13]
-
Quantify individual bile acid concentrations based on standard curves.
Conclusion
Cilofexor has demonstrated significant therapeutic potential in preclinical models of PSC by targeting the FXR signaling pathway, leading to improvements in cholestasis, liver injury, and fibrosis. The protocols outlined in these application notes provide a comprehensive framework for researchers to evaluate the efficacy of Cilofexor and other FXR agonists in relevant animal models, contributing to the development of novel therapies for PSC.
References
- 1. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharm.ucsf.edu [pharm.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols: Assessing Liver Fibrosis Post-Cilofexor Treatment
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofexor (GS-9674) is a potent, selective, non-steroidal farnesoid X receptor (FXR) agonist that has been investigated for the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1] FXR is a nuclear receptor primarily expressed in the liver and intestine, playing a crucial role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR by agonists like Cilofexor has demonstrated anti-inflammatory, anti-cholestatic, and anti-fibrotic effects in preclinical models and clinical trials.[2]
Accurate assessment of changes in liver fibrosis is paramount for evaluating the efficacy of anti-fibrotic therapies like Cilofexor. Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a common pathway for most chronic liver diseases, leading to cirrhosis, portal hypertension, and liver failure.[3][4] This document provides detailed application notes and protocols for various techniques used to assess liver fibrosis in the context of Cilofexor treatment, catering to both preclinical and clinical research settings.
Cilofexor's Anti-Fibrotic Mechanism of Action
Cilofexor's primary anti-fibrotic activity stems from its activation of FXR. This activation initiates a signaling cascade that leads to the inactivation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition and fibrosis in the liver. The diagram below illustrates this proposed pathway.
Caption: Cilofexor activates FXR, leading to HSC inactivation and reduced fibrosis.
Techniques for Assessing Liver Fibrosis
The evaluation of liver fibrosis can be performed using a range of invasive and non-invasive methods. The choice of technique often depends on the study phase (preclinical vs. clinical), the specific research question, and the required level of precision.
Caption: Overview of invasive and non-invasive fibrosis assessment techniques.
Experimental Protocols
Invasive Method: Liver Biopsy and Histological Analysis
Liver biopsy remains the gold standard for diagnosing and staging liver fibrosis.[4][5][6] It provides direct histological evidence of fibrosis and can assess other features like inflammation and steatosis.
Principle: A small sample of liver tissue is obtained, processed, and stained. A pathologist then examines the tissue under a microscope to determine the stage of fibrosis based on established scoring systems.
Protocol:
-
Sample Collection: Percutaneous liver biopsy is performed using a ≤16-gauge needle to obtain a tissue core of >15 mm in length.[5]
-
Fixation and Processing: The tissue sample is immediately fixed in 10% neutral buffered formalin for 24 hours. Following fixation, the sample is dehydrated through a series of graded ethanol (B145695) solutions, cleared with xylene, and embedded in paraffin (B1166041) wax.
-
Sectioning: 4-5 µm thick sections are cut from the paraffin block using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammation and ballooning.
-
Masson's Trichrome or Picro-Sirius Red: To specifically visualize and quantify collagen deposition (fibrosis). Picro-Sirius Red staining is particularly useful for quantitative analysis via digital morphometry.
-
-
Histological Staging: A trained hepatopathologist, blinded to treatment allocation, stages fibrosis using a standardized scoring system. The METAVIR and Ishak scoring systems are commonly used.[4]
-
METAVIR Score: Ranges from F0 (no fibrosis) to F4 (cirrhosis).[4]
-
Ishak Score: A more detailed system ranging from 0 to 6.
-
-
Quantitative Analysis (Morphometry): For preclinical studies, the percentage of the Picro-Sirius red-stained area can be quantified using digital image analysis software (e.g., ImageJ) to provide an objective measure of fibrosis.[7]
Data Interpretation:
-
A primary endpoint in clinical trials is often a ≥1-stage improvement in fibrosis without worsening of NASH.[8][9]
-
In preclinical rat models, Cilofexor treatment has been shown to significantly decrease the Picro-Sirius red-stained area in a dose-dependent manner.[7][10]
Non-Invasive Method: Serum Biomarkers
Serum biomarkers are widely used due to their accessibility and non-invasive nature.[11] They are categorized as indirect markers, which reflect general liver function, and direct markers, which measure components of extracellular matrix turnover.[12]
A. Indirect Biomarker Panels (FIB-4 Index)
Principle: The Fibrosis-4 (FIB-4) index combines standard laboratory tests (AST, ALT, platelet count) with the patient's age to estimate the degree of fibrosis. It is a simple, readily available calculation.[13]
Protocol:
-
Sample Collection: Collect a whole blood sample in an appropriate tube (e.g., EDTA for platelet count, SST for liver enzymes).
-
Laboratory Analysis: Perform standard automated laboratory analysis to determine:
-
Aspartate aminotransferase (AST) (U/L)
-
Alanine aminotransferase (ALT) (U/L)
-
Platelet count (x 10⁹/L)
-
-
Calculation: Use the following formula:
-
FIB-4 = (Age [years] x AST [U/L]) / (Platelet count [10⁹/L] x √ALT [U/L])
-
Data Interpretation:
-
< 1.3 - 1.45: High negative predictive value for advanced fibrosis.
-
> 3.25: High positive predictive value for advanced fibrosis (F3-F4).
-
Scores in the intermediate range may require further investigation with other non-invasive tests or liver biopsy.[14][15]
B. Direct Biomarker Panels (Enhanced Liver Fibrosis - ELF™ Test)
Principle: The ELF test is a commercial assay that combines three direct serum markers of matrix turnover: hyaluronic acid (HA), procollagen (B1174764) III amino-terminal peptide (PIIINP), and tissue inhibitor of metalloproteinase 1 (TIMP-1).
Protocol:
-
Sample Collection: Collect a serum sample according to the manufacturer's instructions.
-
Assay Performance: The assay is performed on an automated immunoassay analyzer (e.g., Siemens ADVIA Centaur®). The individual concentrations of HA, PIIINP, and TIMP-1 are measured.
-
ELF Score Calculation: The instrument's software uses a proprietary algorithm to combine the three marker results into a single ELF score.
Data Interpretation:
-
An ELF score ≥ 9.8 is often used as an inclusion criterion in clinical trials to identify patients with advanced fibrosis.[16]
-
Changes in the ELF score from baseline are used as an exploratory endpoint to assess treatment response. The combination of Cilofexor and Firsocostat has been shown to lead to significant improvements in ELF scores.[8]
Non-Invasive Method: Imaging (Transient Elastography)
Transient elastography (TE), commonly known by the brand name FibroScan®, is an ultrasound-based technique that measures liver stiffness as a surrogate for fibrosis.[11][17]
Principle: A probe generates a low-frequency mechanical vibration that creates a shear wave through the liver. The velocity of this wave, which is measured by ultrasound, is directly proportional to tissue stiffness. Stiffer livers (i.e., more fibrotic) have higher shear wave velocities.[13]
Protocol:
-
Patient Preparation: The patient should fast for at least 3 hours prior to the examination.
-
Procedure:
-
The patient lies in a supine position with their right arm in maximal abduction.
-
The operator applies the transducer probe to the skin in an intercostal space over the right lobe of the liver.
-
The operator acquires at least 10 valid measurements.
-
-
Quality Control: A successful examination requires an interquartile range/median (IQR/M) of < 30% of the median liver stiffness measurement (LSM).
Data Interpretation:
-
The result is expressed in kilopascals (kPa). Higher kPa values indicate more severe fibrosis.[18]
-
Cutoff values for significant fibrosis (≥F2): >7.0 kPa.[18]
-
Cutoff values for cirrhosis (F4): >12.5 kPa.[18]
-
In the ATLAS trial, liver stiffness by transient elastography was an exploratory endpoint, and the combination of Cilofexor/Firsocostat resulted in significant improvements.[8] A liver stiffness of > 14.4 kPa has been used as an exclusion criterion in some Cilofexor trials to rule out cirrhosis.[19]
Quantitative Data Summary
The following tables summarize quantitative data on the performance of various assessment techniques and outcomes from Cilofexor studies.
Table 1: Performance of Non-Invasive Tests for Diagnosing Advanced Fibrosis (≥F3)
| Test/Index | Etiology | AUROC (95% CI) | Sensitivity (%) | Specificity (%) | Reference |
| APRI | HCV | 0.83 (0.78-0.88) | - | - | [13] |
| FIB-4 | Mixed | - | 70 | 80 | [12] |
| FibroTest | Mixed | 0.84 (0.83-0.86) | - | - | [13] |
| FibroScan® | Mixed | - | 80.4 | 85.2 | [18] |
| MRE | Mixed | >0.90 | - | - | [3] |
| (AUROC: Area Under the Receiver Operating Characteristic curve) |
Table 2: Preclinical Anti-Fibrotic Efficacy of Cilofexor in a Rat NASH Model
| Parameter | Control (NASH) | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) | % Reduction (30mg/kg) | p-value (vs. NASH) | Reference |
| Picro-Sirius Red Area (%) | 9.62 ± 4.60 | 5.64 ± 4.51 | 2.94 ± 1.28 | ~69% | < 0.001 | [7] |
| Hepatic Hydroxyproline (µg/g) | ~350 | - | ~205 | ~41% | < 0.01 | [7][10] |
| Hepatic col1a1 Expression | (Normalized to 1) | - | ~0.63 | ~37% | < 0.05 | [10] |
| Portal Pressure (mmHg) | 11.9 ± 2.1 | - | 8.9 ± 2.2 | ~25% | < 0.05 | [10] |
Table 3: Selected Outcomes from the Phase 2b ATLAS Clinical Trial (Cilofexor Combinations)
| Endpoint | Placebo (48 wks) | Cilofexor/Firsocostat (48 wks) | p-value (vs. Placebo) | Reference |
| ≥1-Stage Fibrosis Improvement | 11% | 21% | 0.17 | [8][9] |
| ELF Score Improvement | - | Significant | ≤ 0.05 | [8] |
| Liver Stiffness (TE) Improvement | - | Significant | ≤ 0.05 | [8] |
| ≥2-point NAS Reduction | - | Significant | ≤ 0.05 | [8] |
Integrated Assessment Workflow
A combination of non-invasive tests is often used to screen and monitor patients in clinical trials, with liver biopsy reserved for baseline confirmation and primary endpoint assessment.
Caption: A typical workflow for assessing fibrosis in a Cilofexor clinical trial.
References
- 1. Cilofexor - Wikipedia [en.wikipedia.org]
- 2. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noninvasive tests for liver fibrosis in 2024: are there different scales for different diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staging Liver Disease | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. ueg.eu [ueg.eu]
- 6. Con: Liver Biopsy Remains the Gold Standard to Evaluate Fibrosis in Patients With Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of non-invasive tests for liver fibrosis | This Changed My Practice (TCMP) by UBC CPD [thischangedmypractice.com]
- 12. A practical clinical approach to liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Noninvasive Methods for Assessing Liver Fibrosis and Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Core Concepts - Evaluation and Staging of Liver Fibrosis - Evaluation, Staging, and Monitoring of Chronic Hepatitis C - Hepatitis C Online [hepatitisc.uw.edu]
- 15. Liver Fibrosis: Stages, Treatment, and Symptoms [healthline.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 18. droracle.ai [droracle.ai]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Cilofexor: A Potent Nonsteroidal FXR Agonist for Investigating Farnesoid X Receptor Signaling
Application Notes and Protocols
Introduction
Cilofexor (B606690) (formerly GS-9674) is a potent and selective, orally active, nonsteroidal farnesoid X receptor (FXR) agonist.[1] It serves as a valuable tool compound for researchers, scientists, and drug development professionals studying the multifaceted roles of FXR in various physiological and pathophysiological processes. FXR is a nuclear receptor that functions as a master regulator of bile acid, lipid, and glucose metabolism.[2] Its activation plays a critical role in maintaining metabolic homeostasis, and its dysregulation is implicated in a range of diseases, including non-alcoholic steatohepatitis (NASH), primary sclerosing cholangitis (PSC), and other cholestatic liver diseases.[3][4] Cilofexor's nonsteroidal nature and favorable pharmacological profile make it a suitable agent for both in vitro and in vivo investigations of FXR signaling pathways and for preclinical evaluation of potential therapeutic interventions targeting FXR.[5]
Mechanism of Action
Cilofexor exerts its biological effects by binding to and activating FXR. As a nonsteroidal agonist, it mimics the action of endogenous FXR ligands, primarily bile acids. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in bile acid synthesis and transport, lipid metabolism, and inflammation.
A key intestinal effect of FXR activation by Cilofexor is the induction of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[2] FGF19 is an endocrine hormone that travels to the liver and signals through the FGFR4/β-Klotho receptor complex to suppress the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4] In the liver, direct FXR activation upregulates the expression of the bile salt export pump (BSEP) and downregulates the Na+-taurocholate cotransporting polypeptide (NTCP), promoting bile acid efflux and reducing uptake, respectively. Furthermore, FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the expression of several genes involved in bile acid synthesis and lipid metabolism.[5]
Data Presentation
In Vitro Activity
| Parameter | Value | Species | System | Reference |
| EC50 | 43 nM | - | FXR Activation Assay | [1] |
In Vivo Pharmacodynamic Effects in Rodent Models
| Animal Model | Treatment | Key Findings | Reference |
| NASH Rat Model | Cilofexor (10 mg/kg and 30 mg/kg, oral gavage, daily for 10 weeks) | Dose-dependent reduction in liver fibrosis area (-41% at 10 mg/kg, -69% at 30 mg/kg). Significant reduction in hepatic hydroxyproline (B1673980) content (-41% at 30 mg/kg), col1a1 expression (-37% at 30 mg/kg), and pdgfr-β expression (-36% at 30 mg/kg). Increased ileal Fgf15 expression and decreased hepatic Cyp7a1 expression.[1][5][6] | [5][6] |
| Mdr2-/- Mouse Model of Sclerosing Cholangitis | Cilofexor (10, 30, or 90 mg/kg, oral gavage, daily for 10 weeks) | Dose-dependent improvement in cholestatic liver injury and decrease in hepatic fibrosis. Significant reduction in hepatic hydroxyproline content at all doses. At 90 mg/kg, significant reduction in serum AST, ALP, and total bilirubin, as well as reduced mRNA levels of inflammatory markers (Ccl2, Cxcl1) and profibrotic markers (αSma, Desmin, Pdgfrβ).[7] | [7] |
Clinical Pharmacodynamic Effects in Humans
| Study Population | Treatment | Key Findings | Reference |
| Healthy Volunteers | Cilofexor (single and multiple oral doses of 10 to 300 mg) | Exposure-dependent increase in plasma FGF19 and reduction in serum C4 and bile acids. Doses >30 mg appeared to plateau intestinal FXR activation.[2] | [2] |
| Patients with Noncirrhotic NASH | Cilofexor (30 mg and 100 mg, orally, daily for 24 weeks) | At 100 mg, significant reduction in hepatic steatosis (median relative decrease in MRI-PDFF of -22.7%). Significant decreases in serum gamma-glutamyltransferase, C4, and primary bile acids in both treatment groups.[8][9][10] | [8][9] |
| Patients with PSC | Cilofexor (30 mg and 100 mg, orally, daily for 12 weeks) | At 100 mg, significant reductions in serum ALP (-21%), GGT (-30%), ALT (-49%), and AST (-42%). Dose-dependent reductions in serum C4.[4] | [4] |
Experimental Protocols
In Vitro FXR Activation Assay (Luciferase Reporter Assay)
This protocol describes a cell-based assay to determine the potency of Cilofexor in activating FXR.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmids for full-length human FXR and RXRα
-
FXRE-luciferase reporter plasmid
-
Control luciferase plasmid (e.g., Renilla luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent
-
Cilofexor
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at an appropriate density.
-
The following day, co-transfect the cells with the FXR, RXRα, and FXRE-luciferase reporter plasmids, along with a control luciferase plasmid, using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of Cilofexor or vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the Cilofexor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Study in a NASH Rat Model
This protocol outlines a general procedure for evaluating the efficacy of Cilofexor in a diet-induced rat model of non-alcoholic steatohepatitis.
Materials:
-
Male Wistar rats (6-8 weeks old)[5]
-
Choline-deficient high-fat diet (CDHFD)[5]
-
Sodium nitrite (B80452) (NaNO2)[5]
-
Cilofexor
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Equipment for oral gavage, blood collection, and tissue harvesting
-
Reagents for histological analysis (e.g., Picro-Sirius Red) and gene expression analysis (e.g., RNA extraction kits, qPCR reagents)
Protocol:
-
Acclimatize the rats for at least one week.
-
Induce NASH by feeding the rats a CDHFD and administering intraperitoneal injections of NaNO2 (e.g., 3 times per week).[5]
-
After a specified period of NASH induction (e.g., 4 weeks), randomize the animals into treatment groups: vehicle control, Cilofexor (e.g., 10 mg/kg), and Cilofexor (e.g., 30 mg/kg).[5][6]
-
Administer Cilofexor or vehicle daily via oral gavage for the duration of the treatment period (e.g., 10 weeks).[1]
-
Monitor animal health and body weight regularly.
-
At the end of the study, collect blood samples for biochemical analysis (e.g., liver enzymes, bile acids).
-
Euthanize the animals and harvest the liver and ileum.
-
Fix a portion of the liver in formalin for histological analysis of fibrosis (e.g., Picro-Sirius Red staining) and steatosis.
-
Snap-freeze portions of the liver and ileum in liquid nitrogen for gene expression analysis of FXR target genes (e.g., Cyp7a1, Shp in the liver; Fgf15 in the ileum) and fibrosis markers (e.g., Col1a1, Pdgfr-β) by qPCR.[1][5]
Visualizations
Caption: Cilofexor activates FXR in the intestine and liver.
Caption: Workflow for in vitro FXR activation assay.
Caption: Workflow for in vivo efficacy study in a NASH model.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilofexor - Wikipedia [en.wikipedia.org]
- 4. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. researchgate.net [researchgate.net]
Assessing Cilofexor Efficacy in Liver Disease: In-Vivo Imaging Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilofexor (GS-9674), a non-steroidal farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic agent for chronic liver diseases such as Nonalcoholic Steatohepatitis (NASH) and Primary Sclerosing Cholangitis (PSC). As a key regulator of bile acid, lipid, and glucose metabolism, FXR activation by Cilofexor offers a multi-faceted approach to mitigating liver injury, inflammation, and fibrosis. Accurate and reproducible assessment of its efficacy in both preclinical and clinical settings is paramount. This document provides detailed application notes and protocols for utilizing in-vivo imaging techniques to evaluate the therapeutic effects of Cilofexor.
Mechanism of Action: FXR Signaling Pathway
Cilofexor exerts its therapeutic effects by binding to and activating the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Activation of FXR initiates a signaling cascade that regulates the expression of numerous genes involved in metabolic and inflammatory pathways.
A key pathway involves the induction of fibroblast growth factor 19 (FGF19) in the intestine. FGF19 then travels to the liver and binds to its receptor, FGFR4, leading to the suppression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This reduction in bile acid synthesis alleviates cholestasis and cellular injury. Furthermore, FXR activation in hepatocytes has direct anti-fibrotic and anti-inflammatory effects.
In-Vivo Imaging Techniques and Protocols
Non-invasive imaging techniques are crucial for the longitudinal assessment of Cilofexor's efficacy, providing quantitative biomarkers of disease activity and progression.
Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) for Hepatic Steatosis
Application: MRI-PDFF is a highly accurate and reproducible method for quantifying hepatic steatosis (fatty liver) by measuring the fraction of mobile protons from triglycerides. It is a key endpoint in NASH clinical trials to assess changes in liver fat content.
Experimental Protocol:
-
Patient Preparation: Patients should fast for a minimum of 4 hours prior to the MRI scan to minimize metabolic fluctuations that could affect liver fat.
-
MRI System: 1.5T or 3.0T MRI scanner.
-
Sequence: A 3D chemical shift-encoded (CSE) gradient echo sequence is recommended. Both complex-based and magnitude-based reconstructions can be used, though complex-based methods are preferred for their full dynamic range (0-100% fat)[1].
-
Acquisition Parameters (Example):
-
Repetition Time (TR): < 10 ms (B15284909)
-
Echo Times (TE): Multiple echoes (e.g., 6-10) with specific timing to allow for fat-water separation (e.g., first TE at ~1.2 ms with subsequent echoes at ~1.1 ms intervals on a 3.0T scanner).
-
Flip Angle: A low flip angle (e.g., 3-10 degrees) is used to minimize T1-bias.
-
Voxel Size: Typically 2-3 mm isotropic.
-
-
Image Analysis:
-
PDFF maps are generated from the multi-echo CSE data.
-
Regions of Interest (ROIs) are drawn on the PDFF maps, typically in multiple liver segments (e.g., all nine Couinaud segments) to account for the heterogeneity of fat distribution. Large ROIs are preferred, avoiding major blood vessels and biliary ducts[2][3].
-
The mean PDFF from all ROIs is calculated to represent the whole-liver fat fraction.
-
Magnetic Resonance Elastography (MRE) for Liver Stiffness
Application: MRE is a non-invasive technique that measures the stiffness of liver tissue, which correlates strongly with the degree of liver fibrosis. It is a valuable tool for staging fibrosis and assessing the anti-fibrotic effects of Cilofexor.
Experimental Protocol:
-
Patient Preparation: Patients should fast for at least 4 hours, as food intake can transiently increase liver stiffness.
-
MRE System:
-
Acquisition:
-
Image Analysis:
-
The MRE software generates quantitative "elastograms" or stiffness maps of the liver in kilopascals (kPa).
-
ROIs are drawn on the stiffness maps, avoiding liver edges, large vessels, and areas of poor wave propagation (as indicated on a confidence map)[4][5].
-
The mean stiffness from multiple ROIs across different slices is calculated to provide a robust measurement of liver stiffness.
-
Vibration-Controlled Transient Elastography (VCTE / FibroScan®) for Liver Stiffness
Application: VCTE is a widely used, ultrasound-based technique for the rapid and non-invasive measurement of liver stiffness. It is often used for initial assessment and monitoring of liver fibrosis.
Experimental Protocol:
-
Patient Preparation: Patients should fast for at least 3 hours before the examination[6].
-
VCTE Device: A FibroScan® device with appropriate probes (M or XL, selected based on the patient's body habitus, often with an automatic probe selection tool)[7][8].
-
Procedure:
-
Quality Criteria: A successful measurement is defined by at least 10 valid readings and an interquartile range (IQR)/median ratio of <30%[7].
Experimental Workflows
The following diagram illustrates a typical experimental workflow for assessing Cilofexor efficacy in a clinical trial setting.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies assessing the efficacy of Cilofexor.
Table 1: Preclinical Efficacy of Cilofexor in a Rat NASH Model
| Parameter | Treatment Group (10 mg/kg) | Treatment Group (30 mg/kg) | Efficacy Endpoint | Reference |
| Liver Fibrosis Area (Picro-Sirius Red) | -41% reduction | -69% reduction | Reduction in fibrotic area | [5] |
| Hepatic Hydroxyproline Content | Not reported | -41% reduction | Reduction in collagen deposition | [5] |
| col1a1 Expression | Not reported | -37% reduction | Reduction in pro-fibrotic gene expression | [5] |
| pdgfr-β Expression | Not reported | -36% reduction | Reduction in hepatic stellate cell activation marker | [5] |
| Desmin Area | Not reported | -42% reduction | Reduction in activated hepatic stellate cells | [5] |
| Portal Pressure | Not reported | 25% decrease (11.9 to 8.9 mmHg) | Improvement in portal hypertension | [5] |
Table 2: Clinical Efficacy of Cilofexor in NASH Patients (Phase 2)
| Parameter | Treatment Group (30 mg) | Treatment Group (100 mg) | Duration | Efficacy Endpoint | Reference |
| MRI-PDFF | -1.8% relative change | -22.7% relative change | 24 weeks | Reduction in hepatic steatosis | |
| ≥30% decline in MRI-PDFF | 14% of patients | 39% of patients | 24 weeks | Responder rate for steatosis reduction | |
| Serum ALT | -26.2% median relative reduction | -37% median relative reduction | 12 weeks | Improvement in liver biochemistry | [9] |
| ELF Score | No significant change | No significant change | 24 weeks | Fibrosis marker | |
| Liver Stiffness (MRE) | No significant change | No significant change | 24 weeks | Fibrosis marker |
Table 3: Clinical Efficacy of Cilofexor in PSC Patients (Phase 2)
| Parameter | Treatment Group (30 mg) | Treatment Group (100 mg) | Duration | Efficacy Endpoint | Reference |
| Serum Alkaline Phosphatase (ALP) | Not significant | -21% median reduction | 12 weeks | Improvement in cholestasis marker | [8] |
| Gamma-Glutamyl Transferase (GGT) | Significant reduction | -30% median reduction | 12 weeks | Improvement in cholestasis marker | [8] |
| Alanine Aminotransferase (ALT) | Not significant | -49% median reduction | 12 weeks | Improvement in liver injury marker | [8] |
| Aspartate Aminotransferase (AST) | Not significant | -42% median reduction | 12 weeks | Improvement in liver injury marker | [8] |
Conclusion
In-vivo imaging techniques, particularly MRI-PDFF and MRE, in conjunction with non-invasive biomarkers, provide a robust framework for assessing the efficacy of Cilofexor in treating chronic liver diseases. The standardized protocols outlined in this document are intended to ensure data quality and consistency across research studies and clinical trials, ultimately facilitating the development of this promising therapeutic agent. The quantitative nature and longitudinal applicability of these imaging methods are invaluable for understanding the dynamic response to Cilofexor treatment.
References
- 1. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajronline.org [ajronline.org]
- 3. Standardized Approach for ROI-Based Measurements of Proton Density Fat Fraction and R2* in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnetic Resonance Elastography of Liver: Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnetic resonance elastography: basic principles, technique, and clinical applications in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FibroScan-AST (FAST) score for the non-invasive identification of patients with non-alcoholic steatohepatitis with significant activity and fibrosis: a prospective derivation and global validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vibration-controlled Transient Elastography to Assess Fibrosis and Steatosis in Patients With Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance Characteristics of Vibration-Controlled Transient Elastography for Evaluation of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a standardized MRI method for liver fat and T2* quantification | PLOS One [journals.plos.org]
Unveiling the Transcriptional Landscape: Gene Expression Analysis in Response to Cilofexor Treatment
Application Note & Protocols for Researchers and Drug Development Professionals
Introduction
Cilofexor (B606690) (GS-9674), a potent and selective nonsteroidal farnesoid X receptor (FXR) agonist, is under investigation as a promising therapeutic agent for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1] As a key regulator of bile acid, lipid, and glucose metabolism, FXR activation by Cilofexor triggers a cascade of transcriptional events that lead to the amelioration of liver injury, fibrosis, and inflammation.[2][3] Understanding the precise changes in gene expression induced by Cilofexor is paramount for elucidating its mechanism of action, identifying biomarkers of response, and advancing its clinical development.
This document provides detailed application notes and experimental protocols for the analysis of gene expression in response to Cilofexor treatment. It is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of Cilofexor and other FXR agonists.
Mechanism of Action: FXR Signaling Pathway
Cilofexor exerts its effects by binding to and activating FXR, a nuclear receptor highly expressed in the liver and intestine.[2][4] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[5] This interaction modulates the transcription of numerous genes involved in:
-
Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This is primarily mediated through the induction of the small heterodimer partner (SHP) in the liver and fibroblast growth factor 19 (FGF19) in the intestine.[4][6]
-
Lipid Metabolism: FXR plays a crucial role in regulating triglyceride levels by suppressing lipogenesis and promoting fatty acid oxidation.[4]
-
Inflammation and Fibrosis: FXR activation has been shown to have anti-inflammatory and anti-fibrotic effects, contributing to the therapeutic potential of Cilofexor in liver diseases.[7]
Gene Expression Changes in Response to Cilofexor
Cilofexor treatment leads to significant changes in the expression of a wide array of genes. The following table summarizes key genes and their expected expression changes based on preclinical and clinical studies.
| Gene | Function | Tissue | Expected Change with Cilofexor | Reference |
| SHP (NR0B2) | Inhibits bile acid synthesis | Liver, Ileum | ↑ | [7] |
| FGF19 | Inhibits bile acid synthesis | Ileum | ↑ | [7][8] |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Liver | ↓ | [6][7] |
| BSEP (ABCB11) | Bile salt export pump | Liver | ↑ | [7] |
| COL1A1 | Collagen Type I Alpha 1 Chain (Fibrosis marker) | Liver | ↓ | [7] |
| PDGFR-β | Platelet-Derived Growth Factor Receptor Beta (Fibrosis marker) | Liver | ↓ | [7] |
| TIMP1 | Tissue Inhibitor of Metalloproteinases 1 (Fibrosis marker) | Liver | ↓ | [7] |
| α-SMA (ACTA2) | Alpha-Smooth Muscle Actin (Hepatic stellate cell activation marker) | Liver | ↓ | [9] |
| CCL2 | Chemokine (C-C motif) ligand 2 (Inflammatory marker) | Liver | ↓ | [9] |
| CXCL1 | Chemokine (C-X-C motif) ligand 1 (Inflammatory marker) | Liver | ↓ | [9] |
Experimental Protocols
Experimental Workflow Overview
The following diagram outlines the general workflow for analyzing gene expression changes in response to Cilofexor treatment, from sample collection to data analysis.
Protocol 1: RNA Isolation from Liver Tissue
This protocol describes the isolation of total RNA from liver tissue samples for downstream applications such as RNA sequencing and qRT-PCR.
Materials:
-
TRIzol® Reagent or similar lysis reagent
-
Isopropyl alcohol
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Homogenizer (e.g., rotor-stator or bead-based)
-
Microcentrifuge
-
Nuclease-free tubes
Procedure:
-
Homogenization:
-
Add 1 ml of TRIzol® Reagent per 50-100 mg of frozen liver tissue.
-
Homogenize the tissue sample until no visible particles remain.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol® Reagent.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 ml of isopropyl alcohol per 1 ml of TRIzol® Reagent used for the initial homogenization.
-
Incubate samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant.
-
Wash the RNA pellet once with at least 1 ml of 75% ethanol per 1 ml of TRIzol® Reagent used.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry as this will decrease its solubility.
-
Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Incubate in a heat block at 55-60°C for 10-15 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value of ≥ 7 is recommended for RNA sequencing.[10]
-
Protocol 2: RNA Sequencing (RNA-Seq) Library Preparation
This protocol provides a general outline for preparing RNA-Seq libraries from total RNA. Specific kits and protocols may vary, so always refer to the manufacturer's instructions.
Materials:
-
RNA-Seq library preparation kit (e.g., Illumina® Stranded mRNA Prep)
-
High-quality total RNA (RIN ≥ 7)
-
Magnetic stand
-
Thermal cycler
-
Nuclease-free water and tubes
Procedure:
-
mRNA Purification (for mRNA-Seq):
-
Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads. This step enriches for polyadenylated transcripts.
-
-
Fragmentation and Priming:
-
Fragment the purified mRNA into smaller pieces using enzymatic or chemical methods.
-
Prime the fragmented RNA with random hexamers.
-
-
First-Strand cDNA Synthesis:
-
Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase and the primed RNA fragments as a template.
-
-
Second-Strand cDNA Synthesis:
-
Synthesize the second strand of cDNA using DNA polymerase. dUTP is often incorporated in this step for stranded libraries.
-
-
Adenylation of 3' Ends:
-
Add a single 'A' nucleotide to the 3' ends of the double-stranded cDNA fragments. This prepares the fragments for ligation to sequencing adapters.
-
-
Adapter Ligation:
-
Ligate sequencing adapters to the adenylated cDNA fragments. These adapters contain sequences for binding to the flow cell and for sequencing primer hybridization.
-
-
Library Amplification:
-
Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
-
-
Library Quantification and Quality Control:
-
Quantify the final library using a fluorometric method (e.g., Qubit) and determine the library size distribution using an Agilent Bioanalyzer.
-
The library is now ready for sequencing on a next-generation sequencing platform.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
This protocol describes the validation of RNA-Seq data for selected target genes using a two-step qRT-PCR approach.[11][12]
Materials:
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific forward and reverse primers
-
Nuclease-free water
-
Optical-grade PCR plates or tubes
-
Real-time PCR instrument
Procedure:
-
Primer Design and Validation:
-
Design primers specific to the target genes of interest and at least one stably expressed reference (housekeeping) gene (e.g., GAPDH, ACTB). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions. Include a no-reverse transcriptase control to check for genomic DNA contamination.[12]
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.
-
Set up reactions in triplicate for each sample and each gene (target and reference).
-
Include a no-template control (NTC) for each primer pair to check for contamination.
-
-
Real-Time PCR:
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method. This involves normalizing the Ct value of the target gene to the Ct value of the reference gene and then comparing the treated samples to the control (vehicle-treated) samples.
-
Data Presentation and Interpretation
The analysis of RNA-Seq data will generate a list of differentially expressed genes between Cilofexor-treated and control groups. This data should be presented in a clear and concise manner, typically in a table that includes:
-
Gene symbol
-
Log2 fold change
-
p-value
-
Adjusted p-value (e.g., False Discovery Rate)
Pathway and functional enrichment analysis of the differentially expressed genes can provide insights into the biological processes and signaling pathways affected by Cilofexor treatment. Visualization of the data using volcano plots and heatmaps can also aid in the interpretation of the results.
Conclusion
The analysis of gene expression in response to Cilofexor treatment is a critical component of its preclinical and clinical evaluation. The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the transcriptional effects of this promising FXR agonist. By employing robust experimental designs and data analysis strategies, the scientific community can further elucidate the therapeutic mechanisms of Cilofexor and accelerate its development for the treatment of chronic liver diseases.
References
- 1. Cilofexor - Wikipedia [en.wikipedia.org]
- 2. surf.rutgers.edu [surf.rutgers.edu]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alitheagenomics.com [alitheagenomics.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. Basic Principles of RT-qPCR | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Combined Use of Cilofexor and Firsocostat in NASH Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the research involving the combination of cilofexor (B606690) (a Farnesoid X Receptor [FXR] agonist) and firsocostat (B609510) (an Acetyl-CoA Carboxylase [ACC] inhibitor) for the treatment of Nonalcoholic Steatohepatitis (NASH). The information is primarily derived from the Phase 2b ATLAS clinical trial (NCT03449446), a key study evaluating this combination therapy.[1][2][3][4][5][6][7][8][9]
Mechanism of Action and Rationale for Combination Therapy
Cilofexor is a non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[10][11][12][13] Activation of FXR has been shown to reduce liver fat, inflammation, and fibrosis. Firsocostat is an inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in the de novo lipogenesis pathway, which is the process of creating new fatty acids.[10][14][15] By inhibiting ACC, firsocostat aims to decrease the production of lipids in the liver.
The combination of cilofexor and firsocostat targets two distinct and complementary pathways involved in the pathogenesis of NASH: cilofexor enhances bile acid homeostasis and reduces inflammation and fibrosis, while firsocostat directly inhibits fat accumulation in the liver.[16][17] This dual-pronged approach is hypothesized to offer synergistic benefits for patients with advanced fibrosis due to NASH.[5]
Signaling Pathways
The following diagram illustrates the distinct and complementary signaling pathways targeted by cilofexor and firsocostat.
Clinical Trial Data: The ATLAS Study
The ATLAS study was a Phase 2b, randomized, double-blind, placebo-controlled trial that evaluated the safety and efficacy of cilofexor and firsocostat, alone and in combination, in patients with bridging fibrosis (F3) or compensated cirrhosis (F4) due to NASH.[1][2][3][4][5][7][9] The study duration was 48 weeks.[1][2][3][4][7][9]
Efficacy Data
The following tables summarize the key efficacy findings from the ATLAS trial for the cilofexor and firsocostat combination arm compared to placebo.
Table 1: Histological Endpoints at Week 48
| Endpoint | Cilofexor + Firsocostat (n=77) | Placebo (n=39) | P-value |
| ≥1-stage improvement in fibrosis without worsening of NASH | 21% | 11% | 0.17 |
| ≥2-point reduction in NAS without worsening of fibrosis | 40% | 19% | ≤0.05 |
| Resolution of NASH without worsening of fibrosis | 4.5% | 0% | 0.35[2] |
| Reduction in steatosis | Significantly higher | Lower | ≤0.05[1][2] |
| Reduction in lobular inflammation | Significantly higher | Lower | ≤0.05[1][2] |
| Reduction in hepatocellular ballooning | Significantly higher | Lower | ≤0.05[1][2] |
| Decrease in ML NASH CRN fibrosis score | Significant decrease | Not significant | 0.040[1][2] |
Table 2: Non-Invasive Tests and Biomarkers at Week 48
| Marker | Cilofexor + Firsocostat | Placebo | P-value |
| Alanine Aminotransferase (ALT) | Significant improvement | No significant change | ≤0.05[1][2] |
| Aspartate Aminotransferase (AST) | Significant improvement | No significant change | ≤0.05[1][2] |
| Bilirubin | Significant improvement | No significant change | ≤0.05[1][2] |
| Bile Acids | Significant improvement | No significant change | ≤0.05[1] |
| Cytokeratin-18 (CK-18) | Significant improvement | No significant change | ≤0.05[1] |
| Insulin (B600854) | Significant improvement | No significant change | ≤0.05[1] |
| ELF Score | Significant improvement | No significant change | ≤0.05[1][2] |
| Liver Stiffness (by Transient Elastography) | Significant improvement | No significant change | ≤0.05[1] |
Safety Data
The combination of cilofexor and firsocostat was generally well-tolerated.[1][2][7]
Table 3: Common Adverse Events
| Adverse Event | Cilofexor + Firsocostat | Placebo |
| Pruritus (itching) | 28.2% | 15.4% |
| Headache | More frequent than placebo | Less frequent |
| Diarrhea | More frequent than placebo | Less frequent |
| Nausea | More frequent than placebo | Less frequent |
| Asymptomatic Grade 3 Triglyceride Elevations | 3.9% | Not reported |
Experimental Protocols: The ATLAS Study
The following provides a detailed methodology for the ATLAS trial.
Study Design
The ATLAS trial was a Phase 2b, randomized, double-blind, placebo-controlled study.[1][2][3][4][5][7][9] Participants were randomized to receive once-daily oral doses of cilofexor 30 mg, firsocostat 20 mg, or a combination of both, or placebo for 48 weeks.[1][2][3][4][7][9]
Patient Population
The study enrolled 392 patients with a liver biopsy consistent with NASH and bridging fibrosis (F3) or compensated cirrhosis (F4).[1][2][3][4][7][9]
Key Inclusion Criteria:
-
Liver biopsy consistent with NASH and F3 or F4 fibrosis as determined by a central reader.[6]
-
For participants without a recent liver biopsy, liver stiffness ≥ 14.0 kPa by FibroScan® and an Enhanced Liver Fibrosis (ELF™) Test score ≥ 9.8 at screening were required.[6]
-
Estimated glomerular filtration rate (eGFR) ≥ 60 mL/min.[6]
-
Hemoglobin A1c (HbA1c) ≤ 9.5%.[6]
-
Alanine aminotransferase (ALT) < 5 times the upper limit of normal.[6]
-
Platelet count ≥ 125,000/μL.[6]
Key Exclusion Criteria:
-
History of liver transplantation.[6]
-
Current or prior history of hepatocellular carcinoma.[6]
-
Other causes of chronic liver disease.
Methodologies for Key Experiments
-
Liver Biopsy and Histological Assessment: Liver biopsies were performed at baseline and week 48. Histological assessment was conducted by a central pathologist who was blinded to treatment allocation. The primary histological endpoint was a ≥1-stage improvement in fibrosis without worsening of NASH, based on the NASH Clinical Research Network (CRN) fibrosis scoring system.[1][2] A machine learning (ML) approach was also used for an exploratory analysis of liver histology.[1][2][4][9]
-
Non-Invasive Tests (NITs):
-
Transient Elastography (FibroScan®): Liver stiffness was measured to assess the degree of fibrosis. A reduction in liver stiffness was a secondary endpoint.[1]
-
Enhanced Liver Fibrosis (ELF™) Test: A blood test that measures a panel of three markers of liver fibrosis.[18]
-
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): While not a primary endpoint in the ATLAS trial, this imaging technique is used in other NASH studies to quantify liver fat content.[19]
-
-
Biochemical Assessments: Standard laboratory tests were used to measure serum levels of ALT, AST, bilirubin, bile acids, CK-18, and insulin at baseline and throughout the study.[1]
Logical Relationship of the Combination Therapy
The diagram below illustrates the logical relationship and expected synergistic effects of combining an FXR agonist with an ACC inhibitor for the treatment of NASH.
Conclusion
The combination of cilofexor and firsocostat has shown promise in improving histological and non-invasive markers of NASH in patients with advanced fibrosis.[1][2] While the primary endpoint of a ≥1-stage improvement in fibrosis was not met with statistical significance in the Phase 2b ATLAS trial, the significant improvements in multiple secondary endpoints suggest a potential therapeutic benefit.[1][2][5][7] Further research, potentially with longer treatment durations, is warranted to fully elucidate the anti-fibrotic effects of this combination therapy. These notes and protocols provide a foundation for researchers and drug development professionals working on novel therapies for NASH.
References
- 1. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. gilead.com [gilead.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Gilead combination therapy for NASH misses primary Phase II trial goal [clinicaltrialsarena.com]
- 8. Safety and Efficacy of Combination Therapies Including Cilofexor/Firsocostat in Patients With Bridging Fibrosis and Cirrhosis Due to NASH: Results of the Phase 2b ATLAS Trial [natap.org]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. Cilofexor/Firsocostat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 12. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Firsocostat - Wikipedia [en.wikipedia.org]
- 16. Farnesoid X Receptor Agonism, Acetyl‐Coenzyme A Carboxylase Inhibition, and Back Translation of Clinically Observed Endpoints of De Novo Lipogenesis in a Murine NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. oxfordglobal.com [oxfordglobal.com]
- 19. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Application Notes and Protocols: Cilofexor and Semaglutide Combination Therapy for Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the study design and experimental protocols for the combination therapy of cilofexor (B606690) (an FXR agonist) and semaglutide (B3030467) (a GLP-1 receptor agonist) in the treatment of Non-Alcoholic Steatohepatitis (NASH). The information is compiled from publicly available data from clinical trials, including a Phase 2a proof-of-concept study (NCT03987074) and the Phase 2b WAYFIND trial (NCT04971785).
Introduction
Non-Alcoholic Steatohepatitis (NASH) is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, which can lead to cirrhosis and hepatocellular carcinoma. Given the complex pathophysiology of NASH, combination therapies targeting multiple pathways are a promising therapeutic strategy.[1] The combination of cilofexor, a farnesoid X receptor (FXR) agonist, and semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, aims to address different aspects of NASH pathogenesis. Cilofexor primarily targets bile acid metabolism, inflammation, and fibrosis, while semaglutide improves metabolic parameters, reduces liver fat, and has anti-inflammatory effects.[2][3]
Clinical Trial Design and Endpoints
Two key clinical trials have investigated the combination of cilofexor and semaglutide for NASH: a Phase 2a proof-of-concept study and the larger Phase 2b WAYFIND trial.
Phase 2a Proof-of-Concept Study (NCT03987074)
This randomized, open-label trial evaluated the safety and tolerability of semaglutide alone and in combination with cilofexor and/or firsocostat (B609510) (an ACC inhibitor) in patients with NASH and mild-to-moderate fibrosis (F2-F3).[4][5]
Study Design:
-
Population: 108 patients with NASH and fibrosis stage F2-F3 confirmed by liver biopsy or specific criteria on MRI-PDFF and transient elastography.[5][6]
-
Duration: 24 weeks.[4]
-
Treatment Arms:
-
Semaglutide monotherapy (2.4 mg once weekly)
-
Semaglutide + Cilofexor (30 mg once daily)
-
Semaglutide + Cilofexor (100 mg once daily)
-
Semaglutide + Firsocostat (20 mg once daily)
-
Semaglutide + Cilofexor (30 mg once daily) + Firsocostat (20 mg once daily)[7]
-
Primary Endpoint:
-
Safety and tolerability, assessed by the incidence of adverse events.[4]
Exploratory Efficacy Endpoints:
-
Changes in liver steatosis measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[4]
-
Changes in liver biochemistry (e.g., ALT levels).[8]
-
Changes in non-invasive tests of fibrosis (e.g., liver stiffness by transient elastography, Enhanced Liver Fibrosis [ELF] score).[8]
Phase 2b WAYFIND Trial (NCT04971785)
This Phase 2, randomized, double-blind, placebo-controlled study was designed to evaluate the safety and efficacy of semaglutide and a fixed-dose combination of cilofexor and firsocostat, alone and in combination, in patients with compensated cirrhosis (F4) due to NASH.[9][10]
Study Design:
-
Population: Approximately 457 adult patients with biopsy-confirmed compensated cirrhosis (F4) due to NASH.[9][10]
-
Duration: 72 weeks.[2]
-
Treatment Arms:
-
Semaglutide + Placebo for Cilofexor/Firsocostat
-
Placebo for Semaglutide + Cilofexor/Firsocostat
-
Semaglutide + Cilofexor/Firsocostat
-
Placebo for Semaglutide + Placebo for Cilofexor/Firsocostat[11]
-
Primary Endpoint:
-
The primary goal is to determine if the combination treatment leads to fibrosis improvement without worsening of NASH.[9][10]
Secondary Endpoints:
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase 2a proof-of-concept study.
| Treatment Arm | Number of Patients (n) | Incidence of Adverse Events (%) | Most Common Adverse Events |
| Semaglutide Monotherapy | 21 | 73-90% (across all groups) | Gastrointestinal |
| Semaglutide + Cilofexor 30 mg | 22 | 73-90% (across all groups) | Gastrointestinal |
| Semaglutide + Cilofexor 100 mg | 22 | 73-90% (across all groups) | Gastrointestinal |
| Semaglutide + Firsocostat | 22 | 73-90% (across all groups) | Gastrointestinal |
| Semaglutide + Cilofexor 30 mg + Firsocostat | 21 | 73-90% (across all groups) | Gastrointestinal |
| Table 1: Safety and Tolerability in the Phase 2a Study.[1][7] |
| Treatment Arm | Least-Squares Mean of Absolute Change in MRI-PDFF (%) |
| Semaglutide Monotherapy | -8.0% |
| Semaglutide + Cilofexor/Firsocostat Combinations | -9.8% to -11.0% |
| Table 2: Change in Liver Steatosis (MRI-PDFF) at 24 Weeks in the Phase 2a Study.[7][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the clinical trials are outlined below.
Liver Biopsy and Histological Assessment
Objective: To confirm the diagnosis of NASH and to stage the degree of fibrosis and grade the activity of steatohepatitis.
Protocol:
-
Biopsy Procedure: A percutaneous liver biopsy is performed to obtain a tissue sample of at least 2 cm in length, containing a minimum of 10 portal tracts to ensure adequacy for pathological assessment.[13]
-
Tissue Processing: The liver tissue is fixed, processed, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and Masson's trichrome for fibrosis assessment.
-
Histological Evaluation: Two or more expert liver pathologists, blinded to treatment allocation, independently evaluate the biopsies. The NASH Clinical Research Network (CRN) scoring system is used to assess the grade of steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). The NAFLD Activity Score (NAS) is the sum of these three components. Fibrosis is staged on a scale of 0-4.[14]
Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)
Objective: To non-invasively quantify the amount of fat in the liver.
Protocol:
-
Image Acquisition: A 3D chemical shift-encoded MRI technique is used to acquire images of the entire liver during a single breath-hold. This method separates the signals from water and fat protons.[15]
-
Data Analysis: The acquired data is processed to generate a proton density fat fraction (PDFF) map, which provides a quantitative measure of the triglyceride content in each voxel of the liver. The mean PDFF across the entire liver is calculated.[15]
-
Quality Control: Standardized imaging protocols and quality control measures are implemented to ensure consistency and reproducibility of the measurements across different sites and time points.
Transient Elastography (FibroScan®)
Objective: To non-invasively measure liver stiffness as a surrogate for fibrosis.
Protocol:
-
Patient Preparation: Patients are required to fast for at least 3 hours prior to the examination.
-
Measurement Procedure: The transient elastography device generates a low-frequency elastic shear wave that propagates through the liver tissue. The velocity of this wave, which is directly proportional to the tissue stiffness, is measured by ultrasound.[16]
-
Data Acquisition: A series of at least 10 valid measurements are obtained, and the median value is reported in kilopascals (kPa). The interquartile range (IQR)/median ratio is calculated to assess the reliability of the measurements.[16]
Signaling Pathways and Experimental Workflow
Combined Signaling Pathway of Cilofexor and Semaglutide in Hepatocytes
The following diagram illustrates the proposed complementary mechanisms of action of cilofexor and semaglutide in a hepatocyte.
Caption: Combined signaling pathways of cilofexor and semaglutide in hepatocytes.
Experimental Workflow for a Combination Clinical Trial
The following diagram outlines the typical workflow for a patient participating in a clinical trial investigating the combination of cilofexor and semaglutide.
Caption: Experimental workflow for a cilofexor and semaglutide combination clinical trial.
References
- 1. Safety of semaglutide, cilofexor and firsocostat in NASH :- Medznat [medznat.ru]
- 2. Semaglutide + Cilofexor/Firsocostat for NASH with Cirrhosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Safety and efficacy of combination therapy with semaglutide, cilofexor and firsocostat in patients with non-alcoholic steatohepatitis: A randomised, open-label phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. mims.com [mims.com]
- 8. Gilead and Novo Nordisk’s NASH trial meets primary endpoint [clinicaltrialsarena.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Study of Semaglutide, and Cilofexor/Firsocostat, Alone and in Combination, in Adults With Cirrhosis Due to Nonalcoholic Steatohepatitis (NASH) [stanfordhealthcare.org]
- 11. askgileadmedical.com [askgileadmedical.com]
- 12. researchgate.net [researchgate.net]
- 13. A clinical trial on the follow-up of nonalcoholic fatty liver disease: An evaluation of pathological endpoint [lcgdbzz.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Magnetic resonance imaging and transient elastography in the management of Nonalcoholic Fatty Liver Disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for Long-Term Cilofexor Administration in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cilofexor (B606690)
Cilofexor (formerly GS-9674) is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Expressed at high levels in the liver and intestines, FXR acts as a key sensor for bile acids.[3] Preclinical studies in rodent models of non-alcoholic steatohepatitis (NASH) and sclerosing cholangitis have demonstrated that Cilofexor can reduce liver fibrosis, steatosis, and improve markers of liver injury.[1][4][5] These promising results have led to its investigation in clinical trials for various liver diseases.[1]
This document provides detailed application notes and protocols for the long-term administration of Cilofexor in rodent models, aimed at ensuring study reproducibility and adherence to best practices in animal welfare.
Mechanism of Action
Cilofexor exerts its therapeutic effects by binding to and activating FXR. In the intestine, FXR activation leads to the induction of Fibroblast Growth Factor 15 (FGF15, the rodent ortholog of human FGF19).[5] FGF15 is then released into the circulation and travels to the liver, where it binds to its receptor, FGFR4. This signaling cascade ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. The downstream effects include reduced hepatic inflammation, fibrosis, and steatosis.[3][6]
Cilofexor Signaling Pathway
Caption: Cilofexor's mechanism of action in the gut-liver axis.
Data Presentation
Efficacy of Cilofexor in a Rat Model of NASH-induced Fibrosis
Data from a study in Wistar rats with NASH induced by a choline-deficient high-fat diet and sodium nitrite (B80452) injections.[7] Treatment with Cilofexor was administered daily via oral gavage for 6 weeks (from week 4 to 10 of the study).
| Parameter | Control (NASH) | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |
| Liver Fibrosis | |||
| Picro-Sirius Red Area (%) | 9.62 ± 4.60 | 5.64 ± 4.51 (-41%) | 2.94 ± 1.28 (-69%) |
| Hepatic Hydroxyproline (µg/g) | ~150 | ~100 (-33%) | ~88 (-41%) |
| Gene Expression (relative) | |||
| col1a1 | 1.0 | ~0.75 (-25%) | ~0.63 (-37%) |
| pdgfr-β | 1.0 | ~0.80 (-20%) | ~0.64 (-36%) |
| Hemodynamics | |||
| Portal Pressure (mmHg) | 11.9 ± 2.1 | Not Assessed | 8.9 ± 2.2 |
Data are presented as mean ± SD or as approximate values derived from graphical representations in the source publication.[7] Percent changes are relative to the NASH control group.
Efficacy of Cilofexor in a Mouse Model of Sclerosing Cholangitis
Data from a study in Mdr2-/- mice, a model for sclerosing cholangitis.[5] Cilofexor was administered daily by oral gavage for 10 weeks.
| Parameter | Mdr2-/- Vehicle | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) | Cilofexor (90 mg/kg) |
| Serum Biochemistry | ||||
| Alkaline Phosphatase (U/L) | ~1200 | ~1000 | ~900 | ~750 |
| Total Bile Acids (µmol/L) | ~150 | ~75 | ~60 | ~40 |
| Liver Fibrosis | ||||
| Hepatic Hydroxyproline (µg/g) | ~400 | ~300 | ~250 | ~200 |
| Picro-Sirius Red Area (%) | ~4.5 | ~3.5 | ~3.0 | ~2.5 |
| Gene Expression (relative) | ||||
| αSma | 1.0 | ~0.8 | ~0.6 | ~0.4 |
| Desmin | 1.0 | ~0.7 | ~0.5 | ~0.3 |
Data are presented as approximate values derived from graphical representations in the source publication.[5]
Experimental Protocols
Cilofexor Formulation for Oral Gavage
Cilofexor is poorly soluble in water. A suspension is required for oral gavage. The following are two suggested vehicle formulations.
Formulation 1: Aqueous Suspension This formulation is suitable for general use.
-
Vehicle Components:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween® 80
-
Deionized water (ddH2O)
-
-
Preparation Protocol (for a 1 mg/mL solution):
-
Dissolve Cilofexor in DMSO to create a stock solution (e.g., 10 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the 10 mg/mL DMSO stock to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween® 80 and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
The final concentration will be 0.5 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O. Adjust initial stock concentration and volumes to achieve the desired final dosing concentration.
-
Note: This mixed solution should be prepared fresh and used immediately.[8]
-
Formulation 2: Corn Oil Suspension This formulation may be suitable for studies where an oil-based vehicle is preferred.
-
Vehicle Components:
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
-
-
Preparation Protocol (for a 1.25 mg/mL solution):
-
Dissolve Cilofexor in DMSO to create a stock solution (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the 25 mg/mL DMSO stock to 950 µL of corn oil.
-
Mix thoroughly to ensure a uniform suspension.
-
Note: This mixed solution should be prepared fresh and used immediately.[8]
-
Long-Term Oral Gavage Protocol in Rodents
This protocol outlines the general procedure for daily oral gavage. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
Cilofexor suspension (prepared as above)
-
Appropriately sized gavage needles (flexible or curved stainless steel with a ball tip is recommended):
-
Mice: 20-22 gauge, 1-1.5 inches long
-
Rats: 16-18 gauge, 2-3 inches long
-
-
Syringes (1-3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint: Acclimatize animals to handling prior to the start of the study to reduce stress. Restrain the animal firmly but gently to prevent movement and injury. For mice, scruff the back of the neck. For rats, hold the animal around the thoracic region. The head should be gently extended back to create a straight line through the neck and esophagus.
-
Dose Calculation: Weigh each animal before dosing to ensure accurate volume administration. The typical dosing volume is 5-10 mL/kg.
-
Gavage Needle Measurement: Before the first administration for each animal, measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to ensure it is not inserted too far.
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow as the tube passes into the esophagus. The tube should advance smoothly without resistance. If resistance is met, do not force it. Withdraw and try again.
-
Once the needle is in place, dispense the Cilofexor suspension smoothly and steadily.
-
Gently remove the needle along the same path of insertion.
-
-
Post-Procedure Monitoring: Return the animal to its home cage and monitor for 5-10 minutes for any signs of distress, such as labored breathing or coughing, which could indicate accidental tracheal administration.
Long-Term Study Monitoring Parameters
Regular monitoring is crucial to assess both the efficacy of Cilofexor and the health of the animals.
| Monitoring Category | Parameter | Frequency | Notes |
| General Health | Body Weight | Daily for the first week, then weekly | |
| Food and Water Intake | Weekly | ||
| Clinical Observations | Daily | Check for changes in posture, activity, and grooming. | |
| Efficacy (Liver Injury) | Serum ALT, AST, ALP, Bilirubin | At baseline and study termination. Intermediate time points as needed. | |
| Serum Bile Acids | At baseline and study termination. | ||
| Efficacy (Fibrosis) | Liver Histology (H&E, Picro-Sirius Red) | At study termination. | |
| Liver Hydroxyproline Content | At study termination. | ||
| Gene Expression (e.g., Col1a1, TIMP1) | At study termination. | ||
| Pharmacodynamics | Serum/Plasma FGF15 (rodent) | At selected time points post-dosing. | To confirm target engagement. |
| Serum C4 (7α-hydroxy-4-cholesten-3-one) | At selected time points. | A marker of bile acid synthesis. | |
| Potential Adverse Effects | Skin Observations | Daily | Monitor for signs of scratching or dermatitis, as pruritus is a known side effect of FXR agonists in humans.[9] |
Mandatory Visualizations
Experimental Workflow for Long-Term Cilofexor Study
References
- 1. Cilofexor - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Safety and Sustained Efficacy of the Farnesoid X Receptor (FXR) Agonist Cilofexor Over a 96-Week Open-label Extension in Patients With PSC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cilofexor Solubility in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Cilofexor. The information is intended to assist researchers in preparing solutions for in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Cilofexor?
Q2: In which organic solvents is Cilofexor soluble?
A2: Cilofexor exhibits good solubility in some common organic solvents. This information is particularly useful for preparing stock solutions.
| Solvent | Solubility | Notes |
| DMSO | Up to 100 mg/mL | Use fresh, non-hygroscopic DMSO for best results.[3] |
| DMF | 30 mg/mL | - |
| Ethanol | Insoluble | - |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | Demonstrates limited solubility even with a co-solvent in a buffered solution. |
Q3: Why does my Cilofexor precipitate when I dilute my DMSO stock solution in an aqueous buffer?
A3: This is a common issue known as "precipitation upon dilution." It occurs because while Cilofexor is soluble in a high concentration of an organic solvent like DMSO, its solubility dramatically decreases when introduced into a predominantly aqueous environment. The DMSO concentration is no longer sufficient to keep the drug dissolved at the desired final concentration in the aqueous buffer.
Q4: How does pH affect the solubility of Cilofexor?
A4: As a weak acid with a pKa of 2.10, the solubility of Cilofexor is expected to increase as the pH of the solution rises above its pKa.[] According to the Henderson-Hasselbalch equation, at a pH above 2.10, more of the Cilofexor molecules will be in their ionized (deprotonated) form, which is more water-soluble. Conversely, at a pH below 2.10, the compound will be predominantly in its non-ionized, less soluble form. Therefore, attempting to dissolve Cilofexor in acidic aqueous solutions will likely result in very low solubility.
Troubleshooting Guides
Issue 1: Cilofexor Powder Does Not Dissolve in Aqueous Buffer
This guide provides a systematic approach to troubleshoot the dissolution of Cilofexor in aqueous buffers.
Caption: Troubleshooting workflow for dissolving Cilofexor powder.
Issue 2: Precipitation Occurs After Diluting a DMSO Stock Solution
This workflow helps address precipitation issues when preparing working solutions from a concentrated DMSO stock.
Caption: Troubleshooting workflow for dilution of Cilofexor DMSO stock.
Experimental Protocols for Solubility Enhancement
For experiments requiring higher concentrations of Cilofexor in aqueous media than achievable by simple dissolution, the following formulation strategies can be employed.
Protocol 1: Preparation of a Co-solvent Formulation
This protocol is suitable for increasing the solubility of Cilofexor for in vitro studies.
Materials:
-
Cilofexor
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile phosphate-buffered saline (PBS) or other desired aqueous buffer
Procedure:
-
Weigh the desired amount of Cilofexor.
-
Dissolve the Cilofexor in a minimal amount of DMSO.
-
In a separate tube, prepare the vehicle by mixing PEG 400 and Tween 80. A common starting ratio is 4:1 (v/v) PEG 400:Tween 80.
-
Add the Cilofexor-DMSO solution to the PEG 400/Tween 80 vehicle and mix thoroughly.
-
Slowly add the aqueous buffer (e.g., PBS) to the mixture while vortexing to reach the final desired volume and concentration.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, sonication may be applied, or the ratios of the co-solvents may need to be optimized.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility. This method is often used for oral and parenteral formulations.
Materials:
-
Cilofexor
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in deionized water.
-
Add an excess amount of Cilofexor powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for complexation to reach equilibrium.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved Cilofexor.
-
The clear filtrate contains the Cilofexor-HP-β-CD inclusion complex. The concentration of Cilofexor in the solution can be determined by a validated analytical method such as HPLC-UV.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This technique involves dissolving the drug and a hydrophilic carrier in a common solvent and then removing the solvent to form a solid dispersion, which can improve the dissolution rate.
Materials:
-
Cilofexor
-
A hydrophilic polymer carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, Soluplus®)
-
A suitable organic solvent (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator or vacuum oven
Procedure:
-
Weigh the desired amounts of Cilofexor and the polymer carrier. The drug-to-carrier ratio may need to be optimized (e.g., starting with 1:1, 1:3, and 1:5 w/w).
-
Dissolve both the Cilofexor and the polymer in the chosen organic solvent. Ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can be collected and ground into a fine powder. This powder can then be used for dissolution studies or formulated into solid dosage forms.
Cilofexor Signaling Pathway
Cilofexor is a nonsteroidal farnesoid X receptor (FXR) agonist.[1] FXR is a nuclear receptor that plays a key role in regulating bile acid, lipid, and glucose metabolism.[4]
Caption: Simplified signaling pathway of Cilofexor as an FXR agonist.
References
- 1. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pruritus in Cilofexor Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing pruritus as a potential side effect in animal studies involving the nonsteroidal Farnesoid X Receptor (FXR) agonist, Cilofexor (GS-9674).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism by which Cilofexor may induce pruritus?
A1: Cilofexor is a selective, nonsteroidal FXR agonist.[1] While the precise mechanism of FXR agonist-induced pruritus is still under investigation, a leading hypothesis involves the upregulation of Interleukin-31 (IL-31), a cytokine known to be a key mediator of itch.[2] Studies have shown that FXR agonists can increase the expression of IL-31 in hepatocytes.[2] This increase in circulating IL-31 is thought to activate sensory neurons, leading to the sensation of pruritus.[2] This is considered a potential class effect of FXR agonists.
Q2: Is there quantitative data on the incidence of pruritus with Cilofexor in animal studies?
A2: Currently, there is a lack of publicly available quantitative data specifically detailing the incidence and severity of pruritus in preclinical animal models of Cilofexor. Preclinical studies have primarily focused on the anti-inflammatory and antifibrotic effects of Cilofexor in models of liver fibrosis.[3] However, pruritus has been observed as a side effect in human clinical trials.[4][5][6] Researchers should, therefore, be vigilant in monitoring for behavioral signs of pruritus in animal studies.
Q3: What are the common behavioral signs of pruritus in laboratory rodents?
A3: The primary indicator of pruritus in rodents is scratching, typically with the hind paws directed towards the head, neck, and back. Other signs may include biting, licking, or rubbing the affected area against surfaces. In more severe cases, excessive scratching can lead to skin lesions, hair loss, and signs of distress.
Troubleshooting Guides
Issue 1: An unexpected increase in scratching behavior is observed in Cilofexor-treated animals.
Troubleshooting Steps:
-
Confirm and Quantify the Behavior:
-
Implement a standardized behavioral assessment protocol to objectively quantify scratching bouts. (See Experimental Protocols: Behavioral Assessment of Pruritus).
-
Compare the scratching frequency in the Cilofexor-treated group to a vehicle-treated control group.
-
Record the onset, duration, and severity of the scratching behavior.
-
-
Rule Out Other Causes:
-
Perform a thorough health check of the animals to exclude other potential causes of itching, such as parasitic infections, dermatitis from other sources, or environmental irritants.
-
Ensure that bedding and environmental conditions are optimal and consistent across all experimental groups.
-
-
Dose-Response Evaluation:
-
If multiple doses of Cilofexor are being tested, analyze the data to determine if the pruritus is dose-dependent. This can help in establishing a potential causal relationship.
-
-
Implement Management Strategies:
-
If the pruritus is confirmed and deemed to be a side effect of Cilofexor, proceed with the management strategies outlined below. (See Experimental Protocols: Management of Pruritus).
-
Data Presentation
Table 1: Incidence of Moderate to Severe Pruritus in Human Clinical Trials of Cilofexor
| Study Population | Cilofexor Dose | Incidence of Pruritus | Placebo Incidence | Citation(s) |
| Primary Sclerosing Cholangitis (PSC) | 30 mg/day | 20% | 40% | [3][7] |
| Primary Sclerosing Cholangitis (PSC) | 100 mg/day | 14% | 40% | [3][7] |
| Non-alcoholic Steatohepatitis (NASH) | 30 mg/day | 4% | 4% | [6] |
| Non-alcoholic Steatohepatitis (NASH) | 100 mg/day | 14% | 4% | [6] |
| Primary Sclerosing Cholangitis (PSC) | 100 mg/day | 49% | 36% | [5] |
Experimental Protocols
Behavioral Assessment of Pruritus
Objective: To quantitatively assess scratching behavior in rodents as an indicator of pruritus.
Materials:
-
Observation chambers (e.g., clear plexiglass cages)
-
Video recording equipment
-
Behavioral analysis software (optional)
Procedure:
-
Acclimation: Acclimate the animals to the observation chambers for at least 30 minutes prior to the observation period.
-
Observation Period: After Cilofexor or vehicle administration, place the animals individually in the observation chambers.
-
Video Recording: Record the animals' behavior for a defined period (e.g., 30-60 minutes).
-
Quantification of Scratching:
-
A trained observer, blinded to the treatment groups, should manually count the number of scratching bouts.
-
A "scratching bout" is defined as one or more rapid movements of the hind paw towards the body, ending with the placement of the paw back on the floor or licking/biting of the paw.
-
Alternatively, automated behavioral analysis systems can be used for quantification.
-
-
Data Analysis: Compare the mean number of scratches between the Cilofexor-treated and control groups using appropriate statistical methods.
Management of Pruritus
Objective: To alleviate pruritus in laboratory animals to ensure their welfare without compromising the study's scientific objectives.
1. Non-Pharmacological Interventions:
-
Environmental Enrichment: Provide materials that allow for nesting and hiding to reduce stress, which can exacerbate pruritus.
-
Temperature and Humidity Control: Maintain a stable and comfortable environment, as extremes in temperature and humidity can affect skin condition.
-
Nail Trimming: In cases of severe scratching leading to self-injury, gentle trimming of the hind paw nails can be considered to minimize skin trauma. This should be performed by trained personnel.
2. Pharmacological Interventions:
-
Antihistamines: While often the first line of treatment for pruritus, their efficacy can be limited if the itch is not histamine-mediated.
-
Example Dosing (Mouse):
-
Chlorpheniramine: 5-10 mg/kg, administered orally (p.o.) or subcutaneously (s.c.).
-
-
-
Corticosteroids: Effective in reducing inflammation-associated pruritus.
-
Example Dosing (Mouse):
-
Dexamethasone: 0.5-2 mg/kg, s.c. or intraperitoneally (i.p.).
-
-
-
Opioid Receptor Antagonists: Can be effective for cholestatic pruritus.
-
Example Dosing (Mouse):
-
Naloxone: 1-10 mg/kg, s.c. or i.p.[8]
-
-
-
Topical Emollients: Application of a thin layer of a veterinary-approved, non-medicated emollient to affected areas can help to soothe the skin.
Important Considerations:
-
The choice of intervention should be made in consultation with the institutional veterinarian and the Institutional Animal Care and Use Committee (IACUC).
-
The potential for any intervention to interfere with the primary endpoints of the Cilofexor study must be carefully considered.
-
All interventions and animal observations must be thoroughly documented.
Mandatory Visualizations
Caption: Proposed signaling pathway for Cilofexor-induced pruritus.
Caption: Experimental workflow for managing pruritus in animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pruritus: Management Algorithms and Experimental Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Cilofexor in non-cirrhotic primary sclerosing cholangitis (PRIMIS): a randomised, double-blind, multicentre, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative Study on Different Skin Pruritus Mouse Models [frontiersin.org]
- 8. Nonpharmacologic interventions for chronic pruritus | Semantic Scholar [semanticscholar.org]
Optimizing Cilofexor dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cilofexor (B606690). The focus is on optimizing experimental dosage to achieve robust on-target Farnesoid X Receptor (FXR) activation while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is cilofexor and what is its primary mechanism of action?
A1: Cilofexor (GS-9674) is a potent, selective, non-steroidal agonist for the Farnesoid X Receptor (FXR).[1][2] FXR is a nuclear receptor that acts as a key regulator of bile acid, lipid, and glucose metabolism.[3][4] Upon activation by a ligand like cilofexor, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[5] A primary therapeutic effect is the inhibition of bile acid synthesis.[3][6]
Q2: What are the key on-target effects I should measure to confirm FXR activation?
A2: On-target FXR activation can be confirmed by measuring the expression of downstream target genes. In liver-derived cells, key induced genes include the Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP).[7] SHP, in turn, represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6] In intestinal cells, a key target is Fibroblast Growth Factor 19 (FGF19) in humans or its ortholog Fgf15 in rodents.[3][7] Measuring the reduction of the bile acid precursor 7α-hydroxy-4-cholesten-3-one (C4) in serum or media is also a robust indicator of systemic FXR activation.[2][3]
Q3: What are the known or potential off-target effects of cilofexor?
A3: Cilofexor was developed to have a more manageable safety profile than earlier FXR agonists.[8] However, like other FXR agonists, class-wide effects can occur. The most commonly reported side effect in human clinical trials is dose-dependent pruritus (itching).[9][10] Changes in lipid profiles, particularly cholesterol levels, are also a known class effect of FXR activation.[11] At the cellular level, high concentrations of any compound can lead to cytotoxicity, which should be assessed in parallel with on-target activity.
Q4: What is a recommended starting dose for in vivo and in vitro experiments?
A4: Dosing varies significantly between experimental systems.
-
In Vivo (Rodent Models): Studies in rat models of non-alcoholic steatohepatitis (NASH) have shown anti-fibrotic efficacy at doses of 10 mg/kg and 30 mg/kg administered daily via oral gavage.[7][12] In mouse models of sclerosing cholangitis, doses of 10, 30, and 90 mg/kg have been explored.[13]
-
In Vitro (Cell Culture): Specific concentrations for in vitro studies are not extensively detailed in the provided search results. Therefore, it is critical to perform a dose-response experiment. A recommended starting range for a dose-response curve would be from 1 nM to 10 µM to determine the EC50 (half-maximal effective concentration) for FXR target gene activation and the IC50 (half-maximal inhibitory concentration) for any cytotoxic effects in your specific cell line.
Troubleshooting Guide
Issue 1: Inconsistent or low activation of FXR target genes (e.g., SHP, FGF19).
| Possible Cause | Troubleshooting Step |
| Low FXR expression in the cell model. | Confirm that your chosen cell line (e.g., HepG2, Caco-2) expresses sufficient levels of FXR protein or mRNA. |
| Sub-optimal treatment duration. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak expression time for your target gene(s) after cilofexor treatment. |
| Incorrect dosage. | Run a dose-response curve (e.g., logarithmic scale from 1 nM to 10 µM) to ensure you are working within the effective concentration range. |
| Reagent degradation. | Ensure cilofexor is properly stored as per the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment. |
| Assay issues (qPCR). | Verify the efficiency of your qPCR primers. Ensure you are using validated housekeeping genes for normalization. Run a positive control using a well-characterized FXR agonist like GW4064 or chenodeoxycholic acid (CDCA). |
Issue 2: High cytotoxicity or cell death observed after treatment.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | The effective dose for FXR activation may be close to the toxic dose in some cell lines. Determine the therapeutic window by running a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay. See the workflow diagram below. |
| Solvent toxicity. | Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.1%-0.5%). Run a "vehicle-only" control. |
| Cell line sensitivity. | Some cell lines may be inherently more sensitive to FXR activation or the compound itself. Consider testing a different, relevant cell line if toxicity persists at concentrations required for FXR activation. |
| Off-target effects. | At high concentrations, off-target effects are more likely. The goal is to use the lowest possible concentration that provides robust on-target activation. This minimizes the risk of confounding results from off-target toxicity. |
Issue 3: Unexpected changes in lipid-related gene expression.
| Possible Cause | Troubleshooting Step |
| On-target FXR pathway effect. | FXR is a master regulator of lipid and cholesterol metabolism.[4] Activation can lead to complex changes in the expression of genes involved in these pathways, such as SR-BI.[14] This may be an expected on-target effect rather than an off-target one. |
| Distinguishing intestinal vs. hepatic effects. | Cilofexor was noted to have a potential bias for intestinal FXR activation over hepatic activation.[8] If your experimental model allows (e.g., using intestinal vs. liver cell lines), compare the dose-response for target genes in each to understand tissue-specific effects. |
| Dose-dependent effect. | Evaluate if the lipid-related gene expression changes are dose-dependent and correlate with the activation of primary FXR targets like SHP. This can help confirm the effect is mediated through FXR. |
Quantitative Data Summary
Table 1: Cilofexor Dosing in Human Clinical Trials
| Indication | Dose(s) Administered | Key Findings | Reference(s) |
| Healthy Volunteers | 10 mg to 300 mg (single & multiple doses) | Doses >30 mg appeared to achieve a plateau of intestinal FXR activation. Generally well tolerated. | [2][3] |
| NASH (Non-cirrhotic) | 30 mg/day and 100 mg/day | 100 mg dose led to significant reductions in hepatic steatosis. Pruritus was more common at 100 mg (14%) vs. 30 mg (4%). | [9][15] |
| PSC (Non-cirrhotic) | 30 mg/day and 100 mg/day | Both doses improved markers of cholestasis (e.g., ALP, GGT). | [16] |
| PSC (Compensated Cirrhosis) | 30 mg -> 60 mg -> 100 mg (escalating) | Well tolerated; improved markers of cholestasis (GGT). | [6][17] |
Table 2: Cilofexor Dosing and Effects in Preclinical Animal Models
| Animal Model | Dose(s) Administered | Key Findings | Reference(s) |
| Rat NASH Model | 10 mg/kg/day and 30 mg/kg/day | Dose-dependent reduction in liver fibrosis area (-41% at 10 mg/kg, -69% at 30 mg/kg). | [12] |
| Mdr2-/- Mouse (Sclerosing Cholangitis) | 10, 30, 90 mg/kg/day | All doses significantly lowered liver hydroxyproline (B1673980) content (a marker of fibrosis). 90 mg/kg dose reduced inflammatory markers. | [13] |
Key Experimental Protocols
Protocol 1: Assessing On-Target FXR Activation via qPCR
-
Cell Culture: Plate cells (e.g., HepG2 for hepatic effects, Caco-2 for intestinal effects) in appropriate multi-well plates and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of cilofexor in culture media. A suggested range is 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Replace the media with the cilofexor-containing media and incubate for a predetermined time (e.g., 24 hours, based on time-course optimization).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes.
-
Target Genes (Human): SHP (NR0B2), BSEP (ABCB11), FGF19.
-
Housekeeping Genes (Human): GAPDH, ACTB, or RPLP0.
-
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the vehicle control.
Protocol 2: Evaluating Cytotoxicity via MTT Assay
-
Cell Culture: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with the same serial dilutions of cilofexor used in the functional assay. Include a "no-cell" blank and a "vehicle-only" control.
-
Incubation: Incubate for the same duration as your functional assay (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (representing 100% viability) and plot cell viability (%) against cilofexor concentration to determine the IC50 for cytotoxicity.
Visualizations
Caption: Simplified FXR signaling pathway upon activation by cilofexor.
Caption: Workflow for determining the optimal in vitro dosage of cilofexor.
References
- 1. Cilofexor - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cilofexor in Patients With Compensated Cirrhosis Due to Primary Sclerosing Cholangitis: An Open-Label Phase 1B Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cilofexor shows no liver fibrosis benefits for patients with PSC | springermedicine.com [springermedicine.com]
- 11. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Novel Pathways That Control Farnesoid X Receptor-mediated Hypocholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cilofexor Stability in Experimental Buffers: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of Cilofexor (B606690) in various experimental buffers. Accurate and reproducible experimental results hinge on the stability of the compound in the chosen assay conditions. This guide offers troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you navigate potential challenges with Cilofexor stability.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of Cilofexor in my experimental buffer a critical factor?
Q2: What are the primary factors that can influence the stability of Cilofexor in a buffer?
Several factors can affect the stability of a small molecule like Cilofexor in an aqueous solution:
-
pH: Cilofexor's solubility is known to be pH-dependent, which can also impact its stability.[1] Generally, the rate of hydrolysis and other degradation pathways for small molecules can be significantly influenced by the pH of the buffer.[2][3]
-
Buffer Composition: The components of the buffer itself can sometimes interact with the compound of interest. It is important to use high-purity reagents to prepare buffers.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[2]
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. It is good practice to protect solutions from light, especially during long-term storage.
-
Presence of Oxidizing Agents or Metal Ions: Trace amounts of oxidizing agents or metal ions in the buffer can catalyze degradation reactions.[4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. It is advisable to store stock solutions in single-use aliquots.[4]
Q3: I am preparing to use Cilofexor in my in vitro assay. What is a good starting point for a buffer?
While specific stability data for Cilofexor in a wide range of buffers is not publicly available, a formulation used in preclinical studies provides a potential starting point. In a study with mice, Cilofexor was administered in a vehicle of 0.5% carboxymethylcellulose and 1% ethanol (B145695) in Tris Buffer at pH 8.[5] However, the stability in this formulation over time was not reported. Therefore, it is highly recommended to perform a preliminary stability assessment in the specific buffer system you plan to use for your experiments.
Troubleshooting Guide: Cilofexor Stability Issues
This section addresses common problems researchers may face related to Cilofexor stability and provides a logical workflow for troubleshooting.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for addressing Cilofexor stability issues.
Experimental Protocols
Protocol for Assessing Cilofexor Stability in an Experimental Buffer
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to quantify the amount of Cilofexor remaining in a buffer over time. Analytical methods like HPLC are standard for stability testing.[6]
1. Materials:
-
Cilofexor
-
High-purity buffer components (e.g., Tris, PBS, HEPES)
-
HPLC-grade water and solvents (e.g., acetonitrile, methanol)
-
Formic acid or other modifiers for the mobile phase
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
C18 reverse-phase HPLC column
-
Incubator or water bath
2. Preparation of Solutions:
-
Cilofexor Stock Solution: Prepare a concentrated stock solution of Cilofexor (e.g., 10 mM) in a suitable solvent like DMSO. Store in single-use aliquots at -20°C or -80°C.[4]
-
Experimental Buffer: Prepare the buffer to be tested at the desired pH and concentration.
-
Test Solution: Dilute the Cilofexor stock solution into the experimental buffer to the final working concentration used in your assay.
3. Stability Study Procedure:
-
At time point zero (T=0), immediately after preparing the test solution, take an aliquot and analyze it by HPLC to determine the initial concentration of Cilofexor.
-
Incubate the remaining test solution under the conditions of your experiment (e.g., 37°C).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the test solution.
-
Analyze each aliquot by HPLC to quantify the concentration of Cilofexor.
4. HPLC Analysis:
-
Develop an HPLC method that provides good separation of the Cilofexor peak from any potential degradants.
-
Create a standard curve using known concentrations of Cilofexor to accurately quantify the amount in your samples.
-
Monitor the appearance of new peaks in the chromatogram over time, as these may represent degradation products.
5. Data Analysis:
-
Calculate the percentage of Cilofexor remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of Cilofexor remaining versus time.
-
Determine if the degradation is within an acceptable limit for the duration of your experiment.
Data Presentation
Use the following table to summarize the quantitative data from your Cilofexor stability studies.
Table 1: Stability of Cilofexor in Different Experimental Buffers
| Buffer System (pH) | Temperature (°C) | Time (hours) | Cilofexor Remaining (%) | Observations (e.g., precipitate, color change) |
| e.g., 50 mM Tris (pH 8.0) | 37 | 0 | 100 | Clear solution |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| e.g., PBS (pH 7.4) | 37 | 0 | 100 | Clear solution |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
This guide provides a framework for assessing and troubleshooting the stability of Cilofexor in your experimental setups. By proactively evaluating its stability, you can ensure the integrity and reliability of your research findings.
References
- 1. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Troubleshooting inconsistent results in Cilofexor experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cilofexor (B606690) (GS-9674).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in efficacy markers (e.g., ALP, GGT) in our non-cirrhotic Primary Sclerosing Cholangitis (PSC) model. What could be the cause?
A1: This observation mirrors findings from clinical trials. The Phase 3 PRIMIS trial, which evaluated Cilofexor in non-cirrhotic PSC patients, was terminated early for futility.[1][2] The trial found no significant difference in fibrosis progression between the Cilofexor (100 mg) and placebo groups at 96 weeks.[2][3]
Possible Causes for Inconsistency:
-
Complex Pathophysiology of PSC: The underlying mechanisms of PSC are heterogeneous. FXR agonism alone may not be sufficient to alter the disease course in all patient subsets.[3] A combination of therapeutic strategies might be necessary to address the complexities of PSC.[3]
-
Endpoint Variability: Biomarkers like serum Alkaline Phosphatase (ALP) have shown large inter- and intra-individual variations in PSC patients, and changes in ALP alone may not consistently correlate with disease progression.[4]
-
Patient Population: The PRIMIS trial enrolled a specific population of non-cirrhotic (Fibrosis stage F0-F3) PSC patients.[2][5] Your experimental model's characteristics should align with this, or results may differ. In contrast, a Phase 1b study in PSC patients with compensated cirrhosis showed that Cilofexor improved markers of cholestasis.[6]
Troubleshooting Steps:
-
Stratify Data: Analyze your results based on baseline fibrosis stage and other disease activity markers.
-
Evaluate Multiple Endpoints: Do not rely solely on one biomarker. Assess a panel including liver biochemistry (ALT, AST, GGT), markers of bile acid synthesis (e.g., C4), and histological changes.[4]
-
Review Model Validity: Ensure your preclinical model accurately reflects the non-cirrhotic PSC phenotype studied in the pivotal trials.
Q2: Our results show a dose-dependent effect on some biomarkers (like C4 and FGF19) but a plateau effect on others. Is this expected?
A2: Yes, this is consistent with the pharmacodynamic profile of Cilofexor. Studies in healthy volunteers have shown that Cilofexor increases plasma Fibroblast Growth Factor 19 (FGF19) and reduces the bile acid precursor 7α-hydroxy-4-cholesten-3-one (C4) in an exposure-dependent manner.[7] However, doses of 30 mg and above appear to achieve a plateau for intestinal FXR activation, as measured by FGF19 levels.[7] The 100 mg dose may provide additional systemic FXR agonism, leading to further C4 reduction, without a corresponding further increase in FGF19.[7]
This suggests that intestinal and systemic FXR activation may have different dose-response curves.
Q3: We are seeing a higher-than-expected incidence of pruritus (itching) in our animal models, which is confounding behavioral studies. How can this be managed?
A3: Pruritus is a well-documented side effect of FXR agonists, including Cilofexor.[6][8] In a Phase 2 trial for Nonalcoholic Steatohepatitis (NASH), moderate to severe pruritus was more common in patients receiving 100 mg of Cilofexor (14%) compared to 30 mg (4%) and placebo (4%).[8] In a study with cirrhotic PSC patients, 72.7% (8 of 11) experienced pruritus.[6][9]
Management Strategies:
-
Dose Reduction: As pruritus is dose-dependent, consider if a lower dose can achieve the desired biological effect with a better tolerability profile.
-
Symptomatic Management: In clinical settings, pruritus has been managed with antihistamines, bile acid sequestrants, or temporary dose interruption.[6][9] While challenging in preclinical models, environmental enrichment or topical soothing agents could be explored, though they may introduce experimental variables.
-
Study Design: Account for this potential confounder in the design of behavioral experiments. Include control groups specifically to assess the impact of pruritus on outcomes.
Q4: Why did Cilofexor show promising anti-fibrotic effects in preclinical models and Phase 2 NASH studies but fail to reduce fibrosis progression in the Phase 3 PSC trial?
A4: This discrepancy is a critical issue in Cilofexor's development and highlights the challenges of translating preclinical findings.
-
Different Disease Contexts:
-
Preclinical Models: In a rat model of NASH, Cilofexor significantly reduced liver fibrosis area and hepatic collagen content.[10][11] Similarly, in a mouse model of sclerosing cholangitis (Mdr2-/- mice), it improved liver fibrosis.[12] These models, while useful, may not fully capture the complexity of human disease.
-
NASH vs. PSC: NASH and PSC have different underlying pathologies. While both involve fibrosis, the primary drivers of injury differ. FXR's role and the therapeutic impact of its activation may vary significantly between the two conditions. In a Phase 2 NASH trial, Cilofexor reduced hepatic steatosis and liver biochemistry markers, but significant changes in fibrosis markers were not observed within the 24-week study period.[8]
-
-
Trial Duration and Endpoints: The 96-week duration of the PRIMIS PSC trial may not have been long enough to observe an anti-fibrotic effect on a slow-progressing disease, or the chosen endpoint (≥1-stage increase in Ludwig fibrosis score) may not have been sensitive enough.[4]
-
Human vs. Animal Bile Acid Pools: The composition of bile acids differs between rodents and humans, which could lead to different responses to FXR agonists.[13]
Data Summary Tables
Table 1: Summary of Cilofexor Efficacy in a Phase 2 NASH Trial (24 Weeks) [8]
| Parameter | Placebo (n=28) | Cilofexor 30 mg (n=56) | Cilofexor 100 mg (n=56) |
| Median Relative Change in MRI-PDFF | +1.9% | -1.8% | -22.7% (P=0.003 vs placebo) |
| Patients with ≥30% MRI-PDFF Decline | 13% | 14% | 39% (P=0.011 vs placebo) |
| Change in Gamma-Glutamyltransferase (GGT) | - | Significant Decrease | Significant Decrease |
| Change in Serum C4 | - | Significant Decrease | Significant Decrease |
| Change in Primary Bile Acids | - | Significant Decrease | Significant Decrease |
| Change in Enhanced Liver Fibrosis (ELF) Score | No Significant Change | No Significant Change | No Significant Change |
Table 2: Key Outcomes in PSC Clinical Trials with Cilofexor
| Parameter | Phase 1b (Compensated Cirrhosis, 12 Weeks)[6] | Phase 3 PRIMIS (Non-Cirrhotic, 96 Weeks)[2] |
| Dose | 30 mg → 60 mg → 100 mg (escalating) | 100 mg |
| Primary Endpoint | Safety | Fibrosis Progression (≥1 stage increase) |
| Alkaline Phosphatase (ALP) | -13.0% (median change) | No Significant Difference vs Placebo |
| Gamma-Glutamyl Transferase (GGT) | -43.5% (median change) | - |
| Alanine Aminotransferase (ALT) | -24.8% (median change) | - |
| Fibrosis Progression | Not Assessed | 31% (Cilofexor) vs 33% (Placebo) |
| Most Common Adverse Event | Pruritus (72.7%) | Pruritus (49%) |
Experimental Protocols & Methodologies
Protocol 1: Preclinical Evaluation in a Rat NASH Model
This protocol is based on the methodology used to demonstrate the anti-fibrotic effects of Cilofexor.[10][11]
-
Model Induction: Induce NASH in rats using a choline-deficient high-fat diet combined with injections of NaNO2 (3x/week).
-
Treatment Groups:
-
Vehicle control (NASH model)
-
Cilofexor 10 mg/kg/day (oral gavage)
-
Cilofexor 30 mg/kg/day (oral gavage)
-
-
Duration: Treat animals for 10-14 weeks.
-
Primary Endpoints:
-
Hemodynamics: Measure portal pressure, systemic hemodynamics, and splanchnic blood flow.
-
Fibrosis Assessment:
-
Histology: Stain liver sections with Picro-Sirius Red to quantify the fibrotic area.
-
Biochemical: Measure hepatic hydroxyproline (B1673980) content.
-
-
Gene Expression: Use RT-qPCR to analyze the expression of fibrosis-related genes (e.g., col1a1, timp1, pdgfr-β) and FXR target genes (e.g., shp, fgf15) in liver and ileal tissue.
-
Protocol 2: Assessment of FXR Target Engagement
This protocol outlines how to measure key pharmacodynamic biomarkers to confirm Cilofexor is activating the FXR pathway.[7]
-
Sample Collection: Collect plasma/serum samples at baseline and at various time points post-dose.
-
FGF19 Measurement:
-
Method: Use a validated immunoassay (e.g., ELISA) to quantify plasma FGF19 levels.
-
Interpretation: An increase in FGF19 levels indicates intestinal FXR activation.
-
-
C4 Measurement:
-
Method: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to measure serum 7α-hydroxy-4-cholesten-3-one (C4).
-
Interpretation: A decrease in C4, a downstream product of the CYP7A1 enzyme, indicates hepatic FXR activation and subsequent suppression of bile acid synthesis.
-
-
Bile Acid Profile:
-
Method: Use LC-MS to profile serum concentrations of individual bile acids (e.g., cholic acid, chenodeoxycholic acid).
-
Interpretation: FXR activation is expected to reduce the levels of primary bile acids.
-
Visualizations
Caption: FXR signaling pathway in the gut-liver axis.
Caption: Troubleshooting logic for inconsistent Cilofexor results.
Caption: Workflow for a pivotal clinical trial like PRIMIS.
References
- 1. pscpartnersregistry.org [pscpartnersregistry.org]
- 2. Cilofexor in non-cirrhotic primary sclerosing cholangitis (PRIMIS): a randomised, double-blind, multicentre, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cilofexor shows no liver fibrosis benefits for patients with PSC | springermedicine.com [springermedicine.com]
- 4. PRIMIS: design of a pivotal, randomized, phase 3 study evaluating the safety and efficacy of the nonsteroidal farnesoid X receptor agonist cilofexor in noncirrhotic patients with primary sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 6. Cilofexor in Patients With Compensated Cirrhosis Due to Primary Sclerosing Cholangitis: An Open-Label Phase 1B Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. researchgate.net [researchgate.net]
- 10. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease [jomes.org]
Technical Support Center: Controlling for Cilofexor's Effect on Lipid Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the effects of Cilofexor on lipid metabolism in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Cilofexor and how does it affect lipid metabolism?
A1: Cilofexor is an orally bioavailable, non-steroidal agonist of the Farnesoid X Receptor (FXR)[1]. FXR is a nuclear receptor that acts as a key regulator of bile acid, lipid, and glucose metabolism[2][3][4]. Activation of FXR by Cilofexor can lead to a reduction in hepatic steatosis (fatty liver) and improvements in liver biochemistry[5][6]. However, like other FXR agonists, it can also influence lipid profiles, potentially altering levels of triglycerides, and cholesterol. The precise effects can vary between preclinical models and human studies[7].
Q2: Why is it important to control for Cilofexor's effects on lipid metabolism in my experiments?
A2: Controlling for the effects of Cilofexor on lipid metabolism is crucial for several reasons. Firstly, to accurately attribute the observed therapeutic effects to the intended mechanism of action, rather than secondary metabolic changes. Secondly, understanding and managing lipid alterations is important for the translational relevance of your findings, as lipid profiles are a key safety and efficacy consideration in clinical development. Lastly, unexpected lipid changes can confound experimental results and lead to misinterpretation of the data.
Q3: What are the typical changes in lipid profiles observed with FXR agonists like Cilofexor?
A3: The effects of FXR agonists on lipid profiles can be complex and sometimes species-dependent. In some preclinical models, FXR agonists have been shown to decrease serum triglycerides and cholesterol[8][9][10]. However, in human studies, other FXR agonists have been associated with an increase in LDL cholesterol and a decrease in HDL cholesterol. Therefore, it is essential to comprehensively monitor lipid panels in your specific experimental model.
Q4: What are the key signaling pathways involved in Cilofexor's effect on lipid metabolism?
A4: Cilofexor, through FXR activation, influences several key signaling pathways that regulate lipid metabolism. A major pathway involves the induction of the Small Heterodimer Partner (SHP), which in turn can inhibit Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c is a master transcriptional regulator of lipogenesis, controlling genes such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC). By inhibiting SREBP-1c, FXR activation can suppress fatty acid and triglyceride synthesis. Additionally, FXR can promote fatty acid β-oxidation by inducing Peroxisome Proliferator-Activated Receptor-alpha (PPARα)[1][11].
Troubleshooting Guides
This section provides guidance on common issues that may arise during your experiments.
Issue 1: Unexpected or Contradictory Lipid Profile Changes
-
Problem: You observe an increase in serum triglycerides or cholesterol in your animal model, which contradicts some published literature for other FXR agonists.
-
Possible Causes & Troubleshooting Steps:
-
Species/Model Differences: The effects of FXR agonists on lipid metabolism can vary significantly between species (e.g., mice, rats) and even between different mouse strains. Ensure the model you are using is appropriate for your research question. Consider using models with a more "human-like" lipid profile, such as LDLR-/- mice on a Western diet or humanized liver chimeric mice, if clinically relevant lipid changes are a key endpoint[7][8].
-
Dietary Influences: The composition of the animal diet can profoundly impact lipid metabolism and the effects of Cilofexor. Ensure you are using a consistent and well-defined diet throughout your studies. A high-fat diet may be necessary to unmask certain metabolic effects.
-
Dose and Duration of Treatment: The observed lipid changes may be dose-dependent or may vary with the duration of treatment. Conduct a dose-response study and include multiple time points for sample collection to characterize the full effect of Cilofexor.
-
Analytical Variability: Ensure your lipid analysis methods are validated and consistent. Inconsistent sample handling, extraction, or analysis can lead to artifactual results. Refer to established protocols for lipid profiling[5][12].
-
Issue 2: High Variability in Lipid Measurements Between Animals
-
Possible Causes & Troubleshooting Steps:
-
Inconsistent Fasting State: Ensure all animals are fasted for a consistent period before blood collection, as post-prandial lipid levels can be highly variable.
-
Sample Collection and Processing: Standardize your blood collection and processing techniques. Hemolysis can interfere with some lipid assays. Process samples promptly and store them appropriately at -80°C.
-
Animal Husbandry: House animals under standardized conditions (light-dark cycle, temperature, humidity) and minimize stress, as these factors can influence metabolism.
-
Increase Sample Size: If variability is inherent to the model, increasing the number of animals per group may be necessary to achieve sufficient statistical power.
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
-
Problem: Cilofexor shows a beneficial effect on lipid accumulation in cultured hepatocytes (in vitro), but the in vivo lipid profile changes are minimal or contradictory.
-
Possible Causes & Troubleshooting Steps:
-
Systemic vs. Cellular Effects: In vitro models using cell lines like HepG2 or HepaRG primarily reflect direct effects on hepatocytes[13][14]. In vivo, lipid metabolism is a complex interplay between multiple organs (liver, intestine, adipose tissue). The in vivo effects of Cilofexor will integrate its actions in these different tissues.
-
Pharmacokinetics and Drug Exposure: Ensure that the concentrations of Cilofexor used in vitro are relevant to the drug exposure achieved in the target tissues in vivo.
-
Model Limitations: Standard 2D cell cultures may not fully recapitulate the complexity of the liver. Consider more advanced in vitro models such as 3D spheroids or co-cultures with other liver cell types to better mimic the in vivo environment[15].
-
Experimental Protocols & Data Presentation
Protocol 1: In Vivo Assessment of Cilofexor's Effect on Lipid Metabolism in a Rodent Model
This protocol outlines a typical workflow for an in vivo study.
Methodology:
-
Animal Model: Use a relevant rodent model, such as C57BL/6J mice on a high-fat diet, or a genetic model of dyslipidemia like LDLR-/- mice[8].
-
Treatment: Administer Cilofexor orally at a range of doses daily for a predetermined period (e.g., 4-12 weeks). Include a vehicle control group.
-
Blood Collection: At the end of the treatment period, collect blood from fasted animals via cardiac puncture.
-
Serum Lipid Profiling: Separate serum and measure total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available enzymatic assay kits.
-
Tissue Collection: Harvest liver tissue. A portion should be flash-frozen in liquid nitrogen for gene expression analysis, and another portion fixed in formalin for histology.
-
Gene Expression Analysis:
-
Extract total RNA from the liver tissue.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) to measure the expression of key genes in lipid metabolism. A list of suggested target genes is provided in Table 2.
-
-
Histology: Stain liver sections with Hematoxylin and Eosin (H&E) to assess overall liver morphology and with Oil Red O to visualize neutral lipid accumulation.
Data Presentation:
Table 1: Example of Serum Lipid Profile Data
| Treatment Group | N | Total Cholesterol (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) | Triglycerides (mg/dL) |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cilofexor (10 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cilofexor (30 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Key Genes for qPCR Analysis in Liver Tissue
| Gene | Function in Lipid Metabolism | Expected Change with FXR Agonist |
| Srebf1 (SREBP-1c) | Master regulator of lipogenesis | Decrease |
| Fasn | Fatty Acid Synthase | Decrease |
| Acaca (ACC) | Acetyl-CoA Carboxylase | Decrease |
| Ppara (PPARα) | Promotes fatty acid oxidation | Increase |
| Cpt1a | Carnitine Palmitoyltransferase 1A | Increase |
| Cyp7a1 | Rate-limiting enzyme in bile acid synthesis | Decrease |
Protocol 2: In Vitro Assessment of Cilofexor's Effect on Hepatocyte Lipid Accumulation
Methodology:
-
Cell Culture: Culture a relevant hepatocyte cell line, such as HepG2 or HepaRG, in appropriate media[13][14].
-
Induction of Lipid Accumulation: Treat cells with a mixture of oleic and palmitic acids to induce intracellular lipid accumulation, mimicking steatosis.
-
Cilofexor Treatment: Co-treat the cells with varying concentrations of Cilofexor or vehicle (e.g., DMSO) for 24-48 hours.
-
Lipid Staining: Stain the cells with a fluorescent neutral lipid dye (e.g., Bodipy or Nile Red) or with Oil Red O.
-
Quantification:
-
For fluorescent dyes, quantify the fluorescence intensity using a plate reader or by imaging cytometry.
-
For Oil Red O, extract the dye from the stained cells and measure its absorbance.
-
-
Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed effects on lipid accumulation are not due to cytotoxicity.
Data Presentation:
Table 3: Example of In Vitro Lipid Accumulation Data
| Treatment Group | Concentration (µM) | Relative Lipid Content (% of Control) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± SEM | 100 ± SEM |
| Fatty Acids Only | - | (Value for lipid-loaded cells) | (Value for lipid-loaded cells) |
| Fatty Acids + Cilofexor | 1 | Mean ± SEM | Mean ± SEM |
| Fatty Acids + Cilofexor | 10 | Mean ± SEM | Mean ± SEM |
| Fatty Acids + Cilofexor | 30 | Mean ± SEM | Mean ± SEM |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of nuclear receptor FXR on the regulation of liver lipid metabolism in patients with non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.tno.nl [publications.tno.nl]
- 6. benchchem.com [benchchem.com]
- 7. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. | BioWorld [bioworld.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Lipid profiling analyses from mouse models and human infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 14. HepaRG - Wikipedia [en.wikipedia.org]
- 15. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cilofexor and In Vivo Plasma Lipid Modulation
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the in vivo effects of cilofexor (B606690), a non-steroidal farnesoid X receptor (FXR) agonist, on plasma lipids. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate your research.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during in vivo experiments with cilofexor, focusing on its impact on plasma lipid profiles.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of cilofexor monotherapy on plasma lipids in preclinical and clinical studies?
A1: Based on clinical trial data, cilofexor monotherapy has shown varied effects on plasma lipids. In a Phase 2 study in patients with non-cirrhotic nonalcoholic steatohepatitis (NASH), no significant changes in total cholesterol, LDL-C, or triglycerides were observed with either 30 mg or 100 mg doses of cilofexor over 24 weeks.[1] However, in a 12-week Phase 2 study in patients with primary sclerosing cholangitis (PSC), the 100 mg dose of cilofexor was associated with a median relative reduction in HDL-C of 10.8%.[2] Preclinical studies in mouse models of sclerosing cholangitis have also demonstrated that cilofexor can improve serum levels of bile acids.[3]
Q2: We are observing significant hypertriglyceridemia in our in vivo model with cilofexor. Is this an expected outcome?
A2: Significant hypertriglyceridemia is not a consistently reported direct effect of cilofexor monotherapy. However, it is a known effect when cilofexor is used in combination with an acetyl-CoA carboxylase (ACC) inhibitor like firsocostat (B609510).[4] If you are observing this with cilofexor alone, consider the following:
-
Animal Model: The specific genetic background and diet of your animal model can significantly influence lipid metabolism. Some models may be predisposed to hypertriglyceridemia in response to FXR activation.
-
Diet: A high-fat diet used to induce a disease state can itself cause dyslipidemia, which might be exacerbated by the pharmacological intervention.
-
Dosing and Formulation: Ensure the dose and vehicle are consistent with established protocols. Improper formulation or dosing could lead to unexpected metabolic effects.
Q3: How can we mitigate hypertriglyceridemia observed during combination therapy with cilofexor and an ACC inhibitor?
A3: Co-administration of the peroxisome proliferator-activated receptor alpha (PPARα) agonist fenofibrate (B1672516) has been shown to effectively mitigate the hypertriglyceridemia associated with cilofexor and firsocostat combination therapy. In a clinical study, fenofibrate pretreatment and co-administration prevented significant increases in triglycerides.
Q4: We are seeing a decrease in HDL-C in our animal models. Is this a cause for concern, and what is the underlying mechanism?
A4: A decrease in HDL-C is a potential on-target effect of FXR agonists. Activation of FXR can lead to the transcriptional repression of apolipoprotein A-I (ApoA-I), a key component of HDL particles. While a reduction in HDL-C is generally considered pro-atherogenic, the overall impact on cardiovascular risk in the context of FXR agonism is still under investigation, as these agents have other potentially beneficial metabolic effects.[5]
Troubleshooting Unexpected Results
| Observed Issue | Potential Causes | Troubleshooting Steps & Recommendations |
| High variability in plasma lipid levels between animals in the same treatment group. | 1. Inconsistent fasting times before blood collection. 2. Variations in diet consumption. 3. Underlying health status of individual animals. 4. Improper blood collection or sample handling. | 1. Standardize the fasting period (typically 4-6 hours for rodents) before all blood draws. 2. Monitor food intake to ensure consistency. 3. Perform a thorough health check of all animals before and during the study. 4. Ensure consistent and proper blood collection techniques (e.g., retro-orbital, tail vein) and immediate processing or storage of plasma at -80°C. |
| No significant change in lipid profile where one is expected. | 1. Insufficient drug exposure (low dose, poor bioavailability). 2. Animal model is not responsive to FXR agonism. 3. Timing of sample collection is not optimal. 4. Analytical error in lipid measurement. | 1. Conduct pharmacokinetic studies to confirm adequate drug exposure. 2. Verify the expression and functionality of FXR in your chosen animal model. 3. Collect samples at multiple time points to capture the full dynamic range of the lipid response. 4. Validate your lipid analysis method with appropriate controls and standards. |
| Contradictory results compared to published literature (e.g., increase in triglycerides with cilofexor monotherapy). | 1. Differences in experimental conditions (diet, animal strain, duration of treatment). 2. Off-target effects at high concentrations. 3. Interaction with other components of the diet or vehicle. | 1. Carefully compare your experimental design with published studies to identify key differences. 2. Perform a dose-response study to assess for concentration-dependent effects. 3. Run a vehicle control group with the exact same formulation and diet to rule out confounding factors. |
Data Presentation
Cilofexor Monotherapy-Induced Lipid Changes
The following table summarizes the quantitative data on plasma lipid changes observed in clinical trials with cilofexor monotherapy.
| Study Population | Treatment Group | Duration | Total Cholesterol (Median Relative % Change) | LDL-C (Median Relative % Change) | HDL-C (Median Relative % Change) | Triglycerides (Median Relative % Change) | Reference |
| NASH (NCT02854605) | Cilofexor 100 mg | 24 weeks | +1.9% | Not Reported | Not Reported | Not Reported | [1] |
| Cilofexor 30 mg | 24 weeks | +1.3% | Not Reported | Not Reported | Not Reported | [1] | |
| Placebo | 24 weeks | -3.1% | Not Reported | Not Reported | Not Reported | [1] | |
| PSC | Cilofexor 100 mg | 12 weeks | Not Reported | Not Reported | -10.8% | Not Reported | [2] |
| Placebo | 12 weeks | Not Reported | Not Reported | +15.5% | Not Reported | [2] |
Cilofexor in Combination with Firsocostat and Mitigation with Fenofibrate
This table presents the median changes in triglycerides in NASH patients with hypertriglyceridemia treated with a combination of cilofexor and firsocostat, with or without fenofibrate.
| Treatment Group | Duration | Median Change from Baseline in Triglycerides (mg/dL) | Reference |
| Fenofibrate Pretreatment | 2 weeks | -32 | |
| Cilofexor + Firsocostat + Fenofibrate | 6 weeks | -2 | |
| Icosapent Ethyl Pretreatment | 2 weeks | -12 | |
| Cilofexor + Firsocostat + Icosapent Ethyl | 6 weeks | +41 |
Experimental Protocols
Protocol 1: In Vivo Assessment of Cilofexor-Induced Lipid Changes in a Rodent Model of Diet-Induced Dyslipidemia
1. Animal Model and Diet:
-
Model: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimation: Acclimate mice for at least one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Dyslipidemia Induction: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and dyslipidemia. A control group should be maintained on a standard chow diet.
2. Cilofexor Administration:
-
Formulation: Prepare cilofexor in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Dosing: Administer cilofexor or vehicle daily via oral gavage at the desired dose (e.g., 10, 30, 100 mg/kg). The treatment duration can range from 4 to 12 weeks depending on the study objectives.
3. Blood Collection and Plasma Preparation:
-
Fasting: Fast the animals for 4-6 hours before blood collection.
-
Collection: Collect blood (approximately 200-300 µL) from the tail vein or retro-orbital sinus into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Storage: Collect the supernatant (plasma) and store at -80°C until analysis.
4. Plasma Lipid Analysis:
-
Use commercially available enzymatic colorimetric assay kits to measure the concentrations of:
-
Total Cholesterol (TC)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Triglycerides (TG)
-
-
Calculate Low-Density Lipoprotein Cholesterol (LDL-C) using the Friedewald equation (for TG < 400 mg/dL): LDL-C = TC - HDL-C - (TG/5).
5. Statistical Analysis:
-
Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cilofexor-activated FXR signaling pathway in hepatic lipid metabolism.
Caption: Experimental workflow for in vivo assessment of cilofexor-induced dyslipidemia.
References
- 1. ovid.com [ovid.com]
- 2. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Cilofexor Co-Administration: A Technical Support Guide to Drug-Drug Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for drug-drug interactions (DDIs) when co-administering Cilofexor with other therapeutic agents. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during experimental design and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for Cilofexor?
A1: In vitro data indicates that Cilofexor is primarily metabolized by Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C8.[1][2] It is also a substrate for several drug transporters, including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs).[1]
Q2: What is the anticipated impact of co-administering Cilofexor with strong inhibitors or inducers of its metabolic pathways?
A2: Co-administration with strong inhibitors or inducers of the enzymes and transporters involved in Cilofexor's clearance can significantly alter its plasma concentrations. Strong inhibitors may increase Cilofexor exposure, potentially raising safety concerns, while inducers can decrease its exposure, which may compromise its efficacy.
Q3: Has Cilofexor been studied in combination with other drugs for the treatment of liver diseases?
A3: Yes, Cilofexor is being investigated as a monotherapy and in combination with other agents for the treatment of nonalcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][3] Combination therapy trials have included firsocostat, selonsertib, and semaglutide.[3]
Troubleshooting Guide
Issue: Unexpected pharmacokinetic (PK) variability is observed in a Cilofexor co-administration study.
Potential Causes & Troubleshooting Steps:
-
Metabolic Inhibition/Induction:
-
Verify Co-medications: Confirm if the co-administered drug is a known inhibitor or inducer of CYP3A4, CYP2C8, OATPs, P-gp, or BCRP.
-
Review Clinical Data: Refer to the provided data tables to anticipate the magnitude of interaction with specific classes of inhibitors or inducers.
-
-
Transporter-Mediated Interactions:
-
Assess Transporter Substrates/Inhibitors: Determine if the co-administered drug is a substrate or inhibitor of OATP, P-gp, or BCRP, as this can lead to competitive interactions affecting the absorption and disposition of Cilofexor.[1]
-
-
Genetic Polymorphisms:
-
Consider the potential influence of genetic polymorphisms in CYP enzymes or transporters, which can contribute to inter-individual variability in drug metabolism and transport.
-
Quantitative Data Summary
The following tables summarize the results from a Phase 1 clinical study in healthy adult participants designed to evaluate the DDI potential of Cilofexor.
Table 1: Cilofexor Pharmacokinetics When Co-administered with Inhibitors and Inducers (Cilofexor as a Victim)
| Co-administered Drug | Mechanism | Cilofexor AUC Ratio (with/without co-drug) | Cilofexor Cmax Ratio (with/without co-drug) | Recommendation |
| Cyclosporine (600 mg single dose) | OATP/P-gp/CYP3A Inhibitor | 651%[4] | Not Reported | Co-administration not recommended. |
| Rifampin (600 mg single dose) | OATP1B1/1B3 Inhibitor | 795%[4] | Not Reported | Co-administration with strong hepatic OATP inhibitors is not recommended.[4][5] |
| Gemfibrozil (600 mg BID) | CYP2C8 Inhibitor | 175%[4] | Not Reported | Dose modification is not required.[4][5] |
| Voriconazole (200 mg BID) | CYP3A4 Inhibitor | No significant effect[4] | No significant effect[4] | Dose modification is not required.[4][5] |
| Grapefruit Juice (16 ounces) | Intestinal OATP Inhibitor | No significant effect[4] | No significant effect[4] | No contraindication. |
| Rifampin (600 mg multiple doses) | OATP/CYP/P-gp Inducer | 33%[4] | Not Reported | Co-administration with strong or moderate inducers of OATP/CYP2C8 is not recommended.[4][5] |
Table 2: Pharmacokinetics of Co-administered Drugs with Cilofexor (Cilofexor as a Perpetrator)
| Substrate Drug | Primary Pathway(s) | Substrate AUC Ratio (with/without Cilofexor) | Substrate Cmax Ratio (with/without Cilofexor) | Recommendation |
| Midazolam (2 mg) | CYP3A | No significant effect[4] | No significant effect[4] | Dose modification is not required. |
| Pravastatin (40 mg) | OATP | No significant effect[4] | No significant effect[4] | Dose modification is not required. |
| Dabigatran Etexilate (75 mg) | Intestinal P-gp | No significant effect[4] | No significant effect[4] | Dose modification is not required. |
| Atorvastatin (10 mg) | OATP/CYP3A4 | 139%[4] | Not Reported | Dose modification is not required for statins.[4][5] |
Experimental Protocols
Phase 1 DDI Study Methodology
-
Study Design: A Phase 1, open-label, fixed-sequence study was conducted in healthy adult participants.[4][5] The study consisted of six cohorts, with 18-24 participants in each cohort.[4][5]
-
Dosing:
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to determine the plasma concentrations of the administered drugs.
-
Bioanalytical Method: Drug concentrations in plasma were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax). The geometric mean ratios and 90% confidence intervals were calculated to assess the significance of any observed interactions.
Visualizations
Caption: Cilofexor as a victim of drug-drug interactions.
Caption: Experimental workflow for assessing Cilofexor as a perpetrator.
Caption: Troubleshooting logic for unexpected pharmacokinetic results.
References
- 1. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilofexor in Patients With Compensated Cirrhosis Due to Primary Sclerosing Cholangitis: An Open-Label Phase 1B Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilofexor - Wikipedia [en.wikipedia.org]
- 4. Evaluation of the Potential for Cytochrome P450 and Transporter-Mediated Drug-Drug Interactions for Cilofexor, a Selective Nonsteroidal Farnesoid X Receptor (FXR) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Potential for Cytochrome P450 and Transporter-Mediated Drug-Drug Interactions for Cilofexor, a Selective Nonsteroidal Farnesoid X Receptor (FXR) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cilofexor's Impact on Systemic Hemodynamics
Welcome to the Technical Support Center for researchers utilizing Cilofexor. This resource is designed to provide guidance on monitoring and mitigating potential hemodynamic changes during your preclinical experiments. The following information is structured in a question-and-answer format to directly address common concerns and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of Cilofexor alone on systemic hemodynamics (Mean Arterial Pressure, Heart Rate) in preclinical models?
A1: Based on available preclinical data, Cilofexor administered as a monotherapy does not appear to cause significant changes to systemic hemodynamics, such as mean arterial pressure (MAP) and heart rate (HR).[1][2][3] In a study on a rat model of non-alcoholic steatohepatitis (NASH), Cilofexor treatment alone did not alter MAP or HR compared to the disease control group.[1][2] The primary hemodynamic effect of Cilofexor observed in these studies is a reduction in portal pressure, which is a key therapeutic goal in liver fibrosis and portal hypertension.[1][2][3]
Q2: We are observing a decrease in blood pressure and heart rate in our animals treated with Cilofexor. What could be the cause?
A2: If you are observing hypotension and/or bradycardia, it is crucial to review your experimental protocol for confounding factors. A likely cause is a drug-drug interaction, particularly with beta-blockers like propranolol (B1214883).[1][2][3] Preclinical studies have shown that the combination of Cilofexor and propranolol can lead to a significant reduction in both mean arterial pressure and heart rate.[1][2][3]
Q3: Are there other drugs that are known to interact with Cilofexor and potentially affect hemodynamics?
A3: While the interaction with propranolol is well-documented in preclinical hemodynamic studies, it is important to consider the broader drug-drug interaction profile of Cilofexor. Clinical studies have shown that Cilofexor's exposure can be significantly increased when co-administered with inhibitors of OATP1B1/1B3 (e.g., rifampin) or CYP2C8 (e.g., gemfibrozil), and to a lesser extent with inhibitors of OATP/P-gp/CYP3A (e.g., cyclosporine).[4][5] Conversely, inducers of these transporters and enzymes can decrease Cilofexor exposure.[5] While these interactions have been primarily studied for their effect on Cilofexor's pharmacokinetics, significant alterations in drug exposure could potentially lead to unexpected pharmacodynamic effects. It is recommended to avoid co-administration with strong hepatic OATP inhibitors or strong/moderate inducers of OATP/CYP2C8.[4][5]
Q4: Can the animal model itself contribute to hemodynamic instability?
A4: Yes, the underlying pathophysiology of the animal model can significantly influence systemic hemodynamics. For instance, some models of NASH and liver cirrhosis can lead to a hyperdynamic circulatory state, which might be altered by therapeutic interventions.[6] Spontaneously hypertensive rats (SHR) are a common model for hypertension and will inherently have elevated blood pressure.[7] It is essential to have a well-characterized baseline hemodynamic profile for your specific animal model to accurately interpret the effects of Cilofexor.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving unexpected hemodynamic changes in your experiments.
Issue 1: Unexpected Hypotension and/or Bradycardia
| Potential Cause | Troubleshooting Steps |
| Co-administration of Beta-Blockers (e.g., Propranolol) | 1. Verify all co-administered substances. Check if any other drugs, including those used for symptomatic relief or as part of the disease model induction, have beta-blocking activity.[1][2][3] 2. Stagger administration. If co-administration is necessary, consider a washout period between drugs if the experimental design allows. 3. Dose reduction. If simultaneous administration is required, consider reducing the dose of the beta-blocker and/or Cilofexor and carefully monitor the hemodynamic response. |
| Anesthesia | 1. Review anesthetic protocol. Different anesthetics can have varying effects on cardiovascular parameters.[8][9] For example, some injectable anesthetics can have a cardiodepressant effect.[9] 2. Ensure stable plane of anesthesia. Fluctuations in anesthetic depth can cause hemodynamic instability.[10] 3. Consider alternative anesthetics. Inhalant anesthetics like isoflurane (B1672236) are often preferred for their rapid reversibility and minimal cardiovascular depression.[9] |
| Surgical Stress/Fluid Loss | 1. Refine surgical technique. Minimize surgical time and tissue trauma. Ensure adequate hemostasis to prevent blood loss.[11] 2. Provide fluid support. Administer warmed fluids (e.g., saline) to maintain hydration and blood volume, but be mindful that excessive fluid can also alter hemodynamics.[8] |
| Incorrect Drug Concentration or Dosing | 1. Verify calculations and preparation. Double-check all calculations for drug formulation and dosing. 2. Confirm route of administration. Ensure the drug is being administered via the intended route and at the correct rate. |
Issue 2: Unexpected Hypertension and/or Tachycardia
| Potential Cause | Troubleshooting Steps |
| Animal Stress | 1. Acclimatize animals. Ensure animals are properly acclimatized to the housing and experimental procedures to minimize stress-induced cardiovascular responses. 2. Refine handling techniques. Use gentle and consistent handling procedures. |
| Underlying Disease Model Phenotype | 1. Thoroughly characterize your model. Some disease models, such as certain genetic models of metabolic syndrome or NASH in spontaneously hypertensive rats, may inherently develop hypertension.[7][12] 2. Include appropriate control groups. A robust control group (vehicle-treated disease model) is essential to differentiate drug effects from disease progression. |
| Pain or Discomfort | 1. Ensure adequate analgesia. Post-operative or procedural pain can lead to hypertension and tachycardia. |
Data Presentation
Table 1: Summary of Preclinical Hemodynamic Data for Cilofexor
| Parameter | Animal Model | Cilofexor Dose | Effect of Cilofexor Monotherapy | Effect of Cilofexor + Propranolol | Reference |
| Mean Arterial Pressure (MAP) | NASH Rat Model | 30 mg/kg | No significant change | Decreased by ~25% | [1][2][3] |
| Heart Rate (HR) | NASH Rat Model | 30 mg/kg | No significant change | Decreased by ~37% | [1][2][3] |
| Portal Pressure (PP) | NASH Rat Model | 30 mg/kg | Decreased from 11.9 ± 2.1 to 8.9 ± 2.2 mmHg | Further decrease observed | [1][2][3] |
| Splanchnic Blood Flow (SMABF) | NASH Rat Model | 30 mg/kg | No significant change | Decreased by ~28% | [1][2][3] |
Experimental Protocols
Protocol 1: Systemic Blood Pressure and Heart Rate Monitoring using Radiotelemetry in Rats
This protocol provides a general guideline for the implantation of a telemetry device for continuous monitoring of systemic hemodynamics.
-
Animal Preparation:
-
Acclimatize male Wistar rats (or other appropriate strain) for at least one week before surgery.
-
Administer pre-operative analgesics as per institutional guidelines.
-
Anesthetize the rat using isoflurane (or another suitable anesthetic). Confirm anesthetic depth by absence of pedal withdrawal reflex.
-
-
Telemetry Implantation (Abdominal Aorta Approach):
-
Place the rat in a supine position on a heated surgical pad to maintain body temperature.
-
Make a midline abdominal incision to expose the abdominal aorta.
-
Carefully isolate a section of the abdominal aorta caudal to the renal arteries.
-
Insert the telemetry catheter into the aorta and advance it cranially. Secure the catheter with surgical glue and sutures.
-
Place the body of the transmitter into the abdominal cavity.
-
Close the abdominal wall and skin incisions with sutures or staples.
-
-
Post-operative Care and Data Acquisition:
-
Provide post-operative analgesia and monitor the animal's recovery closely.
-
Allow for a recovery period of at least 7-10 days before starting the experiment to ensure stabilization of hemodynamic parameters.
-
House animals individually in cages placed on the telemetry receiver platform.
-
Record baseline hemodynamic data (MAP, HR, activity) for at least 24-48 hours before drug administration.
-
Administer Cilofexor (and any co-administered drugs) and continue continuous data recording for the duration of the study.
-
-
Data Analysis:
-
Analyze the collected data using appropriate software (e.g., LabChart).
-
Compare the hemodynamic parameters before and after treatment and between different experimental groups.
-
Protocol 2: Splanchnic Blood Flow Measurement using Doppler Flowmetry in Mice
This protocol outlines the acute measurement of superior mesenteric artery blood flow.
-
Animal Preparation:
-
Anesthetize the mouse (e.g., with isoflurane) and place it in a supine position on a heated platform.
-
-
Surgical Procedure:
-
Make a midline abdominal incision.
-
Gently retract the intestines to expose the superior mesenteric artery (SMA).
-
Carefully dissect the SMA from surrounding connective tissue to allow for placement of the Doppler flow probe.
-
-
Flow Measurement:
-
Apply a small amount of acoustic coupling gel to the flow probe.
-
Position the probe around the SMA.
-
Record the Doppler signal to measure blood flow velocity.
-
Measure the diameter of the vessel to calculate blood flow.
-
-
Data Acquisition and Analysis:
-
Record baseline blood flow for a stable period.
-
Administer Cilofexor (e.g., via oral gavage or intravenous injection).
-
Continuously record blood flow for the desired duration after drug administration.
-
Analyze the data to determine the change in splanchnic blood flow over time.
-
Visualizations
Caption: FXR signaling pathway and its potential influence on cardiovascular targets.
Caption: Troubleshooting workflow for unexpected hemodynamic changes.
References
- 1. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Potential for Cytochrome P450 and Transporter-Mediated Drug-Drug Interactions for Cilofexor, a Selective Nonsteroidal Farnesoid X Receptor (FXR) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Potential for Cytochrome P450 and Transporter-Mediated Drug-Drug Interactions for Cilofexor, a Selective Nonsteroidal Farnesoid X Receptor (FXR) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Rat Model of Advanced NASH Mimicking Pathophysiological Features and Transcriptomic Signature of The Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A “Western Diet” promotes symptoms of hepatic steatosis in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemodynamics of anesthetized ventilated mouse models: aspects of anesthetics, fluid support, and strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops [frontiersin.org]
- 10. Frontiers | Systematic Review: Anaesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)–Part A: Effects of Changes in Physiological Parameters [frontiersin.org]
- 11. Attenuation by propranolol of exercise training effects in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel hamster nonalcoholic steatohepatitis model induced by a high-fat and high-cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
Cilofexor Technical Support Center: Refining Delivery for Targeted Organ Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on refining Cilofexor delivery methods to achieve targeted organ effects, minimizing systemic exposure, and mitigating off-target side effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
General Information
Q1: What is Cilofexor and what is its primary mechanism of action?
A1: Cilofexor (GS-9674) is a potent, non-steroidal farnesoid X receptor (FXR) agonist.[1][2] FXR is a nuclear receptor highly expressed in the liver and intestine, where it plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[3][4][5] By activating FXR, Cilofexor modulates the transcription of numerous target genes involved in these pathways, leading to potential therapeutic effects in liver diseases such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][2]
Q2: What is the rationale for developing targeted delivery methods for Cilofexor?
A2: Systemic activation of FXR can lead to undesirable side effects, including pruritus (itching) and alterations in cholesterol levels.[6][7] Research suggests that Cilofexor has an inherent bias for intestinal FXR activation over hepatic activation.[8] This is attributed to its lower membrane residence time in hepatocytes, leading to reduced hepatic transcriptional effects.[8] By further refining delivery to primarily target the intestine, it may be possible to maximize the therapeutic benefits mediated by gut FXR activation, such as the induction of fibroblast growth factor 19 (FGF19), while minimizing systemic and liver-related side effects.[6][8]
Formulation and Delivery
Q3: What are the recommended starting points for developing an intestine-targeted formulation for Cilofexor in preclinical models?
A3: For preclinical studies in rodents, two primary approaches can be considered:
-
Enteric Coating: This involves coating Cilofexor tablets or capsules with a polymer that is insoluble at the low pH of the stomach but dissolves in the more neutral pH of the small intestine. This delays drug release until it reaches the desired target area.
-
Nanoparticle Encapsulation: Encapsulating Cilofexor in biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can protect the drug from degradation in the stomach and allow for controlled release in the intestine. Surface modifications of these nanoparticles can further enhance targeting.[9][10]
Q4: Are there any known off-target effects of Cilofexor that I should be aware of?
A4: The most commonly reported side effect associated with FXR agonists, including Cilofexor, is pruritus.[11] While the exact mechanism is not fully understood, it is thought to be related to the systemic effects of FXR activation.[12] Targeted delivery to the intestine is a key strategy being explored to mitigate this side effect.
Troubleshooting Guides
In Vivo Preclinical Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma drug levels | Improper oral gavage technique leading to inconsistent dosing. | Ensure proper training in oral gavage. Use appropriately sized, ball-tipped gavage needles to prevent injury. Verify correct placement in the esophagus before administration.[12][13][14] |
| Food effects on drug absorption. A moderate-fat meal has been shown to reduce Cilofexor's area under the curve (AUC) by 21% to 45%.[15][16] | Standardize the fasting and feeding schedule of the animals in your study. For consistency, administer Cilofexor at the same time relative to the feeding cycle. | |
| Unexpected toxicity or mortality | Incorrect dose calculation or formulation instability. | Double-check all dose calculations. Prepare fresh formulations regularly and store them appropriately. Assess the stability of your formulation under storage conditions. |
| Off-target toxicity at high doses. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. | |
| Lack of expected pharmacodynamic effect (e.g., no change in FGF19 or C4 levels) | Insufficient drug exposure at the target site. | Re-evaluate your delivery method and formulation. Consider increasing the dose if within the tolerated range. Analyze plasma drug concentrations to confirm systemic exposure. |
| Issues with biomarker assays. | Validate your FGF19 and C4 assays. Run appropriate positive and negative controls. Ensure proper sample collection and storage to prevent biomarker degradation. | |
| Timing of sample collection. FGF19 levels can fluctuate, and C4 levels may take time to respond. | For FGF19, collect samples at multiple time points post-dosing to capture the peak response. For C4, which reflects changes in bile acid synthesis, assess levels after a period of consistent dosing.[11] |
Organoid Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Poor organoid viability or growth | Suboptimal culture conditions. | Ensure all media components are fresh and of high quality. Optimize the concentration of growth factors and other supplements for your specific organoid line.[2][6] |
| Contamination (bacterial, fungal, or mycoplasma). | Maintain strict aseptic technique. Regularly test for mycoplasma contamination. If contamination occurs, discard the culture and start from a fresh vial. | |
| High well-to-well variability in drug response | Inconsistent organoid size and number per well. | Use standardized protocols for organoid dissociation and seeding to ensure a consistent number of viable cells or organoids per well.[17] |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate for experiments, as they are more prone to evaporation and temperature fluctuations. | |
| Difficulty interpreting FXR activation | Low or absent FXR expression in organoids. | Confirm FXR expression in your organoid model at both the RNA and protein levels. |
| Indirect or off-target effects of the compound. | Use a known FXR antagonist to confirm that the observed effects are FXR-dependent. Include appropriate vehicle controls in all experiments. |
Data Presentation
Cilofexor Dose-Response in a Rat NASH Model[1][3][20]
| Parameter | Placebo | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |
| Liver Fibrosis Area (Picro-Sirius Red, %) | 9.62 ± 4.60 | 5.64 ± 4.51 | 2.94 ± 1.28 |
| Hepatic Hydroxyproline (µg/mg) | ~35 | ~25 | ~20 |
| Hepatic col1a1 Expression (relative) | ~1.0 | ~0.8 | ~0.6 |
| Hepatic pdgfr-β Expression (relative) | ~1.0 | ~0.7 | ~0.5 |
| Ileal fgf15 Expression (relative) | ~1.0 | ~2.5 | ~4.0 |
| Ileal shp Expression (relative) | ~1.0 | ~2.0 | ~3.5 |
Pharmacokinetic Parameters of Cilofexor in Healthy Volunteers (Single Dose)[15][16][21]
| Dose | Cmax (ng/mL) | AUCinf (ng*h/mL) | Tmax (h) | t1/2 (h) |
| 10 mg | 114 | 557 | 1.0 | 4.9 |
| 30 mg | 247 | 1340 | 1.5 | 6.2 |
| 100 mg | 623 | 4350 | 2.0 | 8.8 |
| 300 mg | 1080 | 9480 | 3.0 | 12.6 |
Note: Data are presented as geometric means. Exposure to Cilofexor increases in a less-than-dose-proportional manner.
Experimental Protocols
Enteric Coating of Cilofexor for Rodent Studies (Conceptual Protocol)
Objective: To prepare an enteric-coated formulation of Cilofexor that bypasses the stomach and releases the drug in the small intestine.
Materials:
-
Cilofexor
-
Tablet press
-
Eudragit® L100-55 (or similar enteric polymer)
-
Triethyl citrate (B86180) (plasticizer)
-
Isopropyl alcohol and acetone (B3395972) (solvents)
-
Coating pan
Protocol:
-
Core Tablet Preparation: Prepare small core tablets containing the desired dose of Cilofexor using a tablet press and appropriate excipients.
-
Coating Solution Preparation: Dissolve Eudragit® L100-55 and triethyl citrate in a mixture of isopropyl alcohol and acetone to create the coating solution.[4][18][19][20] The concentration of the polymer should be optimized, typically in the range of 5-15% (w/v).
-
Coating Process: Place the core tablets in a coating pan. While the pan is rotating, spray the coating solution onto the tablets. Control the spray rate and drying temperature to ensure a uniform coating.
-
Drying and Curing: After the desired amount of coating has been applied (typically a 5-10% weight gain), the tablets are dried to remove residual solvents and may require a curing step at a slightly elevated temperature to ensure film formation.
-
In Vitro Dissolution Testing: Test the coated tablets in simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8) to confirm delayed-release properties.
Preparation of Cilofexor-Loaded PLGA Nanoparticles (Conceptual Protocol)
Objective: To encapsulate Cilofexor in PLGA nanoparticles for controlled release in the intestine.
Materials:
-
Cilofexor
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Sonicator
-
Centrifuge
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of Cilofexor and PLGA in DCM.[1]
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (typically 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase and sonicate the mixture on an ice bath to form an oil-in-water (o/w) emulsion.[1] The sonication power and time will determine the nanoparticle size.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA.
-
Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder that can be reconstituted for administration.
Assessing FXR Activation in Human Intestinal Organoids
Objective: To evaluate the effect of Cilofexor on FXR target gene expression in human intestinal organoids.
Materials:
-
Human intestinal organoids
-
Matrigel® or Cultrex® BME
-
Intestinal organoid culture medium
-
Cilofexor
-
RNA extraction kit
-
qRT-PCR reagents and primers for FXR target genes (e.g., FGF19, SHP, OSTα)
Protocol:
-
Organoid Culture: Culture human intestinal organoids in Matrigel® domes according to established protocols.[2][6][21]
-
Treatment: Once organoids are well-established, treat them with varying concentrations of Cilofexor (and a vehicle control) in the culture medium for a specified period (e.g., 24 hours).
-
RNA Extraction: Harvest the organoids from the Matrigel® using a cell recovery solution and extract total RNA using a commercial kit.[6]
-
qRT-PCR: Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of FXR target genes (FGF19, SHP, OSTα) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the fold change in gene expression in Cilofexor-treated organoids compared to vehicle-treated controls.
Mandatory Visualizations
Signaling Pathways
References
- 1. static.igem.org [static.igem.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6224911B1 - Process for the preparation of enteric coated pharmaceutical dosage forms - Google Patents [patents.google.com]
- 5. Pharmacokinetics and tissue distribution of halofuginone (NSC 713205) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hubrecht.eu [hubrecht.eu]
- 7. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dry coating: an innovative enteric coating method using a cellulose derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An FXR Agonist Reduces Bile Acid Synthesis Independently of Increases in FGF19 in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. instechlabs.com [instechlabs.com]
- 13. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 14. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 15. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasp-pain.org [iasp-pain.org]
- 17. researchgate.net [researchgate.net]
- 18. Design, Preparation, and Evaluation of Enteric Coating Formulation of HPMC and Eudragit L100 on Carboxylated Agarose Hydrogel by Using Drug Tartrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. US4775536A - Enteric coated tablet and process for making - Google Patents [patents.google.com]
- 21. FXR regulates intestinal cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cilofexor and Liver Enzyme Interpretation
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Cilofexor in experimental settings. It provides troubleshooting guidance and frequently asked questions regarding the interpretation of liver enzyme changes observed during treatment.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of Cilofexor on liver enzymes?
A1: Cilofexor is a non-steroidal farnesoid X receptor (FXR) agonist.[1] Activation of FXR is a key regulatory pathway for bile acid homeostasis, lipid metabolism, and inflammation in the liver.[2] In clinical trials involving patients with non-alcoholic steatohepatitis (NASH), primary sclerosing cholangitis (PSC), and primary biliary cholangitis (PBC), treatment with Cilofexor has generally been associated with a dose-dependent reduction in serum levels of key liver enzymes, including:
These reductions are considered a pharmacodynamic effect of the drug and are indicative of an improvement in cholestasis and liver injury.[6]
Q2: Why does Cilofexor typically cause a decrease in liver enzymes?
A2: Cilofexor's mechanism of action involves the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[7] FXR activation leads to a cascade of events that protect liver cells (hepatocytes) and bile duct cells (cholangiocytes) from injury. The signaling pathway diagram below illustrates this process. By reducing bile acid synthesis, promoting bile acid transport, and exerting anti-inflammatory and anti-fibrotic effects, Cilofexor helps to alleviate the underlying conditions that cause liver enzyme elevation.[2][8]
Q3: What constitutes an "unexpected" change in liver enzymes with Cilofexor?
A3: Given the expected trend of reduction, an "unexpected" change could be:
-
No significant change in elevated baseline liver enzymes, especially at higher doses.
-
A paradoxical increase in one or more liver enzymes.
-
A decrease that is significantly outside the anticipated range based on preclinical or clinical data.
-
An elevation in liver enzymes accompanied by a rise in total bilirubin (B190676) , which could be a sign of more significant liver injury.[9]
Troubleshooting Guide for Unexpected Liver Enzyme Changes
If you observe unexpected changes in liver enzymes during your experiments with Cilofexor, follow this step-by-step guide.
Step 1: Immediate Verification
-
Action: Repeat the liver function tests (LFTs) immediately to confirm the finding and rule out a lab error.[10]
-
Rationale: A single anomalous reading can be misleading. Confirmation is crucial before taking further action.
Step 2: Assess for Drug-Induced Liver Injury (DILI)
-
Action: Evaluate the pattern of enzyme elevation to classify the potential type of liver injury.[11] The "R value" can be calculated as:
-
R = (ALT value / ALT Upper Limit of Normal) / (ALP value / ALP Upper Limit of Normal)
-
Hepatocellular Injury: R ≥ 5
-
Cholestatic Injury: R ≤ 2
-
Mixed Injury: 2 < R < 5
-
-
Rationale: Characterizing the pattern of injury is a critical step in diagnosing DILI and differentiating it from other liver conditions.[11]
Step 3: Comprehensive Case Evaluation
-
Action: Conduct a thorough investigation to exclude other potential causes of liver injury.[12] This includes:
-
Screening for viral hepatitis (Hepatitis A, B, C, E).
-
Performing an abdominal ultrasound to check for biliary obstruction or other structural abnormalities.[11]
-
Reviewing for autoimmune markers if autoimmune hepatitis is suspected.
-
Taking a detailed history of any concomitant medications, herbal supplements, or alcohol use.
-
-
Rationale: DILI is a diagnosis of exclusion. It is essential to rule out other common causes of liver enzyme abnormalities.[9]
Step 4: Decision on Dosing
-
Action: Based on the severity of the enzyme elevation and the overall clinical picture, a decision on whether to continue, reduce, or discontinue Cilofexor should be made. General guidelines for potential DILI in clinical trials suggest:[10][13]
-
Consider interruption: If ALT ≥ 3x the upper limit of normal (ULN).
-
Strongly consider interruption/discontinuation: If ALT ≥ 5x ULN, or if ALT ≥ 3x ULN and total bilirubin is ≥ 2x ULN (Hy's Law).[13]
-
-
Rationale: Timely discontinuation of the causative agent is the cornerstone of managing DILI.[11]
Data on Liver Enzyme Changes with Cilofexor
The following tables summarize the observed changes in liver enzymes from various clinical studies.
Table 1: Cilofexor in Primary Sclerosing Cholangitis (PSC) - 12 Weeks [3]
| Parameter | Cilofexor 30 mg (n=20) | Cilofexor 100 mg (n=22) | Placebo (n=10) |
| ALP | -6.1% | -21% | +3.4% |
| GGT | Not Reported | -30% | Not Reported |
| ALT | Not Reported | -49% | Not Reported |
| AST | Not Reported | -42% | Not Reported |
*Statistically significant vs. placebo
Table 2: Cilofexor in Non-Cirrhotic NASH - 24 Weeks [14]
| Parameter | Cilofexor 30 mg (n=56) | Cilofexor 100 mg (n=56) | Placebo (n=28) |
| GGT | Significant Decrease | Significant Decrease | No Significant Change |
| ALT | No Significant Change | Significant Decrease | No Significant Change |
| AST | No Significant Change | Significant Decrease * | No Significant Change |
*Statistically significant vs. placebo
Table 3: Cilofexor in Compensated Cirrhosis due to PSC - 12 Weeks (Dose Escalation) [4]
| Parameter | Median Change from Baseline |
| ALP | -13.0% |
| GGT | -43.5% |
| ALT | -24.8% |
| AST | -11.6% |
Experimental Protocols
Protocol: Monitoring Liver Safety in Preclinical/Clinical Studies with Cilofexor
-
Baseline Assessment:
-
Collect two sets of baseline liver function tests (ALT, AST, ALP, GGT, Total Bilirubin) prior to the first dose to establish a stable baseline.[9]
-
-
On-Treatment Monitoring:
-
Data Analysis and Interpretation:
-
Calculate the R-value for any significant elevations to determine the pattern of injury.
-
Compare changes against baseline and placebo/control groups.
-
-
Causality Assessment:
-
For any significant liver injury event, perform a formal causality assessment using a standardized method like the Roussel Uclaf Causality Assessment Method (RUCAM) or as outlined in the EASL clinical practice guidelines.[12]
-
-
Stopping Rules:
-
Establish clear, protocol-defined stopping rules based on liver enzyme and bilirubin elevations (e.g., Hy's Law criteria).[13]
-
Visualizations
Signaling Pathway
Caption: Cilofexor's FXR agonist signaling pathway.
Troubleshooting Workflow
Caption: Workflow for unexpected liver enzyme changes.
References
- 1. Cilofexor - Wikipedia [en.wikipedia.org]
- 2. Cilofexor passes phase 2 for primary biliary cholangitis | MDedge [mdedge.com]
- 3. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Consensus guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury occurring during clinical trials in adults with chronic cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fg.bmj.com [fg.bmj.com]
- 12. easl.eu [easl.eu]
- 13. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Long-term Cilofexor Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term efficacy studies of Cilofexor (B606690).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cilofexor?
Q2: Why did the Phase 3 PRIMIS trial for Primary Sclerosing Cholangitis (PSC) get terminated early?
The PRIMIS trial was terminated for futility after an interim analysis revealed a low probability of achieving its primary endpoint, which was a statistically significant reduction in fibrosis progression in patients with non-cirrhotic PSC.[6] This highlights a significant challenge in Cilofexor research: the potential disconnect between improvements in biochemical markers and long-term histological benefits.
Q3: What are the most common adverse events associated with long-term Cilofexor administration?
Pruritus (itching) is the most frequently reported adverse event in clinical trials of Cilofexor and other FXR agonists.[6][7] While generally mild to moderate, it can be a significant challenge for patient compliance in long-term studies and a welfare concern in preclinical animal models.
Troubleshooting Guides
Issue 1: Discrepancy Between Biomarker Improvement and Lack of Histological Anti-Fibrotic Efficacy
Symptoms:
-
Significant improvement in serum biomarkers of liver injury and cholestasis (e.g., ALP, GGT, ALT).[8][9]
-
No corresponding significant reduction in liver fibrosis as assessed by histology (e.g., Picro-Sirius Red staining, Ludwig classification).[6]
Possible Causes:
-
Differentiation of Anti-Cholestatic and Anti-Fibrotic Effects: Cilofexor's primary effect may be on bile acid metabolism and inflammation, which is reflected in the rapid improvement of biochemical markers. However, the reversal of established fibrosis is a much slower process and may require longer treatment durations or combination therapies.
-
Limitations of Histological Assessment: Liver biopsy is the gold standard for assessing fibrosis but is subject to sampling variability and potential artifacts.[10] The interpretation of subtle changes in fibrosis can also be challenging.
-
Tachyphylaxis or Resistance: The anti-fibrotic effect of Cilofexor may diminish over time due to receptor desensitization or other compensatory mechanisms.
Troubleshooting Steps:
-
Confirm Target Engagement: In preclinical models, verify sustained FXR activation by measuring downstream targets like FGF15/19 in plasma and SHP (Small Heterodimer Partner) in tissue samples.[5]
-
Refine Histological Analysis:
-
Increase the number of biopsy samples to minimize sampling error.
-
Be aware of potential histological artifacts (see Issue 4).
-
-
Investigate Tachyphylaxis: In long-term animal studies, include interim time points to assess whether the initial anti-fibrotic effect is sustained.
-
Consider Combination Therapy: In preclinical models, explore the combination of Cilofexor with agents targeting different fibrotic pathways.
Issue 2: Managing Pruritus in Long-Term Animal Studies
Symptoms:
-
Increased scratching, biting, or licking behavior in animals.
-
Skin lesions secondary to self-trauma.
Possible Causes:
-
Pruritus is a known on-target effect of FXR agonists, though the exact mechanism is not fully understood. It may involve the activation of Mas-related G protein-coupled receptor X4 (MRGPRX4) or G protein-coupled bile acid receptor 1 (GPBAR1).
Troubleshooting Steps:
-
Objective Monitoring: Use collar-mounted accelerometers to objectively quantify scratching and licking behavior, providing a more reliable measure of pruritus than subjective observation.[11][12]
-
Environmental Enrichment: Provide environmental enrichment to reduce stress and boredom, which can exacerbate scratching behavior.
-
Antipruritic Therapy:
-
Consult with a veterinarian regarding the use of antipruritic medications.
-
Be cautious with corticosteroids as they can have broad immunomodulatory effects that may confound the study results.[13]
-
Consider newer, more targeted therapies like Janus kinase (JAK) inhibitors (e.g., oclacitinib) or anti-IL-31 monoclonal antibodies, which have a more specific mechanism of action.[2]
-
If using antipruritic agents, include a vehicle-control group to account for any potential effects of the antipruritic treatment itself.
-
Issue 3: Unexpected Metabolic Effects in Long-Term Studies
Symptoms:
-
Changes in body weight, glucose tolerance, or lipid profiles that are not consistent with the expected therapeutic effects.[14]
Possible Causes:
-
Alterations in Bile Acid Pool: Long-term FXR activation can significantly alter the size and composition of the bile acid pool.[14][15] This can have complex downstream effects on metabolism, including energy expenditure and lipid absorption.[14][16]
-
Off-Target Effects: While Cilofexor is a selective FXR agonist, the possibility of off-target effects with chronic administration cannot be entirely ruled out.
Troubleshooting Steps:
-
Comprehensive Metabolic Phenotyping: In long-term preclinical studies, perform a comprehensive assessment of metabolic parameters, including body weight, food intake, glucose and insulin (B600854) tolerance tests, and detailed lipid profiling.
-
Analyze Bile Acid Composition: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the composition of the bile acid pool in the liver, gallbladder, and intestine.[16]
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the optimal therapeutic window that maximizes efficacy while minimizing adverse metabolic effects.
Issue 4: Potential for Histological Artifacts
Symptoms:
-
Unusual or unexpected findings in liver histology that may not be related to the underlying disease or treatment effect.
Possible Causes:
-
Improper Tissue Handling: Delays in fixation, excessive tissue thickness, or mechanical damage during necropsy can introduce artifacts that mimic pathological changes.[17][18]
-
Fixation-Related Artifacts: The use of inappropriate fixatives or inadequate fixation time can lead to poor tissue preservation and the formation of artifacts.[18]
-
Staining Variability: Inconsistent staining procedures can lead to variability in the assessment of fibrosis and other histological features.
Troubleshooting Steps:
-
Standardize Necropsy and Tissue Collection:
-
Optimize Fixation and Processing:
-
Ensure an adequate volume of fixative (at least 10:1 ratio of fixative to tissue).
-
Follow standardized protocols for tissue processing and embedding.
-
-
Quality Control for Staining:
-
Use standardized and validated staining protocols.
-
Include positive and negative controls for all staining procedures.
-
Data Presentation
Table 1: Summary of Cilofexor Efficacy in Preclinical Models
| Model | Species | Duration | Dose | Key Efficacy Findings | Reference |
| NASH | Rat | 10 weeks | 10 and 30 mg/kg | Dose-dependent reduction in liver fibrosis area, hepatic hydroxyproline (B1673980) content, and expression of col1a1. | [5] |
| Sclerosing Cholangitis (Mdr2-/-) | Mouse | 10 weeks | 10, 30, and 90 mg/kg | Improved serum markers of cholestasis, reduced hepatic fibrosis, and decreased intrahepatic bile acid concentrations. | [19][20] |
Table 2: Key Biomarker Changes in Cilofexor Clinical Trials
| Indication | Duration | Dose | Biomarker | Change from Baseline | Reference |
| PSC | 12 weeks | 100 mg | Serum ALP | -21% | [8][9] |
| PSC | 12 weeks | 100 mg | Serum GGT | -30% | [9] |
| PSC | 12 weeks | 100 mg | Serum ALT | -49% | [9] |
| NASH | 24 weeks | 100 mg | MRI-PDFF | -22.7% | [21] |
| NASH | 24 weeks | 30 and 100 mg | Serum GGT, C4, Primary Bile Acids | Significant decrease | [6] |
Experimental Protocols
1. Picro-Sirius Red Staining for Collagen Visualization
-
Objective: To visualize and quantify collagen deposition in liver tissue sections.
-
Methodology:
-
Deparaffinize and rehydrate 5 µm thick liver sections.
-
Stain with Weigert's hematoxylin (B73222) for 8 minutes to stain nuclei.
-
Rinse in running tap water for 10 minutes.
-
Stain in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.
-
Wash twice in acidified water (0.5% acetic acid).
-
Dehydrate through increasing concentrations of ethanol.
-
Clear with xylene and mount with a permanent mounting medium.
-
Image under bright-field and polarized light microscopy. Collagen fibers will appear red under bright-field and as bright yellow-orange birefringence under polarized light.
-
Quantify the red-stained area as a percentage of the total tissue area using image analysis software.
-
2. Hydroxyproline Assay for Total Collagen Quantification
-
Objective: To quantify the total amount of collagen in liver tissue by measuring the hydroxyproline content.
-
Methodology:
-
Weigh approximately 20-30 mg of frozen liver tissue.
-
Hydrolyze the tissue in 6N HCl at 110°C for 18 hours.
-
Neutralize the hydrolysate with 6N NaOH.
-
Add Chloramine-T reagent and incubate at room temperature for 20 minutes to oxidize hydroxyproline.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C for 15 minutes to develop a colorimetric reaction.
-
Measure the absorbance at 560 nm.
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
-
Express the results as µg of hydroxyproline per mg of wet liver weight.
-
Visualizations
Caption: Cilofexor's primary signaling pathway in the gut-liver axis.
Caption: Troubleshooting workflow for discordant biomarker and histology data.
References
- 1. researchgate.net [researchgate.net]
- 2. community.the-hospitalist.org [community.the-hospitalist.org]
- 3. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HistoIndex Stain-free AI-DP Reveals Treatment-induced Zonal Regression of Fibrosis Colocalized with Reduction in Steatosis & Hepatocyte Ballooning in FLIGHT-FXR NASH Clinical Trial [prnewswire.com]
- 5. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cilofexor passes phase 2 for primary biliary cholangitis | MDedge [mdedge.com]
- 8. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histological assessment based on liver biopsy: the value and challenges in NASH drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Managing Pruritus: Steroids & Beyond [cliniciansbrief.com]
- 14. Lowering bile acid pool size with a synthetic farnesoid X receptor (FXR) agonist induces obesity and diabetes through reduced energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Farnesoid X Receptor Agonist Treatment Alters Bile Acid Metabolism but Exacerbates Liver Damage in a Piglet Model of Short-Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cilofexor in Patients With Compensated Cirrhosis Due to Primary Sclerosing Cholangitis: An Open-Label Phase 1B Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lack of efficacy of mTOR inhibitors and ACE pathway inhibitors as antifibrotic agents in evolving and established fibrosis in Mdr2⁻/⁻ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cilofexor Administration in Rodent Models
This technical support center provides essential guidance for researchers and drug development professionals on the use of Cilofexor, a non-steroidal farnesoid X receptor (FXR) agonist, in various rodent models. The following information addresses potential issues related to inter-strain variability in response to Cilofexor and offers troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Cilofexor and what is its mechanism of action?
A1: Cilofexor (also known as GS-9674) is a potent and selective non-steroidal agonist for the farnesoid X receptor (FXR).[1] FXR is a nuclear receptor that plays a critical role in regulating the metabolism of bile acids, lipids, and glucose.[2][3] By activating FXR, Cilofexor can modulate gene expression to reduce liver fat, inflammation, and fibrosis, making it a compound of interest for treating conditions like non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[1][4]
Q2: I am not seeing the expected therapeutic effect of Cilofexor in my rodent model. What could be the reason?
A2: Several factors could contribute to a suboptimal response. One key consideration is the rodent strain being used. Different strains of mice and rats can exhibit significant variations in drug metabolism and physiological responses. For example, studies have shown that BALB/c Mdr2-/- mice display a more severe liver injury phenotype compared to FVB/N Mdr2-/- mice, and their response to different doses of Cilofexor varies. It's possible that the dosage needs to be optimized for your specific strain. Other factors to consider include the formulation and administration of the drug, as well as the specific disease model.
Q3: Are there known differences in how different mouse strains respond to Cilofexor?
A3: Yes, there is evidence of differential responses between mouse strains. For instance, in a study using Mdr2-/- mice (a model for sclerosing cholangitis), BALB/c Mdr2-/- mice showed a more severe liver injury profile than FVB/N Mdr2-/- mice. In the BALB/c strain, a higher dose of Cilofexor (90 mg/kg) was required to see significant improvements in serum markers of liver injury, whereas lower doses were effective in reducing some markers of liver fibrosis. This suggests that the optimal therapeutic dose of Cilofexor can be strain-dependent.
Q4: What about different rat strains? Are there similar concerns?
Q5: What is a suitable vehicle for administering Cilofexor via oral gavage?
A5: Based on published preclinical studies, a suitable vehicle for Cilofexor is a suspension in 0.5% carboxymethylcellulose (CMC) and 1% ethanol (B145695) in Tris Buffer, adjusted to a pH of 8.
Troubleshooting Guide
This guide provides a structured approach to address common issues encountered when using Cilofexor in rodent studies, with a focus on strain-dependent variability.
Table 1: Troubleshooting Common Issues with Cilofexor Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (e.g., no improvement in liver enzymes, fibrosis markers) | Suboptimal Dosage for the Specific Rodent Strain: Different strains may have varying levels of FXR expression, drug metabolism rates, or disease severity. | - Consult Literature: Review studies that have used Cilofexor in your specific rodent model and strain. - Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for your strain. Start with a published dose range (e.g., 10, 30, 90 mg/kg for mice) and assess key pharmacodynamic markers. |
| Improper Drug Formulation or Administration: Cilofexor may not be properly suspended or delivered. | - Verify Vehicle and Preparation: Ensure the vehicle is prepared correctly (e.g., 0.5% CMC, 1% ethanol in Tris Buffer, pH 8) and that Cilofexor is homogeneously suspended before each administration. - Confirm Gavage Technique: Review and ensure proper oral gavage technique to guarantee the full dose reaches the stomach. | |
| Unexpected Toxicity or Adverse Events | Dosage Too High for the Specific Rodent Strain: The maximum tolerated dose can vary between strains due to differences in drug clearance and sensitivity. | - Reduce Dosage: If signs of toxicity (e.g., significant weight loss, lethargy) are observed, reduce the dose. - Staggered Dosing: Consider starting with a lower dose and gradually escalating to the target dose to improve tolerability. |
| High Variability in Experimental Results | Inconsistent Drug Administration: Inaccurate dosing volumes or inconsistent gavage technique can lead to variable drug exposure. | - Accurate Dosing: Ensure accurate body weight measurements for each animal before dosing to calculate the precise volume. - Standardized Procedure: Standardize the oral gavage procedure among all personnel involved in the study. |
| Underlying Strain-Specific Phenotypes: The inherent biological differences in the chosen rodent strain may influence the variability of the disease model and its response to treatment. | - Increase Sample Size: A larger sample size may be necessary to achieve statistical power in a more variable strain. - Consider a Different Strain: If variability is unmanageably high, consider if a different, more phenotypically stable strain is appropriate for the research question. |
Experimental Protocols
Protocol 1: Preparation of Cilofexor for Oral Gavage
Materials:
-
Cilofexor powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Ethanol (95% or absolute)
-
Tris Buffer (e.g., 1M, pH 8.0)
-
Sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare the Vehicle:
-
To prepare 100 mL of vehicle, add 0.5 g of CMC to approximately 90 mL of sterile water while stirring.
-
Continue stirring until the CMC is fully dissolved. This may take some time.
-
Add 1 mL of ethanol and enough Tris Buffer to adjust the pH to 8.0.
-
Bring the final volume to 100 mL with sterile water.
-
-
Prepare the Cilofexor Suspension:
-
Calculate the required amount of Cilofexor and vehicle based on the desired concentration and the total volume needed for the study. For example, to prepare 10 mL of a 10 mg/mL suspension, you will need 100 mg of Cilofexor.
-
Weigh the Cilofexor powder accurately and place it in a sterile conical tube.
-
Add a small volume of the vehicle to the Cilofexor powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or stirring to ensure a uniform suspension.
-
Continuously stir the suspension using a magnetic stirrer during dosing to prevent settling.
-
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared Cilofexor suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches, with a ball tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse immediately before dosing to calculate the correct volume.
-
The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
-
Dosing:
-
Draw the calculated volume of the Cilofexor suspension into the syringe. Ensure the suspension is well-mixed.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the suspension.
-
Gently remove the needle.
-
Monitor the mouse for a few minutes post-administration for any signs of distress.
-
Protocol 3: Oral Gavage Administration in Rats
Materials:
-
Prepared Cilofexor suspension
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge, 3 inches, with a ball tip)
-
Syringes (appropriate size for the calculated volume)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each rat immediately before dosing to calculate the correct volume.
-
The maximum recommended volume for oral gavage in rats is 10 mL/kg.
-
-
Dosing:
-
Draw the calculated volume of the Cilofexor suspension into the syringe, ensuring it is well-mixed.
-
Gently restrain the rat. One common method is to hold the animal along your forearm with your thumb and forefinger securely around its head and jaw.
-
Insert the gavage needle into the diastema and gently advance it into the esophagus.
-
The needle should pass with minimal resistance. If you feel any obstruction, withdraw and reposition.
-
Slowly administer the suspension once the needle is correctly placed.
-
Gently withdraw the needle.
-
Observe the rat for a few minutes after dosing for any adverse reactions.
-
Data Presentation
Table 2: Summary of Cilofexor Dosages Used in Rodent Studies
| Rodent Strain | Disease Model | Dosage Range | Key Findings | Reference |
| Wistar Rat | Choline-deficient high-fat diet + NaNO2 (NASH model) | 10 mg/kg, 30 mg/kg | Dose-dependent reduction in liver fibrosis. 30 mg/kg significantly reduced portal pressure. | |
| FVB/N Mdr2-/- Mouse | Sclerosing Cholangitis | 10, 30, 90 mg/kg | Improvement in hepatic fibrosis. | |
| BALB/c Mdr2-/- Mouse | Sclerosing Cholangitis | 10, 30, 90 mg/kg | More severe liver injury phenotype. 90 mg/kg required for significant improvement in serum liver enzymes. All doses reduced hydroxyproline (B1673980) content. |
Visualizations
Signaling Pathway
Caption: Cilofexor activates FXR, leading to downstream effects on gene expression.
Experimental Workflow
Caption: A typical workflow for a preclinical study involving Cilofexor.
Troubleshooting Logic
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. Repurposing FDA-approved drugs as FXR agonists: a structure based in silico pharmacological study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Hepatic Impairment on the Pharmacokinetics and Pharmacodynamics of Cilofexor, a Selective Nonsteroidal Farnesoid X Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Cilofexor (B606690) in preclinical models. The information is designed to help anticipate and manage potential adverse events, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is Cilofexor and its primary mechanism of action?
A1: Cilofexor (formerly GS-9674) is a potent, non-steroidal farnesoid X receptor (FXR) agonist.[1][2] FXR is a nuclear receptor that is highly expressed in the liver and intestine and acts as a key regulator of bile acid, lipid, and glucose metabolism.[1][3] Cilofexor was specifically designed to have a bias for FXR activation in the intestine over the liver. This intestinal activation leads to the release of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which then acts on the liver to reduce bile acid synthesis and has anti-steatotic and anti-fibrotic effects.[1][4] This intestinal bias is believed to contribute to its more manageable safety profile compared to first-generation FXR agonists.[1]
Q2: What are the most common adverse events to monitor for in preclinical studies with Cilofexor?
A2: Based on preclinical and clinical data, the primary adverse events to monitor in animal models include:
-
Hepatobiliary Changes: While Cilofexor is designed to minimize hepatic effects, monitoring liver enzyme elevations (ALT, AST, ALP) is crucial, particularly at higher doses.[1][5] Changes in serum bile acids and bilirubin (B190676) are also important indicators of cholestatic effects.[2][5]
-
Lipid Profile Alterations: FXR agonists can influence lipid metabolism. Monitoring serum cholesterol and triglycerides is recommended. Cilofexor was developed to elicit only minor changes in these parameters compared to earlier FXR agonists.[1]
-
Pruritus (Itching): Pruritus is a known class effect of FXR agonists, observed in clinical trials.[6][7] While difficult to directly measure, this can be assessed behaviorally in animal models through increased scratching or grooming.
Q3: At what doses have adverse events been observed in preclinical models?
A3: In a mouse model of sclerosing cholangitis (Mdr2-/- mice), Cilofexor was administered at doses of 10, 30, and 90 mg/kg daily for 10 weeks. While the therapy was generally well-tolerated and showed efficacy, dose-dependent effects on liver and bile acid biochemistry were noted.[2][5] In a rat model of NASH, doses of 10 and 30 mg/kg were used, and no adverse effects were reported at these concentrations.[3] Researchers should perform their own dose-finding studies to establish the optimal therapeutic window for their specific model and endpoint.
Troubleshooting Guide
Issue 1: Elevated Serum Aminotransferases (ALT/AST)
Symptoms: You observe a statistically significant increase in serum ALT or AST levels in the Cilofexor-treated group compared to the vehicle control group.
Possible Causes:
-
On-Target Hepatocellular Stress: High levels of hepatic FXR activation can sometimes lead to transient increases in liver enzymes. While Cilofexor is intestinally biased, some hepatic engagement is expected, especially at higher doses.
-
Underlying Model Pathology: The animal model itself may have a predisposition to liver injury that is exacerbated by pharmacological intervention.
-
Off-Target Effects: Although less likely for a selective agonist, off-target activity cannot be entirely ruled out without further investigation.
-
Compound Formulation/Vehicle Effects: The vehicle used for administration could contribute to or exacerbate liver enzyme elevations.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for elevated ALT/AST.
Issue 2: Signs of Pruritus (Excessive Scratching)
Symptoms: Animals in the Cilofexor-treated group exhibit a significant increase in hind-limb scratching behavior, excessive grooming, or developing skin lesions from scratching.
Possible Causes:
-
On-Target FXR-Mediated Pruritus: This is a known side effect of FXR agonists. The mechanism is complex but may involve increased bile acids activating TGR5 on sensory neurons or the upregulation of autotaxin (ATX) and lysophosphatidic acid (LPA), which are known pruritogens.
-
Skin Irritation: The formulation or administration route could cause local irritation.
-
Model-Specific Effects: The underlying disease model (e.g., cholestatic models) may independently cause pruritus, which could be exacerbated by the treatment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pruritus.
Data Summary Tables
Table 1: Effect of Cilofexor on Serum Biochemistry in Mdr2-/- Mice
(Data summarized from a 10-week study in a cholestatic mouse model)[5]
| Parameter | Vehicle Control (Mdr2-/-) | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) | Cilofexor (90 mg/kg) |
| AST (U/L) | ~550 | ~500 | ~450 | ~300 |
| ALP (U/L) | ~800 | ~750 | ~600 | ~450 |
| Total Bilirubin (mg/dL) | ~0.25 | ~0.22 | ~0.20 | ~0.15 |
| Total Bile Acids (µmol/L) | ~250 | ~100 | <100 | <100 |
*Statistically significant reduction compared to Vehicle Control.
Table 2: Effect of Cilofexor on Fibrosis Markers in a Rat NASH Model
(Data summarized from a 10-week study)[3]
| Parameter | NASH Control | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |
| Picro-Sirius Red Area (%) | 9.62 | 5.64 * (-41%) | 2.94 * (-69%) |
| Hepatic Hydroxyproline (µg/g) | ~1200 | Not Reported | ~700 * (-41%) |
| col1a1 Gene Expression (fold change) | Baseline | Reduced | -37% |
| pdgfr-β Gene Expression (fold change) | Baseline | Reduced | -36% |
*Statistically significant reduction compared to NASH Control.
Key Experimental Protocols
Protocol 1: Monitoring Serum Biochemistry
-
Animal Model: As appropriate for the study (e.g., C57BL/6 mice on a high-fat diet, Mdr2-/- mice, or Wistar rats with induced NASH).
-
Dosing: Prepare Cilofexor in a suitable vehicle (e.g., 0.5% methylcellulose) for daily oral gavage. Doses may range from 10-90 mg/kg based on published studies.[2][3]
-
Blood Collection:
-
Collect baseline blood samples via tail vein or saphenous vein prior to the first dose.
-
Collect interim samples (e.g., every 4 weeks) and a terminal sample via cardiac puncture.
-
Process blood to collect serum (use serum separator tubes, centrifuge at 2000 x g for 10 minutes).
-
-
Analysis:
-
Use a certified veterinary diagnostic laboratory or a benchtop clinical chemistry analyzer.
-
Key parameters to measure: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, total cholesterol, triglycerides, and total bile acids.
-
-
Data Interpretation: Compare mean values of treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests). A significant increase in liver enzymes may indicate hepatotoxicity.
Protocol 2: Behavioral Assessment of Pruritus
-
Animal Model: Mouse models of cholestasis (e.g., bile duct ligation) are most relevant.
-
Acclimation: Acclimate mice to individual transparent observation chambers for at least 30 minutes before recording.
-
Video Recording:
-
Record a 30-60 minute video of each mouse in its chamber.
-
Position the camera to have a clear view of the animal's hind limbs and body.
-
-
Behavioral Scoring:
-
A blinded observer should score the videos.
-
Define a "scratching bout" as one or more rapid movements of the hind paw towards the head, neck, or trunk, ending when the paw is returned to the floor or used for another behavior (e.g., walking).
-
Count the total number of scratching bouts for each animal during the observation period.
-
-
Data Interpretation: Compare the mean number of scratching bouts in the Cilofexor-treated group to the vehicle control group. A significant increase suggests a pruritic effect.
Signaling Pathway Diagram
Cilofexor's mechanism of action is centered on the differential activation of FXR in the gut and liver.
Caption: Cilofexor's gut-liver signaling axis.
References
- 1. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
Validation & Comparative
A Preclinical Showdown: Cilofexor vs. Obeticholic Acid in the Battle Against NASH
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH), the progressive form of non-alcoholic fatty liver disease (NAFLD), represents a significant and growing unmet medical need. Characterized by hepatic steatosis, inflammation, and fibrosis, NASH can lead to cirrhosis, liver failure, and hepatocellular carcinoma. A key therapeutic target in the fight against NASH is the Farnesoid X Receptor (FXR), a nuclear receptor that is a critical regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways.
This guide provides an objective, data-driven comparison of two leading FXR agonists in clinical development for NASH: Cilofexor (GS-9674), a non-steroidal agonist, and Obeticholic acid (OCA), a semi-synthetic bile acid analogue. We will delve into their mechanisms of action, compare their performance in preclinical NASH models with supporting experimental data, and provide detailed methodologies for the key experiments cited.
Mechanism of Action: Targeting a Master Regulator of Liver Homeostasis
Both Cilofexor and Obeticholic acid exert their therapeutic effects by activating FXR.[1] Obeticholic acid is a potent and selective full agonist of FXR, derived from the primary human bile acid, chenodeoxycholic acid.[1] Its chemical modification makes it approximately 100-fold more potent than its natural counterpart. Cilofexor is a novel, potent, and selective non-steroidal FXR agonist.[2] This distinction in their chemical nature—steroidal versus non-steroidal—may contribute to differences in their pharmacological profiles and clinical outcomes.
Upon activation by an agonist like Cilofexor or Obeticholic acid, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements in the promoter regions of target genes, modulating their expression. Key downstream effects relevant to NASH include:
-
Regulation of Bile Acid Synthesis: Suppression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, reducing the overall bile acid pool.[3]
-
Control of Lipid Metabolism: Decreased triglyceride synthesis and increased fatty acid oxidation.[3]
-
Suppression of Inflammation: Inhibition of pro-inflammatory signaling pathways such as NF-κB.[4]
-
Reduction of Fibrosis: Suppression of hepatic stellate cell (HSC) activation, the primary cell type responsible for liver fibrosis.[3]
Preclinical Efficacy in NASH Models
The efficacy of Cilofexor and Obeticholic acid has been evaluated in various preclinical models of NASH. While direct head-to-head comparisons are limited, data from studies using well-established models provide valuable insights into their respective activities.
Performance in Rodent Models
A study in a choline-deficient high-fat diet (CDHFD) rat model of NASH demonstrated that Cilofexor exerts dose-dependent anti-fibrotic effects.[5] Treatment with 10 mg/kg and 30 mg/kg of Cilofexor significantly reduced the liver fibrosis area.[5] The higher dose also led to a significant reduction in hepatic hydroxyproline (B1673980) content, a marker of collagen deposition, and decreased the expression of pro-fibrogenic genes.[5]
Obeticholic acid has been shown to improve hepatic steatosis, inflammation, and fibrosis in multiple animal models.[4] For instance, in a diet-induced obesity (DIO) mouse model, OCA treatment reduced hepatic lipid accumulation and inflammation.[6] In another study using a CCl4-induced fibrosis model, OCA demonstrated anti-fibrotic effects.[7]
The following tables summarize the quantitative data from key preclinical studies.
Table 1: Effect of Cilofexor on Liver Fibrosis in a Rat NASH Model (Data from a choline-deficient high-fat diet/NaNO2-induced NASH model in Wistar rats treated for 6 weeks)[5][7]
| Parameter | NASH Control | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |
| Liver Fibrosis Area (% Picro-Sirius Red) | 9.62 ± 4.60 | 5.64 ± 4.51 (-41%) | 2.94 ± 1.28 (-69%) |
| Hepatic Hydroxyproline (µg/g liver) | ~350 | Not significantly reduced | ~205 (-41%) |
| col1a1 Gene Expression (relative) | ~1.0 | ~0.8 (-20%) | ~0.63 (-37%) |
| pdgfr-β Gene Expression (relative) | ~1.0 | ~0.8 (-20%) | ~0.64 (-36%) |
Table 2: Comparative Efficacy of FXR Agonists in the STAM™ Mouse Model of NASH (While this study used Nidufexor, a partial FXR agonist, its findings offer a valuable comparison to the full agonist OCA)[1][8]
| Parameter | Vehicle Control | Nidufexor | Obeticholic Acid |
| NAFLD Activity Score (NAS) | High | Significantly Reduced | Significantly Reduced |
| Liver Fibrosis | Present | Significantly Reduced | Reduced |
| Differentially Expressed Genes (vs. Vehicle) | N/A | 888 | 26 |
| Reversed NASH-Specific Genes | N/A | 250 | 26 |
Note: The data suggests that the partial agonist Nidufexor had a broader impact on NASH-related gene expression compared to the full agonist Obeticholic acid in this model.[1]
Experimental Protocols
Reproducibility in preclinical research is paramount. Below are detailed methodologies for the key animal models and endpoint analyses used to evaluate Cilofexor and Obeticholic acid.
Rodent NASH Models
-
Choline-Deficient High-Fat Diet (CDHFD) with NaNO2 Rat Model [5][7]
-
Species/Strain: Wistar rats.
-
Induction: Animals are fed a choline-deficient high-fat diet. To accelerate fibrosis, intraperitoneal injections of sodium nitrite (B80452) (NaNO2) are administered three times a week.
-
Duration: The NASH phenotype with significant fibrosis typically develops over 10-14 weeks.
-
Treatment: Cilofexor (e.g., 10 mg/kg and 30 mg/kg) or vehicle is administered orally, typically starting from week 4 of the diet until the end of the study.
-
-
STAM™ (Stelic Animal Model) Mouse Model [1][8]
-
Species/Strain: C57BL/6J mice.
-
Induction: This is a two-step process.
-
A single subcutaneous injection of low-dose streptozotocin (B1681764) (STZ) is administered to 2-day-old pups to induce a state of insulin (B600854) deficiency.
-
From 4 weeks of age, the mice are fed a high-fat diet.
-
-
Timeline of Pathology: Steatosis develops around 6-8 weeks of age, progressing to NASH with fibrosis by 12 weeks.
-
Treatment: Therapeutic interventions with compounds like Obeticholic acid or other FXR agonists are typically initiated after the establishment of NASH.
-
Key Endpoint Analyses
-
Liver Histology:
-
Method: Liver tissue is fixed in formalin, embedded in paraffin, and sectioned. Staining with Hematoxylin and Eosin (H&E) is used to assess steatosis, inflammation, and hepatocyte ballooning. Picro-Sirius Red or Masson's Trichrome staining is used to visualize and quantify collagen deposition (fibrosis).
-
Scoring: The NAFLD Activity Score (NAS) is often used to grade the severity of steatosis, lobular inflammation, and ballooning. Fibrosis is staged on a scale of F0 to F4.
-
-
Biochemical Analysis:
-
Method: Blood samples are collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury. Lipid panels (total cholesterol, triglycerides) are also commonly assessed.
-
-
Gene Expression Analysis:
-
Method: Total RNA is extracted from liver tissue and reverse-transcribed into cDNA. Quantitative real-time PCR (RT-qPCR) is then used to measure the expression levels of genes involved in fibrosis (e.g., col1a1, pdgfr-β), inflammation, and FXR target engagement (e.g., SHP, CYP7A1).
-
Summary and Conclusion
Both Cilofexor and Obeticholic acid are promising FXR agonists that have demonstrated efficacy in preclinical models of NASH by targeting the underlying pathophysiology of the disease.
-
Obeticholic acid , as a potent, steroidal, full FXR agonist, has shown consistent anti-steatotic, anti-inflammatory, and anti-fibrotic effects across various models.[4]
-
Cilofexor , a non-steroidal FXR agonist, has demonstrated robust, dose-dependent anti-fibrotic activity in a rat model of NASH.[5]
The choice between a steroidal and non-steroidal agonist, or a full versus a partial agonist, may have clinical implications for both efficacy and safety profiles, such as the incidence of pruritus or effects on lipid metabolism. The preclinical data presented here underscores the therapeutic potential of FXR agonism for NASH. Further head-to-head clinical studies will be crucial to fully elucidate the comparative effectiveness and safety of Cilofexor and Obeticholic acid in patients with this complex and challenging disease.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Superior reductions in hepatic steatosis and fibrosis with co-administration of a glucagon-like peptide-1 receptor agonist and obeticholic acid in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choline-deficient Diet-induced NAFLD Animal Model Recaptures Core Human Pathophysiology With Similar Gene Co-expression Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Cilofexor and Other Farnesoid X Receptor (FXR) Agonists in Development
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism. Its role in modulating inflammation and fibrosis has made it a prime therapeutic target for chronic liver diseases, particularly nonalcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). This guide provides a comparative analysis of Cilofexor (GS-9674), a non-steroidal FXR agonist, and other prominent FXR agonists in clinical development, including Obeticholic Acid (OCA), Tropifexor (LJN452), and EDP-305.
Mechanism of Action: The FXR Signaling Pathway
FXR agonists exert their therapeutic effects by binding to and activating FXR. This activation leads to a cascade of downstream signaling events that collectively improve liver health. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) on the DNA, regulating the transcription of target genes involved in bile acid synthesis and transport, lipid metabolism, and inflammatory responses.
A key downstream effect of intestinal FXR activation is the induction of fibroblast growth factor 19 (FGF19), which travels to the liver to suppress bile acid synthesis by inhibiting the enzyme cholesterol 7α-hydroxylase (CYP7A1). In the liver, FXR activation also upregulates the bile salt export pump (BSEP), promoting bile acid efflux from hepatocytes.
dot
Comparative Efficacy in NASH
The efficacy of FXR agonists in treating NASH is primarily assessed by their ability to reduce liver fat, inflammation, and fibrosis. Clinical trials have utilized various endpoints, including changes in liver fat content measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF), improvements in liver enzymes such as alanine (B10760859) aminotransferase (ALT) and gamma-glutamyl transferase (GGT), and histological improvements in liver biopsies.
| Agonist | Dose | Study Duration | Change in Liver Fat (MRI-PDFF) | Change in ALT | Reference |
| Cilofexor | 100 mg/day | 24 weeks | -22.7% (relative) | Significant Reduction | [1][2] |
| 30 mg/day | 24 weeks | -1.8% (relative) | Significant Reduction | [1][2] | |
| Obeticholic Acid | 25 mg/day | 72 weeks | Not the primary endpoint, but histologic improvement observed | Significant Reduction | [3] |
| Tropifexor | 140-200 µ g/day | 12 weeks | Dose-dependent reduction | Dose-dependent reduction | [4] |
| EDP-305 | 2.5 mg/day | 12 weeks | -7.1% (absolute) | -27.9 U/L | [5][6] |
| 1 mg/day | 12 weeks | -3.3% (absolute) | -21.7 U/L | [5][6] |
Comparative Safety and Tolerability
A significant challenge in the development of FXR agonists has been managing on-target side effects, most notably pruritus (itching) and alterations in lipid profiles (increases in LDL-C and decreases in HDL-C). The incidence and severity of these adverse events are critical differentiating factors among the various agonists.[3][7]
| Agonist | Common Adverse Events | Lipid Profile Changes | Reference |
| Cilofexor | Headache, Pruritus (14% with 100mg) | Modest increases in LDL-C | [1][3] |
| Obeticholic Acid | Pruritus (dose-dependent), Constipation, Hyperlipidemia | Increased LDL-C, Decreased HDL-C | [8][9] |
| Tropifexor | Pruritus (dose-dependent) | No significant changes in healthy volunteers, but modest changes in NASH patients | [10][11][12] |
| EDP-305 | Pruritus (50.9% with 2.5mg), Nausea, Headache | Small numeric changes in lipids | [5][6][13] |
Key Experimental Methodologies
The clinical development of FXR agonists relies on a set of standardized experimental protocols to assess efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bms.com [bms.com]
- 4. A novel non-bile acid FXR agonist EDP-305 potently suppresses liver injury and fibrosis without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. explorationpub.com [explorationpub.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MR elastography in nonalcoholic fatty liver disease: inter-center and inter-analysis-method measurement reproducibility and accuracy at 3T - PMC [pmc.ncbi.nlm.nih.gov]
- 11. surf.rutgers.edu [surf.rutgers.edu]
- 12. mdpi.com [mdpi.com]
- 13. Magnetic Resonance Elastography for the Clinical Risk Assessment of Fibrosis, Cirrhosis, and Portal Hypertension in Patients With NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cilofexor's Antifibrotic Effects: A Histological Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Cilofexor (GS-9674), a non-steroidal farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic candidate for liver fibrosis, particularly in the context of non-alcoholic steatohepatitis (NASH). Its antifibrotic properties have been substantiated through rigorous preclinical studies, with histological analysis serving as a cornerstone for validation. This guide provides an objective comparison of Cilofexor's performance, supported by experimental data, and details the methodologies for key histological assessments.
Quantitative Histological Assessment of Antifibrotic Effects
Histological staining techniques are critical for visualizing and quantifying the reduction in liver fibrosis following treatment. Key markers include collagen deposition and the activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.
Cilofexor's Efficacy in a Preclinical NASH Model
A pivotal study in a rat model of NASH demonstrated Cilofexor's dose-dependent antifibrotic effects. The quantitative data from this study, assessing fibrosis and HSC activation, are summarized below.
| Histological Marker | Treatment Group | Mean ± SD | Percent Reduction | p-value vs. NASH Control |
| Picro-Sirius Red Stained Area (%) | NASH Control | 9.62 ± 4.60 | - | - |
| Cilofexor (10 mg/kg) | 5.64 ± 4.51 | 41.4% | < 0.001 | |
| Cilofexor (30 mg/kg) | 2.94 ± 1.28 | 69.4% | < 0.001 | |
| Hepatic Hydroxyproline Content (µg/g) | NASH Control | Data not provided | - | - |
| Cilofexor (30 mg/kg) | Data not provided | 41% | < 0.05 | |
| Desmin-Stained Area (%) | NASH Control | Data not provided | - | - |
| Cilofexor (30 mg/kg) | Data not provided | 42% | < 0.01 |
Data from a study in a choline-deficient high-fat diet plus sodium nitrite-induced rat model of NASH.[1][2]
Comparative Analysis with Other FXR Agonists
For context, a study on OCA in a thioacetamide (B46855) (TAA)-induced model of rat liver cirrhosis demonstrated a significant reduction in fibrosis.
| Histological Marker | Treatment Group | Mean ± SEM (%) | Percent Reduction | p-value vs. TAA Control |
| Sirius Red Stained Area (%) | TAA Control | 17.1 ± 1.7 | - | - |
| OCA (10 mg/kg) - Therapeutic | 10.3 ± 0.9 | 39.8% | < 0.001 |
It is crucial to note that these data are from a different fibrosis model and do not represent a direct comparison with Cilofexor.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible histological validation of antifibrotic agents.
Picro-Sirius Red Staining for Collagen Visualization
This method is the gold standard for staining collagen fibers in tissue sections.
Principle: The elongated anionic dye molecules of Sirius Red align parallel to the long axis of collagen molecules, enhancing their natural birefringence under polarized light.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
100% Ethanol (B145695): 2 changes for 3 minutes each.
-
95% Ethanol: 2 changes for 3 minutes each.
-
70% Ethanol: 1 change for 3 minutes.
-
Distilled water: 2 changes for 3 minutes each.
-
-
Staining:
-
Incubate sections in 0.1% Picro-Sirius Red solution for 60 minutes at room temperature. The solution is prepared by dissolving 0.1g of Sirius Red F3B (Direct Red 80) in 100ml of saturated aqueous Picric Acid.
-
-
Rinsing and Dehydration:
-
Rinse slides in two changes of 0.5% acetic acid solution to remove unbound dye.
-
Dehydrate through graded ethanol series (70%, 95%, 100%) for 2-3 minutes each.
-
-
Clearing and Mounting:
-
Clear in Xylene for 5 minutes.
-
Mount with a synthetic resinous mounting medium.
-
Quantification: The percentage of the red-stained fibrotic area is quantified using digital image analysis software (e.g., ImageJ) on multiple randomly selected fields per liver section.
Immunohistochemistry for Desmin and α-Smooth Muscle Actin (α-SMA)
Immunohistochemistry allows for the specific detection of proteins that are markers of HSC activation.
Principle: Specific primary antibodies bind to the target proteins (Desmin or α-SMA). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) binds to the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for visualization.
Protocol:
-
Deparaffinization and Rehydration: As described for Picro-Sirius Red staining.
-
Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., mouse anti-desmin or mouse anti-α-SMA) diluted in antibody diluent overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash slides with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Wash slides with PBS.
-
-
Chromogen Development:
-
Incubate sections with a DAB (3,3'-diaminobenzidine) substrate solution until the desired brown color intensity is reached.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a synthetic mounting medium.
-
Quantification: The percentage of the positively stained area (brown) is quantified using digital image analysis software.
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for validating antifibrotic effects using histology.
Caption: Simplified signaling pathway of FXR activation by Cilofexor leading to antifibrotic effects.
Conclusion
Histological validation is indispensable in the preclinical assessment of antifibrotic therapies. The available data robustly support the antifibrotic efficacy of Cilofexor in a relevant animal model of NASH, demonstrating a significant, dose-dependent reduction in key histological markers of liver fibrosis. While direct comparative histological data against other FXR agonists from a single study are limited, the evidence positions Cilofexor as a potent antifibrotic agent. The detailed protocols and visual workflows provided in this guide serve as a valuable resource for researchers in the field of liver fibrosis drug development.
References
A Head-to-Head Comparison of Cilofexor and Vonafexor for the Treatment of Liver Fibrosis
An in-depth analysis of two promising FXR agonists, Cilofexor and Vonafexor (B611702), is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of their efficacy in mitigating liver fibrosis, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of their mechanism of action.
Liver fibrosis, characterized by the excessive accumulation of extracellular matrix proteins in the liver, is a common pathway for most chronic liver diseases, leading to cirrhosis, liver failure, and hepatocellular carcinoma. A key therapeutic target in the fight against liver fibrosis is the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory responses and fibrogenesis. Cilofexor (GS-9674) and Vonafexor (EYP001) are two non-steroidal FXR agonists that have emerged as promising therapeutic candidates. This guide offers an objective comparison of their efficacy based on currently available scientific literature.
Mechanism of Action: Targeting the Farnesoid X Receptor
Both Cilofexor and Vonafexor are synthetic, non-steroidal agonists of the Farnesoid X Receptor. Their therapeutic effect in liver fibrosis stems from their ability to activate FXR, which is predominantly expressed in the liver and intestine.[1] FXR activation initiates a cascade of downstream signaling events that collectively contribute to the amelioration of liver injury and fibrosis.
Upon binding to FXR, these agonists induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcriptional regulation of target genes. Key anti-fibrotic mechanisms include:
-
Inhibition of Hepatic Stellate Cell (HSC) Activation: Activated HSCs are the primary cell type responsible for the deposition of scar tissue in the liver. FXR activation has been shown to suppress HSC activation, thereby reducing the production of collagen and other extracellular matrix components.[1]
-
Regulation of Bile Acid Homeostasis: Dysregulation of bile acid metabolism can contribute to liver injury. FXR activation regulates bile acid synthesis and transport, protecting hepatocytes from bile acid-induced toxicity.
-
Anti-inflammatory Effects: Chronic inflammation is a key driver of liver fibrosis. FXR activation can suppress pro-inflammatory signaling pathways in the liver.
-
Metabolic Regulation: By influencing lipid and glucose metabolism, FXR agonists can reduce hepatic steatosis (fatty liver), a condition often preceding and contributing to fibrosis.
Preclinical Efficacy in Animal Models of Liver Fibrosis
Both Cilofexor and Vonafexor have demonstrated anti-fibrotic effects in preclinical models of liver disease.
Cilofexor: In a rat model of non-alcoholic steatohepatitis (NASH) with advanced fibrosis, Cilofexor treatment resulted in a dose-dependent reduction in liver fibrosis.[2][3][4]
Vonafexor: Preclinical studies have also shown Vonafexor's efficacy in a mouse model of NASH, with positive impacts on key parameters of the disease.[1]
| Parameter | Cilofexor (Rat NASH Model) | Reference |
| Picro-Sirius Red-Stained Fibrosis Area | -41% (10 mg/kg) and -69% (30 mg/kg) reduction | [2][3] |
| Hepatic Hydroxyproline Content | -41% reduction (30 mg/kg) | [2][3] |
| Hepatic col1a1 Expression | -37% reduction (30 mg/kg) | [2][3] |
| Hepatic pdgfr-β Expression | -36% reduction (30 mg/kg) | [2][3] |
| Desmin Area (HSC activation marker) | -42% reduction (30 mg/kg) | [2][3] |
| Portal Pressure | Significant decrease (11.9 ± 2.1 vs. 8.9 ± 2.2 mmHg) | [2][3] |
Clinical Efficacy in Patients with Liver Fibrosis
Both Cilofexor and Vonafexor have progressed to clinical trials in patients with NASH and liver fibrosis, showing encouraging results.
Cilofexor: A Phase 2, randomized, double-blind, placebo-controlled trial (NCT02854605) evaluated the safety and efficacy of Cilofexor in patients with non-cirrhotic NASH.[5][6][7][8]
Vonafexor: The LIVIFY Phase 2a, double-blind, placebo-controlled trial (NCT03812029) investigated the safety, tolerability, and efficacy of Vonafexor in patients with suspected fibrotic NASH.[9][10][11][12]
| Parameter | Cilofexor (Phase 2, 24 weeks) | Vonafexor (LIVIFY Phase 2a, 12 weeks) | Placebo | Reference |
| Dose | 30 mg and 100 mg once daily | 100 mg and 200 mg once daily | - | [5][6][7][8][9][10][11][12] |
| Relative Reduction in MRI-PDFF | -22.7% (100 mg) | -30.5% (100mg), -25.3% (200mg) | +1.9% (Cilofexor trial), -10.6% (Vonafexor trial) | [6] |
| Proportion of Patients with ≥30% Relative Reduction in MRI-PDFF | 39% (100 mg) | 50.0% (100mg), 39.3% (200mg) | 13% (Cilofexor trial), 12.5% (Vonafexor trial) | [6][9] |
| Change in Serum ALT | Median relative reduction of -49.4% (100 mg at 12 weeks) | Significant reduction | Median relative reduction of -12.9% (at 12 weeks) | [4][13] |
| Change in Serum GGT | Significant reduction | Significant reduction | - | [4][13] |
| Change in Corrected T1 (cT1) - marker of liver inflammation and fibrosis | Not reported | Significant reduction | - | [4] |
| Adverse Events | Moderate to severe pruritus more common with 100 mg dose (14%) | Mild to moderate generalized pruritus reported | Pruritus reported in 4% (Cilofexor trial) and 6.3% (Vonafexor trial) of placebo patients | [6][9][10] |
Experimental Protocols
Preclinical Rat NASH Model (for Cilofexor)
A commonly used preclinical model to induce NASH and liver fibrosis in rats involves a choline-deficient high-fat diet combined with intraperitoneal injections of sodium nitrite.[2][14]
-
Animal Model: Male Wistar rats are typically used.
-
Induction of NASH:
-
Rats are fed a choline-deficient high-fat diet.
-
Starting from week 4, rats receive intraperitoneal injections of sodium nitrite (25 mg/kg) three times a week to induce advanced fibrosis.[14]
-
-
Drug Administration:
-
From week 4 to week 10 or 14, rats are treated daily with Cilofexor (e.g., 10 mg/kg or 30 mg/kg) or a placebo via oral gavage.
-
-
Assessment of Liver Fibrosis:
-
Histology: Liver tissue is fixed, embedded in paraffin, and sectioned. Sections are stained with Picro-Sirius Red to visualize and quantify collagen deposition.
-
Hydroxyproline Assay: The total collagen content in the liver is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and the expression of pro-fibrogenic genes (e.g., col1a1, timp1, pdgfr-β) is measured using real-time polymerase chain reaction (RT-PCR).
-
Immunohistochemistry: Staining for markers of hepatic stellate cell activation, such as desmin, is performed.
-
Clinical Trial Methodology (for Cilofexor and Vonafexor)
Patient Population: Both the Cilofexor Phase 2 trial and the Vonafexor LIVIFY trial enrolled adult patients with non-alcoholic steatohepatitis and evidence of liver fibrosis (typically F2-F3).[5][6][7][8][9][10][11][12]
Study Design: Both were randomized, double-blind, placebo-controlled trials.[5][6][7][8][9][10][11][12]
-
Cilofexor Phase 2 Trial (NCT02854605): Patients were randomized to receive Cilofexor (30 mg or 100 mg) or placebo once daily for 24 weeks.[5][6][7][8]
-
Vonafexor LIVIFY Trial (NCT03812029): This was a two-part study. Part B randomized patients to receive Vonafexor (100 mg or 200 mg) or placebo once daily for 12 weeks.[9][10][11][12]
Efficacy Endpoints:
-
Primary Endpoint (Vonafexor): Reduction in liver fat content (LFC) as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[9][10][11][12]
-
Key Efficacy Endpoint (Cilofexor): Change in MRI-PDFF.[5][6][7][8]
-
Secondary Endpoints: Changes in liver enzymes (ALT, AST, GGT), markers of fibrosis, and other metabolic parameters.[4][5][6][7][8][9][10][11][12][13]
Key Methodologies:
-
MRI-Proton Density Fat Fraction (MRI-PDFF): This non-invasive imaging technique is used to quantify the fraction of protons bound to fat in the liver, providing a precise measure of hepatic steatosis.[9][15][16]
-
Liver Biopsy: While not the primary endpoint in these specific trials for efficacy, liver biopsies are often used for baseline characterization of fibrosis stage.
-
Blood Biomarkers: Serum levels of liver enzymes and fibrosis markers are measured at baseline and throughout the study.
Summary and Future Directions
Both Cilofexor and Vonafexor have demonstrated promising anti-fibrotic and metabolic effects in both preclinical and clinical settings. As FXR agonists, they target a central pathway in the pathogenesis of liver fibrosis.
Key Observations:
-
Both drugs effectively reduce liver fat content, a key component of NASH.
-
Both drugs lead to improvements in liver enzymes, indicating a reduction in liver injury.
-
Cilofexor has shown direct evidence of reducing collagen deposition and portal hypertension in animal models.
-
Vonafexor has also shown improvements in markers of liver inflammation and fibrosis in clinical trials.
-
Pruritus (itching) is a known side effect of FXR agonists and was observed with both drugs, though generally reported as mild to moderate.
Future Perspectives:
The data presented in this guide highlight the potential of both Cilofexor and Vonafexor as therapeutic options for patients with liver fibrosis. Further long-term studies are needed to fully establish their efficacy in reversing fibrosis and preventing the progression to cirrhosis. Combination therapies, potentially pairing an FXR agonist with a drug targeting a different pathogenic pathway in NASH, are also an active area of investigation. The continued development of these and other FXR agonists offers hope for effective treatments for the millions of people affected by chronic liver disease.
References
- 1. mdpi.com [mdpi.com]
- 2. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noninvasive, Quantitative Assessment of Liver Fat by MRI‐PDFF as an Endpoint in NASH Trials [ouci.dntb.gov.ua]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepatic and renal improvements with FXR agonist vonafexor in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. A multiparametric MRI protocol for PDFF, ADC, T1 and T2: applications in the NAFLD and NASH disease spectrum evaluated using multiple mouse models [escholarship.org]
- 14. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
A Head-to-Head Comparison of Non-Steroidal FXR Agonists in Primary Sclerosing Cholangitis
For Researchers, Scientists, and Drug Development Professionals
Primary Sclerosing Cholangitis (PSC) is a chronic, progressive cholestatic liver disease with no approved medical therapy that alters its natural history. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammation and fibrosis.[1] Consequently, FXR agonists are a promising therapeutic target for PSC. This guide provides a head-to-head comparison of the clinical development and performance of leading non-steroidal FXR agonists, with a focus on data relevant to PSC.
While direct head-to-head clinical trials of non-steroidal FXR agonists in a PSC patient population are not yet available, this comparison synthesizes data from individual clinical studies to offer an objective overview for the research and drug development community. The primary focus is on Cilofexor (GS-9674), which has undergone the most extensive clinical evaluation in PSC. Data for Tropifexor (B611488), another non-steroidal FXR agonist, is included from studies in other cholestatic liver diseases to provide a comparative perspective on this class of compounds.
Quantitative Data Comparison
The following tables summarize the available quantitative data from clinical trials of Cilofexor and Tropifexor. It is crucial to note that the Tropifexor data presented is from studies in patients with Primary Biliary Cholangitis (PBC) and Nonalcoholic Steatohepatitis (NASH), not PSC.
Table 1: Efficacy of Non-Steroidal FXR Agonists in Clinical Trials
| Parameter | Cilofexor (in PSC) | Tropifexor (in PBC/NASH)* |
| Drug | Cilofexor (GS-9674) | Tropifexor (LJN452) |
| Study Population | Patients with non-cirrhotic PSC | Patients with PBC or NASH |
| Dosage | 30 mg and 100 mg once daily | 10 µg to 200 µg once daily |
| Treatment Duration | 12 weeks (Phase II), 96 weeks (Phase III) | 12 to 48 weeks |
| Alkaline Phosphatase (ALP) Reduction | -21% (100 mg) vs. placebo at 12 weeks[2] | Data not available for ALP in provided search results |
| Gamma-Glutamyl Transferase (GGT) Reduction | -30% (100 mg) vs. placebo at 12 weeks[2] | -26% to -72% from baseline at 28 days (30-150 µg in PBC)[3] |
| Alanine Aminotransferase (ALT) Reduction | -49% (100 mg) vs. placebo at 12 weeks[2] | Significant reduction in NASH (140 µg and 200 µg)[4] |
| Aspartate Aminotransferase (AST) Reduction | -42% (100 mg) vs. placebo at 12 weeks[2] | No significant change in NASH[4] |
| Bile Acid Reduction | Significant reduction with 100 mg[2] | Not specified |
| Hepatic Fat Fraction (in NASH) | Not applicable | -31.25% (140 µg) and -39.54% (200 µg) at 48 weeks[4] |
*Note: Data for Tropifexor is from studies in patients with Primary Biliary Cholangitis (PBC) or Nonalcoholic Steatohepatitis (NASH) and may not be directly comparable to the efficacy of Cilofexor in Primary Sclerosing Cholangitis (PSC).
Table 2: Safety Profile of Non-Steroidal FXR Agonists
| Adverse Event | Cilofexor (in PSC) | Tropifexor (in PBC/NASH)* |
| Pruritus (Itching) | Grade 2 or 3: 14% (100 mg), 20% (30 mg) vs. 40% in placebo at 12 weeks[2] | Most frequent adverse event (52.5% vs. 28.6% in placebo in PBC study)[3]. Dose-dependent increase in NASH study (52% at 140 µg, 69% at 200 µg)[4]. |
| LDL-Cholesterol | No significant changes reported[1] | Increase observed in NASH study[4] |
| HDL-Cholesterol | No significant changes reported[1] | Decrease observed in NASH study[4] |
| Discontinuation due to Adverse Events | 1 patient (pruritus) in the 100 mg group in a 12-week study[1] | 3 patients in the 150 µg group in a 28-day PBC study[3] |
*Note: Data for Tropifexor is from studies in patients with Primary Biliary Cholangitis (PBC) or Nonalcoholic Steatohepatitis (NASH).
Signaling Pathway
The activation of the Farnesoid X Receptor (FXR) by non-steroidal agonists initiates a cascade of transcriptional changes that collectively work to protect the liver from cholestatic injury. In the context of PSC, FXR activation in the intestine and liver leads to the regulation of bile acid homeostasis, reduction of inflammation, and potentially the amelioration of fibrosis.
Experimental Protocols
Detailed experimental protocols for large-scale clinical trials are extensive. Below is a summarized methodology for a representative Phase II clinical trial of a non-steroidal FXR agonist in PSC, based on publicly available information for the Cilofexor trials.
Representative Phase II Clinical Trial Protocol for a Non-Steroidal FXR Agonist in PSC
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[2]
-
Participant Population: Adults with a diagnosis of large-duct PSC without cirrhosis.[2][5]
-
Key Inclusion Criteria:
-
Serum alkaline phosphatase (ALP) > 1.67 times the upper limit of normal (ULN).[2]
-
Total bilirubin (B190676) ≤ 2 mg/dL.[2]
-
-
Key Exclusion Criteria:
-
Intervention:
-
Primary Endpoints:
-
Safety and tolerability of the investigational drug, assessed by monitoring adverse events, serious adverse events, and laboratory abnormalities.[5]
-
-
Secondary/Exploratory Efficacy Endpoints:
-
Assessments:
-
Regular monitoring of vital signs, physical examinations, and laboratory tests (hematology, chemistry, urinalysis) at baseline and throughout the study.
-
Adverse events are recorded at each visit.
-
Blood samples for pharmacokinetic and pharmacodynamic analyses are collected at specified time points.
-
Conclusion
Non-steroidal FXR agonists represent a promising therapeutic avenue for PSC. Cilofexor has demonstrated favorable effects on liver biochemistry and markers of cholestasis in patients with non-cirrhotic PSC, although its impact on fibrosis progression in a Phase III trial was not significant. Tropifexor has shown efficacy in other cholestatic and metabolic liver diseases, but its potential in PSC remains to be specifically evaluated. The main class-related side effect appears to be pruritus, the incidence and severity of which may vary between different agents and patient populations. Further research, including potential head-to-head trials and studies in broader PSC populations, is necessary to fully elucidate the comparative efficacy and safety of these agents and their ultimate role in the management of PSC.
References
- 1. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS-9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor agonist tropifexor attenuates cholestasis in a randomised trial in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Cilofexor in Portal Hypertension: A Comparative Analysis of Efficacy and Mechanism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cilofexor's effects on portal hypertension with alternative therapeutic strategies. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction
Portal hypertension is a serious complication of chronic liver disease, characterized by a pathological increase in pressure within the portal venous system. It is a major driver of liver decompensation, leading to the development of varices, ascites, and hepatic encephalopathy. The current standard of care primarily involves non-selective beta-blockers (NSBBs) to reduce portal inflow. However, a significant number of patients do not respond adequately or are intolerant to NSBBs, highlighting the urgent need for novel therapeutic approaches.[1][2]
Cilofexor (formerly GS-9674), a non-steroidal farnesoid X receptor (FXR) agonist, has emerged as a promising candidate for the treatment of portal hypertension.[3][4][5] FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in bile acid homeostasis, inflammation, and fibrosis.[6] This guide evaluates the reproducibility of Cilofexor's effects on portal hypertension, compares its performance with other treatment modalities, and provides detailed insights into the underlying experimental evidence.
Mechanism of Action: FXR Agonism
Cilofexor exerts its therapeutic effects by activating FXR. This activation triggers a cascade of downstream signaling events that collectively contribute to the amelioration of portal hypertension. In the liver, FXR activation leads to the suppression of bile acid synthesis and the promotion of bile acid transport. In the intestine, FXR activation induces the release of fibroblast growth factor 19 (FGF19), which travels to the liver to further suppress bile acid production.[6] The anti-fibrotic and anti-inflammatory effects of FXR agonism are also key to its beneficial effects on the increased intrahepatic resistance that characterizes portal hypertension in cirrhosis.[3][4][5]
Preclinical Efficacy of Cilofexor in a NASH Rat Model
A key study investigated the effects of Cilofexor in a rat model of non-alcoholic steatohepatitis (NASH) with established portal hypertension.[3][4][5][7][8] This preclinical model provides a reproducible platform to assess the therapeutic potential of novel drugs.
Experimental Protocol:
A NASH model was induced in Wistar rats using a choline-deficient high-fat diet and intraperitoneal sodium nitrite (B80452) injections.[5] After the development of NASH and portal hypertension, the rats were treated with either a placebo, Cilofexor (10 mg/kg or 30 mg/kg), propranolol (B1214883) (25 mg/kg), or a combination of Cilofexor and propranolol.[7][8] The primary endpoints were portal pressure, systemic hemodynamics, and markers of liver fibrosis.[7]
References
- 1. Future Pharmacological Therapies of Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.tanta.edu.eg [med.tanta.edu.eg]
- 3. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - UCL Discovery [discovery.ucl.ac.uk]
- 5. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model | Semantic Scholar [semanticscholar.org]
Cilofexor and Selonsertib: A Comparative Analysis of Combination Therapy Versus Monotherapy in Liver Disease
In the landscape of therapeutic development for non-alcoholic steatohepatitis (NASH) and other fibrotic liver diseases, combination therapy has emerged as a promising strategy to target multiple pathogenic pathways. This guide provides a detailed comparison of the efficacy of the farnesoid X receptor (FXR) agonist cilofexor (B606690) (GS-9674) in combination with the apoptosis signal-regulating kinase 1 (ASK1) inhibitor selonsertib (B560150) (GS-4997) versus cilofexor monotherapy. This analysis is based on data from key clinical trials and preclinical studies, offering valuable insights for researchers, scientists, and drug development professionals.
Efficacy in Nonalcoholic Steatohepatitis (NASH)
The primary clinical evidence for comparing cilofexor combination therapy with monotherapy comes from the Phase 2b ATLAS trial (NCT03449446). This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of various treatment regimens in patients with advanced fibrosis (F3-F4) due to NASH over 48 weeks.
Key Efficacy Endpoints from the ATLAS Trial
The primary endpoint of the ATLAS trial was the proportion of patients achieving a ≥1-stage improvement in fibrosis without worsening of NASH. While the combination of cilofexor and the acetyl-CoA carboxylase (ACC) inhibitor firsocostat (B609510) showed numerical improvements, the combination of cilofexor and selonsertib did not demonstrate a statistically significant benefit over placebo for the primary endpoint.[1][2] Notably, the selonsertib monotherapy arm was discontinued (B1498344) mid-trial following unfavorable results in the STELLAR trials.[3]
| Treatment Group | N | ≥1-Stage Fibrosis Improvement without Worsening of NASH (%) | p-value vs. Placebo |
| Placebo | - | 11% | - |
| Cilofexor 30 mg | - | 12% | 0.96 |
| Cilofexor 30 mg + Selonsertib 18 mg | - | 19% | 0.26 |
| Firsocostat 20 mg + Selonsertib 18 mg | - | 15% | 0.62 |
| Cilofexor 30 mg + Firsocostat 20 mg | - | 21% | 0.17 |
Data from the ATLAS Phase 2b trial. The selonsertib monotherapy arm was discontinued.[1][2]
Although the primary endpoint was not met, the ATLAS trial did reveal statistically significant improvements in multiple secondary endpoints for the combination of firsocostat and cilofexor compared to placebo, including reductions in NAFLD Activity Score (NAS) and improvements in markers of liver injury and function.[3] Data specifically detailing the performance of the cilofexor and selonsertib combination on these secondary endpoints is less prominently reported in the primary publications.
Experimental Protocols
ATLAS Trial (NCT03449446) Methodology
The ATLAS study enrolled 395 participants with bridging fibrosis (F3) or compensated cirrhosis (F4) due to NASH.[4]
-
Study Design: A Phase 2, randomized, double-blind, placebo-controlled study.[4]
-
Patient Population: Adults with a liver biopsy consistent with NASH and fibrosis stage F3 or F4. Key inclusion criteria included a NAFLD Activity Score (NAS) of ≥4.
-
Treatment Arms: Participants were randomized to receive one of the following once-daily oral treatments for 48 weeks:[1][5]
-
Placebo
-
Cilofexor 30 mg
-
Firsocostat 20 mg
-
Selonsertib 18 mg (arm discontinued)
-
Cilofexor 30 mg + Firsocostat 20 mg
-
Cilofexor 30 mg + Selonsertib 18 mg
-
Firsocostat 20 mg + Selonsertib 18 mg
-
-
Primary Efficacy Endpoint: The proportion of participants with a ≥1-stage improvement in fibrosis without worsening of NASH at week 48.[1]
-
Secondary Endpoints: Included changes in NAFLD Activity Score (NAS), liver histology assessed by machine learning, and various non-invasive tests of fibrosis and liver function.[1]
Signaling Pathways and Mechanisms of Action
Cilofexor and selonsertib target distinct pathways involved in the pathogenesis of NASH, providing a strong rationale for their combined use.
Cilofexor (FXR Agonist): Cilofexor is a non-steroidal agonist of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[6][7][8] Activation of FXR by bile acids or synthetic agonists like cilofexor plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[7] In the context of NASH, FXR activation leads to:
-
Reduced Lipogenesis and Hepatic Triglyceride Accumulation: Through the induction of fibroblast growth factor 19 (FGF19) in the intestine and small heterodimer partner (SHP) in the liver.[7]
-
Anti-inflammatory Effects: By antagonizing pro-inflammatory signaling pathways.
-
Anti-fibrotic Effects: By inhibiting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[6][9]
Selonsertib (ASK1 Inhibitor): Selonsertib is a selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1).[10][11] ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by cellular stressors such as oxidative stress and endoplasmic reticulum (ER) stress, which are prominent features of NASH.[10][12] Inhibition of ASK1 by selonsertib is intended to:
-
Reduce Inflammation: By blocking the activation of downstream kinases p38 and c-Jun N-terminal kinase (JNK), which are involved in the production of pro-inflammatory cytokines.[10][12]
-
Decrease Apoptosis: By preventing stress-induced cell death of hepatocytes.
-
Inhibit Fibrogenesis: By suppressing the activation of hepatic stellate cells.[12][13]
The combination of cilofexor and selonsertib was hypothesized to provide a synergistic effect by simultaneously addressing metabolic dysregulation (cilofexor) and stress-induced inflammation and cell death (selonsertib).
Visualizing the Mechanisms
Experimental Workflow of the ATLAS Trial
Caption: Workflow of the ATLAS Phase 2b clinical trial.
Signaling Pathways of Cilofexor and Selonsertib
Caption: Targeted signaling pathways of cilofexor and selonsertib.
Conclusion
The combination of cilofexor and selonsertib was based on a strong scientific rationale to target both metabolic and inflammatory/apoptotic pathways in NASH. However, the Phase 2b ATLAS trial did not demonstrate a statistically significant improvement in the primary histological endpoint of fibrosis improvement without worsening of NASH for this combination compared to placebo. Cilofexor monotherapy also did not meet the primary endpoint. These results underscore the complexity of treating advanced fibrosis in NASH and highlight the challenges in translating preclinical promise to clinical efficacy. Further research and analysis of secondary endpoints and biomarker data from the ATLAS trial may provide additional insights into the potential of targeting the FXR and ASK1 pathways in liver diseases.
References
- 1. Combination Therapies Including Cilofexor and Firsocostat for Bridging Fibrosis and Cirrhosis Attributable to NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gilead.com [gilead.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Vanderbilt Clinical Trials [vanderbilt.trialstoday.org]
- 6. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cilofexor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Selonsertib | C24H24FN7O | CID 71245288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating Biomarkers for Cilofexor Response: A Comparative Guide for Preclinical Models
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of biomarkers for validating the therapeutic response to Cilofexor (B606690) in preclinical models of non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). The data presented is compiled from studies utilizing a choline-deficient high-fat diet with sodium nitrite (B80452) (CDHFD+NaNO₂) induced NASH rat model and the multidrug resistance protein 2 knockout (Mdr2-/-) mouse model of PSC.
Cilofexor: A Non-Steroidal FXR Agonist
Cilofexor (formerly GS-9674) is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR in the intestine leads to the release of Fibroblast Growth Factor 19 (FGF19), which subsequently suppresses bile acid synthesis in the liver. This mechanism of action underlies Cilofexor's therapeutic potential in cholestatic and fibrotic liver diseases.[3] Preclinical studies have demonstrated its anti-inflammatory and anti-fibrotic effects.[4]
Preclinical Models for Efficacy Evaluation
Two key preclinical models have been instrumental in characterizing the in vivo efficacy of Cilofexor:
-
Choline-Deficient High-Fat Diet (CDHFD) with Sodium Nitrite (NaNO₂) in Rats: This model induces key pathological features of NASH, including steatosis, inflammation, and progressive liver fibrosis.[2]
-
Mdr2-/- (Abcb4-/-) Mouse Model: These mice lack a critical phospholipid transporter in the canalicular membrane of hepatocytes, leading to the spontaneous development of sclerosing cholangitis with progressive biliary fibrosis, closely mimicking human PSC.[5][6]
Comparative Analysis of Biomarker Response to Cilofexor
The following tables summarize the quantitative data on the dose-dependent effects of Cilofexor on key pharmacodynamic, histological, and transcriptional biomarkers in the aforementioned preclinical models.
Table 1: Efficacy of Cilofexor in a Rat Model of NASH
Data from a 10-week dose-finding study in Wistar rats with NASH induced by a choline-deficient high-fat diet and sodium nitrite injections. Treatment with Cilofexor or placebo was administered from week 4 to 10.[1][2]
| Biomarker Category | Biomarker | Placebo (NASH) | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) | P-value (vs. Placebo) |
| Histological Markers of Fibrosis | Picro-Sirius Red (% stained area) | 9.62 ± 4.60 | 5.64 ± 4.51 (-41%) | 2.94 ± 1.28 (-69%) | <0.001 |
| Hepatic Hydroxyproline (B1673980) Content | - | Significant Reduction | Significant Reduction (-41%) | <0.01 | |
| Hepatic Stellate Cell (HSC) Activation | Desmin (% stained area) | Increased 15-fold vs. healthy | - | Significant Reduction (-42%) | <0.01 |
| Gene Expression (Profibrotic) | col1a1 (relative expression) | - | - | Significant Reduction (-37%) | <0.05 |
| pdgfr-β (relative expression) | - | Dose-dependent reduction | Significant Reduction (-36%) | <0.05 | |
| timp1 (relative expression) | - | - | Trend towards reduction | NS | |
| Hemodynamics | Portal Pressure (mmHg) | 11.9 ± 2.1 | - | 8.9 ± 2.2 | 0.020 |
| FXR Target Gene Expression (Ileum) | fgf15 (relative expression) | - | Dose-dependent induction | Dose-dependent induction | - |
| FXR Target Gene Expression (Liver) | shp (relative expression) | - | Dose-dependent induction | Dose-dependent induction | - |
| cyp7a1 (relative expression) | - | Dose-dependent induction | Dose-dependent induction | - |
Table 2: Efficacy of Cilofexor in an Mdr2-/- Mouse Model of PSC
Data from a 10-week study in Mdr2-/- mice treated with Cilofexor by oral gavage.[5]
| Biomarker Category | Biomarker | Vehicle (Mdr2-/-) | Cilofexor (10, 30, 90 mg/kg) |
| Serum Biochemistry | Aspartate Aminotransferase (AST) | Elevated | Improved |
| Alkaline Phosphatase (ALP) | Elevated | Improved | |
| Bile Acids | Elevated | Improved | |
| Histological Markers of Fibrosis | Picro-Sirius Red (% stained area) | Increased | Reduced |
| Hepatic Hydroxyproline Content | Increased | Reduced | |
| Intrahepatic Bile Acids | Total Bile Acid Concentration | Increased | Lowered |
| Hepatobiliary Function | Bile Flow | - | Increased |
| Biliary Bicarbonate Output | - | Increased |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in validating Cilofexor's response, the following diagrams are provided.
Caption: Cilofexor's mechanism of action involves FXR activation, leading to downstream anti-fibrotic effects.
Caption: Experimental workflow for validating biomarkers of Cilofexor response in preclinical models.
Experimental Protocols
Induction of NASH in Rats
NASH is induced in male Wistar rats using a choline-deficient high-fat diet (CDHFD; 60 kcal% fat, no added choline, 0.1% methionine).[2] To accelerate and exacerbate fibrosis, rats receive intraperitoneal injections of sodium nitrite (NaNO₂) at a dose of 25 mg/kg, three times per week, starting from the fourth week of the diet.[2]
Mdr2-/- Mouse Model of PSC
Mdr2-/- mice on an FVB/N or BALB/c background are used. These mice spontaneously develop sclerosing cholangitis and biliary fibrosis.[5]
Cilofexor Administration
Cilofexor is administered orally via gavage once daily. Doses in the rat NASH model ranged from 10 to 30 mg/kg.[1][2] In the Mdr2-/- mouse model, doses of 10, 30, and 90 mg/kg were evaluated.[5]
Histological Analysis of Liver Fibrosis
-
Tissue Preparation: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm.
-
Picro-Sirius Red Staining: Sections are stained with Picro-Sirius red to visualize collagen fibers.
-
Immunohistochemistry (IHC): IHC is performed to detect markers of hepatic stellate cell activation, such as desmin.
-
Quantification: Stained areas are quantified using digital image analysis software and expressed as a percentage of the total liver area.[1]
Hepatic Hydroxyproline Content Assay
-
Tissue Hydrolysis: Snap-frozen liver tissue (approximately 100 mg) is hydrolyzed in 6 M HCl at 120°C for 6 hours.
-
Oxidation: Dried samples are oxidized with chloramine-T.
-
Colorimetric Reaction: Samples are incubated with Ehrlich's perchloric acid solution.
-
Measurement: The absorbance is measured at 560 nm to determine the hydroxyproline content, a quantitative measure of collagen.[1]
Gene Expression Analysis (RT-PCR)
-
RNA Isolation: Total RNA is isolated from frozen liver and ileum tissue samples.
-
cDNA Synthesis: cDNA is synthesized from total RNA using reverse transcriptase.
-
Real-Time PCR: Quantitative real-time PCR is performed using specific primers for target genes (e.g., col1a1, pdgfr-β, timp1, shp, cyp7a1, fgf15) and a suitable housekeeping gene for normalization.
-
Data Analysis: Relative gene expression is calculated using the comparative Ct method.[1]
Conclusion
The preclinical data strongly support the use of a panel of biomarkers to validate the therapeutic efficacy of Cilofexor. In both NASH and PSC models, Cilofexor demonstrates a robust and dose-dependent anti-fibrotic effect, as evidenced by significant reductions in histological and biochemical markers of liver fibrosis and hepatic stellate cell activation. Furthermore, changes in the expression of FXR target genes, such as fgf15 and shp, serve as reliable pharmacodynamic biomarkers of target engagement. This guide provides a framework for the continued evaluation of Cilofexor and other FXR agonists in the development of novel therapies for fibrotic liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mdr2 (Abcb4)-/- mice spontaneously develop severe biliary fibrosis via massive dysregulation of pro- and antifibrogenic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilofexor Demonstrates a More Favorable Safety Profile Compared to First-Generation FXR Agonists
New-generation, non-steroidal Farnesoid X Receptor (FXR) agonist, cilofexor (B606690), exhibits a more favorable safety and tolerability profile, particularly concerning pruritus (itching) and adverse lipid changes, when compared to the first-generation steroidal agonist, obeticholic acid (OCA). This improved profile is likely attributable to cilofexor's distinct pharmacological properties, including its preferential activation of FXR in the intestine.
For researchers and drug development professionals in the field of liver diseases such as non-alcoholic steatohepatitis (NASH), the safety of FXR agonists is a critical consideration. While FXR activation is a promising therapeutic strategy, the clinical use of first-generation agonists has been hampered by significant side effects. This guide provides a detailed comparison of the safety profiles of cilofexor and OCA, supported by data from key clinical trials.
Comparative Safety Data: Cilofexor vs. Obeticholic Acid
The following tables summarize the incidence of key adverse events observed in major clinical trials of cilofexor and obeticholic acid in patients with NASH.
Table 1: Incidence of Pruritus in NASH Clinical Trials
| Drug | Trial | Dosage | Pruritus Incidence | Placebo Incidence |
| Cilofexor | Phase 2 | 30 mg daily | 4% (moderate-severe)[1][2] | 4% (moderate-severe)[1][2] |
| 100 mg daily | 14% (moderate-severe)[1][2] | 4% (moderate-severe)[1][2] | ||
| Obeticholic Acid | REGENERATE (Phase 3) | 10 mg daily | 28%[3] | 19%[3] |
| 25 mg daily | 51%[3] | 19%[3] |
Table 2: Lipid Profile Changes in NASH Clinical Trials
| Drug | Trial | Dosage | Key Lipid Changes |
| Cilofexor | Phase 2 (PSC) | 100 mg daily | No significant difference in Total Cholesterol, LDL-C, and Triglycerides vs. placebo. Reduction in HDL-C observed. |
| Obeticholic Acid | REGENERATE (Phase 3) | 10 mg & 25 mg daily | Transient increase in mean LDL-cholesterol, peaking at 4 weeks and returning near baseline by 18 months.[4] |
| FLINT (Phase 2) | 25 mg daily | Increase in total cholesterol and LDL-C.[5] |
Experimental Protocols
The safety and efficacy data presented above were derived from well-controlled clinical trials. Below are the key aspects of the methodologies employed in a pivotal trial for each compound.
Cilofexor: Phase 2 Study in Non-Cirrhotic NASH
-
Study Design: A randomized, double-blind, placebo-controlled, phase 2 trial involving 140 patients with non-cirrhotic NASH.[1][2]
-
Patient Population: Adults with a diagnosis of NASH confirmed by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) ≥8% and liver stiffness ≥2.5 kPa as measured by magnetic resonance elastography (MRE), or a historical liver biopsy.[1][2]
-
Intervention: Patients were randomized to receive cilofexor 100 mg, cilofexor 30 mg, or placebo orally once daily for 24 weeks.[1][2]
-
Key Assessments: Safety and tolerability were assessed through the monitoring of adverse events and laboratory parameters. Efficacy endpoints included changes in liver fat content, liver stiffness, and serum markers of liver injury and fibrosis.[1][2]
Obeticholic Acid: REGENERATE Phase 3 Trial in Non-Cirrhotic NASH with Fibrosis
-
Study Design: A large-scale, randomized, double-blind, placebo-controlled, multicenter, international phase 3 study.
-
Patient Population: Adult patients with a biopsy-confirmed diagnosis of NASH with liver fibrosis (stages F2 or F3).
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive oral placebo, obeticholic acid 10 mg, or obeticholic acid 25 mg daily.
-
Key Assessments: The primary endpoints for the 18-month interim analysis were histological improvement in fibrosis by at least one stage with no worsening of NASH, or NASH resolution with no worsening of fibrosis. The safety population included 2,477 participants.[6]
Signaling Pathways and Mechanism of Improved Safety Profile
The differential safety profiles of cilofexor and first-generation FXR agonists can be partly explained by their distinct interactions with the FXR signaling pathway and their tissue-specific activity.
Figure 1: Simplified diagram of FXR signaling pathways highlighting the differential activation by cilofexor and obeticholic acid.
FXR is a nuclear receptor highly expressed in the liver and intestine. Its activation plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[7][8][9]
-
Hepatic FXR Activation (Predominant with OCA): First-generation agonists like OCA are potent activators of FXR in both the liver and the intestine. Systemic and strong hepatic FXR activation is associated with the modulation of genes involved in lipid metabolism, which can lead to elevations in LDL-C.[4][5] Furthermore, hepatic FXR activation has been linked to the upregulation of pathways that contribute to pruritus, potentially involving interleukin-31 (IL-31).
-
Intestinal-Biased FXR Activation (Cilofexor): Cilofexor is a non-steroidal FXR agonist designed for predominant activation of FXR in the intestine.[10] This intestinal activation leads to an increase in the production of Fibroblast Growth Factor 19 (FGF19). FGF19 is released into the bloodstream and travels to the liver, where it acts on hepatocytes to regulate bile acid synthesis. This more targeted, intestine-first mechanism of action is thought to contribute to the improved safety profile of cilofexor, with a lower incidence of pruritus and a more manageable impact on lipid profiles.[10][11] Gene expression analyses in rodent models have shown that cilofexor has a bias for FXR transcriptional activity in the intestine compared to the liver.[10]
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Cilofexor, a Nonsteroidal FXR Agonist, in Patients With Noncirrhotic NASH: A Phase 2 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mims.com [mims.com]
- 5. Impact of Obeticholic Acid on the Lipoprotein Profile in Patients with Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bile acids mediated potential functional interaction between FXR and FATP5 in the regulation of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Long-Term Efficacy of Cilofexor in Chronic Liver Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cilofexor (B606690), a non-steroidal farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic candidate for chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). This guide provides an objective comparison of Cilofexor's long-term efficacy with other FXR agonists, supported by preclinical and clinical data.
FXR Agonism: A Key Therapeutic Strategy
Farnesoid X receptor is a nuclear receptor highly expressed in the liver and intestine. Its activation plays a crucial role in regulating bile acid, lipid, and glucose metabolism. FXR agonists, like Cilofexor, have demonstrated potential in reducing liver fat, inflammation, and fibrosis, making them a significant area of research for chronic liver disease therapies.
Preclinical Efficacy of Cilofexor and Comparators
Preclinical studies in rodent models of NASH and PSC have been instrumental in evaluating the long-term efficacy of Cilofexor and other FXR agonists. These models mimic the key pathological features of human liver disease, providing a platform to assess therapeutic interventions.
Non-Alcoholic Steatohepatitis (NASH) Models
A widely used preclinical model for NASH involves a choline-deficient, L-amino acid-defined (CDAA) diet in rats, which induces steatohepatitis and fibrosis.
Experimental Protocol: CDAA Diet-Induced NASH in Rats
Male F344 rats are typically used for this model. At 6 weeks of age, the animals are fed a CDAA diet for a period ranging from 6 to 12 weeks to induce NASH.[1][2] This diet is low in methionine and devoid of choline, leading to impaired VLDL secretion and subsequent lipid accumulation in the liver, which drives inflammation and fibrosis.[1][2] Control groups are fed a standard chow diet. The efficacy of therapeutic agents is assessed by histological analysis of liver tissue (scoring for steatosis, inflammation, and fibrosis), biochemical analysis of serum markers (e.g., ALT, AST), and quantification of hepatic collagen content.[3]
dot
Caption: Experimental workflow for the CDAA diet-induced NASH model in rats.
Quantitative Comparison of FXR Agonists in a Rat NASH Model
| Compound | Dose | Treatment Duration | Change in Liver Fibrosis (Sirius Red Staining) | Change in Hepatic Hydroxyproline (B1673980) | Reference |
| Cilofexor | 10 mg/kg/day | 6 weeks | -41% | Not Reported | [3][4] |
| Cilofexor | 30 mg/kg/day | 6 weeks | -69% | -41% | [3][4] |
Primary Sclerosing Cholangitis (PSC) Models
The multidrug resistance 2 knockout (Mdr2-/-) mouse model is a well-established model for PSC. These mice lack a canalicular phospholipid transporter, leading to the secretion of toxic bile that causes bile duct injury, inflammation, and periductal fibrosis, closely mimicking human PSC.[5][6][7]
Experimental Protocol: Mdr2-/- Mouse Model of PSC
Mdr2-/- mice, typically on an FVB/N background, spontaneously develop features of PSC.[5] Therapeutic interventions are often initiated at an age when liver fibrosis is already established (e.g., 6 weeks of age) and continued for several weeks.[8] Efficacy is evaluated by measuring serum markers of cholestasis and liver injury (e.g., ALP, ALT, bilirubin), histological assessment of liver fibrosis, and quantification of hepatic hydroxyproline content.[8][9]
dot
Caption: Experimental workflow for the Mdr2-/- mouse model of PSC.
Quantitative Comparison of FXR Agonists in the Mdr2-/- Mouse Model
| Compound | Dose | Treatment Duration | Change in Hepatic Hydroxyproline | Change in Sirius Red Staining | Reference |
| Cilofexor | 10, 30, 90 mg/kg/day | 10 weeks | Dose-dependent decrease | Dose-dependent decrease (significant at 90 mg/kg) | [9] |
| EDP-305 | 10 mg/kg/day | 6 weeks | -45% | -40% | [8] |
| EDP-305 | 30 mg/kg/day | 6 weeks | -65% | -60% | [8] |
| Obeticholic Acid (OCA) | 30 mg/kg/day | 6 weeks | No significant improvement | No significant improvement | [8] |
Clinical Efficacy of Cilofexor
Phase 2 clinical trials have provided valuable insights into the efficacy of Cilofexor in patients with NASH.
Summary of Phase 2 Clinical Trial of Cilofexor in Non-Cirrhotic NASH
| Parameter | Cilofexor (100 mg/day) | Placebo | p-value | Reference |
| N | 56 | 28 | - | |
| Treatment Duration | 24 weeks | 24 weeks | - | |
| Median Relative Change in MRI-PDFF | -22.7% | +1.9% | 0.003 | |
| Patients with ≥30% Decline in MRI-PDFF | 39% | 13% | 0.011 | |
| Change in Enhanced Liver Fibrosis (ELF) Score | Not significant | Not significant | - | |
| Change in Liver Stiffness (MRE) | Not significant | Not significant | - |
While Cilofexor demonstrated significant reductions in hepatic steatosis (as measured by MRI-PDFF), significant changes in markers of fibrosis (ELF score and liver stiffness) were not observed within the 24-week treatment period. Longer-term studies are needed to fully assess its anti-fibrotic potential in a clinical setting. A Phase 3 study in patients with non-cirrhotic PSC did not show a significant benefit of cilofexor in slowing fibrosis progression.[10]
FXR Signaling Pathway in Liver Fibrosis
The therapeutic effects of FXR agonists in chronic liver disease are mediated through a complex signaling pathway that ultimately reduces inflammation and fibrosis.
dot
Caption: Simplified FXR signaling pathway in the context of liver fibrosis.
Activation of FXR by agonists like Cilofexor leads to the induction of Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19).[11] These, in turn, inhibit CYP7A1, the rate-limiting enzyme in bile acid synthesis, thereby reducing the levels of cytotoxic bile acids.[11] Furthermore, FXR activation has direct anti-inflammatory effects and inhibits the activation of hepatic stellate cells, the primary cell type responsible for collagen deposition and fibrosis in the liver.[11]
Conclusion
Cilofexor has demonstrated dose-dependent anti-fibrotic effects in preclinical models of chronic liver disease. In a rat model of NASH, it significantly reduced liver fibrosis. In the Mdr2-/- mouse model of PSC, Cilofexor also showed a reduction in hepatic fibrosis. Clinical data from a Phase 2 trial in NASH patients showed a significant reduction in liver fat, a key component of the disease, although a significant effect on fibrosis markers was not observed in the short term.
Comparative preclinical data suggests that other non-steroidal FXR agonists, such as EDP-305, may also have potent anti-fibrotic effects, in some cases outperforming the first-generation FXR agonist, Obeticholic Acid. The long-term clinical efficacy of Cilofexor in improving liver fibrosis is still under investigation. Further head-to-head comparative studies, both preclinical and clinical, are warranted to fully elucidate the relative efficacy and safety profiles of the different FXR agonists in development for the treatment of chronic liver diseases.
References
- 1. Modeling Diet-Induced NAFLD and NASH in Rats: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choline-deficient Diet-induced NAFLD Animal Model Recaptures Core Human Pathophysiology With Similar Gene Co-expression Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biliary damage and liver fibrosis are ameliorated in a novel mouse model lacking l-histidine decarboxylase/histamine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absence of the intestinal microbiota exacerbates hepatobiliary disease in a murine model of primary sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. enanta.com [enanta.com]
- 9. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cilofexor shows no liver fibrosis benefits for patients with PSC | springermedicine.com [springermedicine.com]
- 11. Role of FXR and other nuclear receptors in liver fibrosis - Prof Stefano Fiorucci | PPT [slideshare.net]
Validating Farnesoid X Receptor (FXR) Agonism: A Comparative Analysis of Cilofexor in Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the farnesoid X receptor (FXR) agonist Cilofexor (B606690), with a focus on the validation of its mechanism of action using knockout mouse models. Data from studies on other relevant FXR agonists are included to offer a broader context for evaluating its performance.
Mechanism of Action: The Role of FXR in Liver Homeostasis
The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid synthesis and transport, lipid metabolism, and inflammation.[1] Activation of FXR by agonists like Cilofexor initiates a signaling cascade that helps to protect the liver from injury and fibrosis. Knockout animal models, particularly those lacking genes essential for bile acid transport, are invaluable tools for validating the FXR-dependent effects of these therapeutic agents.
Comparative Efficacy of FXR Agonists in Knockout Models
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of Cilofexor and other FXR agonists in the Mdr2-/- (Abcb4-/-) knockout mouse model of sclerosing cholangitis and liver fibrosis. It is important to note that the data presented are from separate studies and do not represent a direct head-to-head comparison.
Table 1: Efficacy of Cilofexor in Mdr2-/- Knockout Mice
| Parameter | Vehicle Control | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) | Cilofexor (90 mg/kg) | Reference |
| Serum Alkaline Phosphatase (ALP) (U/L) | ~1200 | ~900 | ~700 | ~600 | [2] |
| Serum Aspartate Aminotransferase (AST) (U/L) | ~400 | ~300 | ~250 | ~200 | [3] |
| Serum Total Bile Acids (µmol/L) | ~60 | ~40 | ~30 | ~20 | [2] |
| Hepatic Hydroxyproline (µg/g liver) | ~150 | Not Reported | ~100 | ~80 | [3] |
| Picrosirius Red Staining (% area) | ~10% | ~6% | ~4% | ~3% | [3] |
Table 2: Efficacy of Other FXR Agonists in Preclinical Models
| FXR Agonist | Knockout Model | Key Findings | Reference |
| Obeticholic Acid (OCA) | Mdr2-/- | Reduced liver fibrosis and portal hypertension.[4] | [4] |
| Tropifexor | STAM (NASH model) | Reversed established fibrosis and reduced NAFLD activity score. | [5] |
| INT-787 | Lepob/ob (NASH model) | Showed greater efficacy in reducing liver steatosis, inflammation, and fibrosis compared to OCA.[6] | [6] |
Experimental Protocols
The following is a synthesized overview of the methodologies typically employed in knockout mouse studies for the validation of FXR agonists.
Animal Models
-
Mdr2-/- (Abcb4-/-) Mice: These mice lack the Mdr2 (Abcb4) gene, which encodes a phospholipid transporter in the canalicular membrane of hepatocytes.[7] This defect leads to the secretion of toxic bile, causing spontaneous sclerosing cholangitis and progressive liver fibrosis, making them a relevant model for studying cholestatic liver diseases.[7][8] Different background strains, such as FVB/N and BALB/c, are used, with the BALB/c strain showing a more rapid and severe fibrosis progression.[8]
-
FXR-/- Mice: These mice have a targeted deletion of the FXR gene and are used as a negative control to confirm that the effects of an FXR agonist are indeed mediated through the FXR pathway.
Drug Administration
-
Route of Administration: FXR agonists are typically administered orally via gavage to mimic the clinical route of administration.[3]
-
Dosing Regimen: Animals are usually treated once daily for a period ranging from several weeks to months.[3] For example, in the Cilofexor studies, Mdr2-/- mice were treated daily for 10 weeks.[3]
-
Vehicle Control: A control group receives the vehicle (the solvent in which the drug is dissolved, e.g., 0.5% methylcellulose) to account for any effects of the administration procedure itself.
Endpoint Analysis
-
Serum Biochemistry: Blood samples are collected to measure markers of liver injury and cholestasis, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bile acids.[3]
-
Histological Analysis: Liver tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are then stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess overall liver morphology and inflammation, and with Picrosirius Red to quantify collagen deposition and fibrosis.[3]
-
Gene Expression Analysis: RNA is extracted from liver and intestinal tissues to measure the expression of FXR target genes (e.g., SHP, FGF15/19, BSEP) and markers of fibrosis (e.g., Col1a1, TIMP1) using quantitative real-time PCR (qRT-PCR).[7]
-
Hydroxyproline Assay: The total collagen content in the liver, a direct measure of fibrosis, is quantified by measuring the amount of the amino acid hydroxyproline.[3]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow in a knockout mouse study.
References
- 1. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 2. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mdr2 (Abcb4)-/- mice spontaneously develop severe biliary fibrosis via massive dysregulation of pro- and antifibrogenic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new Mdr2(-/-) mouse model of sclerosing cholangitis with rapid fibrosis progression, early-onset portal hypertension, and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cilofexor: A Comparative Guide to the Potency of Selective FXR Modulators
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestines, adrenal glands, and kidneys, has emerged as a pivotal therapeutic target for a spectrum of metabolic and cholestatic liver diseases.[1] Its activation plays a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. Cilofexor (GS-9674), a non-steroidal FXR agonist, is currently under investigation for the treatment of conditions such as non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[2] This guide provides an objective comparison of Cilofexor's potency against other selective FXR modulators, supported by experimental data to aid researchers in their drug development endeavors.
Quantitative Comparison of FXR Agonist Potency
The following table summarizes the in vitro potency (EC50) of Cilofexor and other prominent selective FXR modulators. The half-maximal effective concentration (EC50) value is a widely accepted measure of a drug's potency, representing the concentration at which it induces a response halfway between the baseline and maximum effect. A lower EC50 value indicates a higher potency.
| Compound | Type | EC50 (nM) | Assay System | Reference |
| Cilofexor (GS-9674) | Non-Steroidal | 43 | Not specified | [2][3] |
| Obeticholic Acid (OCA, INT-747) | Steroidal (Bile Acid Analog) | ~100 - 600 | Cell-free and HepG2 cell transactivation assays | [4] |
| GW4064 | Non-Steroidal | 15 - 90 | CV-1 and HEK293 cells | [5][6][7][8] |
| WAY-362450 (XL335) | Non-Steroidal | 4 | CV-1 cells | [9][10][11][12][13] |
| Tropifexor (LJN452) | Non-Steroidal | 0.2 | HTRF assay | [14][15] |
| Nidufexor (LMB763) | Non-Steroidal | 480 | FXR-HTRF biochemical assay | [16] |
FXR Signaling Pathway
Activation of FXR by an agonist initiates a cascade of molecular events that regulate gene expression. The following diagram illustrates the canonical FXR signaling pathway.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. The Nonsteroidal Farnesoid X Receptor Agonist Cilofexor (GS‐9674) Improves Markers of Cholestasis and Liver Injury in Patients With Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Discovery of XL335 (WAY-362450), a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. adooq.com [adooq.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cilofexor Tromethamine
For researchers, scientists, and drug development professionals, the proper management and disposal of investigational compounds like Cilofexor tromethamine are critical for laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, aligning with established safety protocols and regulatory frameworks.
Understanding this compound: Composition and Hazard Profile
Cilofexor is an investigational, nonsteroidal farnesoid X receptor (FXR) agonist.[1][2] Tromethamine is an organic amine proton acceptor used as a biological buffer and in the formulation of pharmaceuticals to improve stability and solubility.[3][4] While specific hazard classifications for this compound are not publicly detailed, general safety data sheets for similar research compounds and for tromethamine itself indicate that the substance may cause skin and eye irritation.[5] As an investigational drug, the full toxicological and environmental profile of Cilofexor is not yet completely understood.[6] Therefore, it is prudent to handle and dispose of it with a high degree of caution.
Regulatory Framework for Investigational Drug Disposal
The disposal of investigational new drugs (INDs) is governed by several regulatory bodies, primarily the U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA). Key regulations include the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[7]
Under the EPA's regulations, a pharmaceutical waste is considered hazardous if it is specifically listed (P-list or U-list) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][9] There is currently no evidence to suggest that this compound is a P- or U-listed hazardous waste. However, a formal hazardous waste determination should be conducted by environmental health and safety (EHS) professionals.
For clinical trials, the FDA requires investigators to control the investigational drug, which includes maintaining records of its disposition and returning unused supplies to the sponsor.[1]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory or research setting.
Step 1: Initial Assessment and Waste Identification
-
Consult the Safety Data Sheet (SDS): Always refer to the manufacturer-provided SDS for specific handling and disposal information.
-
Hazardous Waste Determination: Contact your institution's EHS department to determine if this compound waste should be managed as a hazardous waste based on its characteristics. In the absence of specific data, it is best practice to manage investigational drug waste as hazardous.
-
Segregation: Do not mix this compound waste with non-hazardous or general laboratory waste.
Step 2: Waste Collection and Storage
-
Use Designated Waste Containers: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and leak-proof containers.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name "this compound," and a description of the contents (e.g., "solid waste," "aqueous solution").
-
Storage: Store the waste container in a designated, secure area away from incompatible materials. Ensure the storage area is well-ventilated.
Step 3: Preparing for Disposal
-
Do Not Dispose Down the Drain: As per EPA regulations, pharmaceutical waste, especially hazardous waste, should not be disposed of via the sewer system.[4]
-
No Landfill Disposal for Non-RCRA Empty Containers: Unused or partially used containers of this compound should not be disposed of in regular trash.
-
Container Rinsing: For "RCRA empty" containers of non-acute hazardous waste, the container can be considered non-hazardous. However, for containers that held an acute hazardous waste (P-listed), they must be triple-rinsed, and the rinsate collected as hazardous waste.[10] Given the investigational nature of Cilofexor, it is prudent to collect the first rinse of any container for disposal as hazardous waste.[1]
Step 4: Final Disposal
-
Engage a Licensed Waste Hauler: Arrange for the collection and disposal of the this compound waste through your institution's approved hazardous waste vendor.
-
Incineration: The preferred method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed facility. This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Documentation: Maintain meticulous records of the waste disposal, including the date, quantity, and the manifest from the waste hauler, for a minimum of three years.[7]
Quantitative Data Summary
Specific quantitative disposal limits for this compound are not publicly available. The following table summarizes the key operational parameters for its disposal based on regulatory guidelines and best practices.
| Parameter | Guideline | Source |
| Disposal Method | High-temperature incineration via a licensed hazardous waste facility. | EPA/RCRA Best Practice |
| Sewer Disposal | Prohibited for hazardous pharmaceutical waste. | EPA Final Rule |
| Landfill Disposal | Prohibited for non-"RCRA empty" containers and bulk material. | RCRA |
| Container Management (P-listed waste) | Triple-rinse; collect rinsate as hazardous waste. | 40 CFR 261.7 |
| Record Retention | Minimum of three years for disposal manifests. | RCRA |
Visualizing the Disposal Workflow
To aid in the decision-making process for the disposal of this compound, the following workflow diagram illustrates the key steps and considerations.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting personnel, the community, and the environment. Always prioritize consultation with your institution's EHS department for guidance specific to your location and facilities.
References
- 1. Cilofexor - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. TROMETHAMINE - Ataman Kimya [atamanchemicals.com]
- 4. Tromethamine:A Versatile Compound from Chemical Industry to Medicine-Grand Fuchi | Erect Industrial Benchmark, Creat Centennial Brand [en.fuchigroup.com]
- 5. chembk.com [chembk.com]
- 6. Pharmacokinetics, pharmacodynamics, safety and tolerability of cilofexor, a novel nonsteroidal Farnesoid X receptor agonist, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilofexor | C28H22Cl3N3O5 | CID 71228883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pwaste.com [pwaste.com]
- 9. epa.gov [epa.gov]
- 10. NM RLD | Official Website of the NM Regulation & Licensing Dept. [rld.nm.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Cilofexor Tromethamine
For Researchers, Scientists, and Drug Development Professionals: Your Essential Safety and Operational Protocol
This guide provides critical safety and logistical information for the handling and disposal of Cilofexor tromethamine, a nonsteroidal farnesoid X receptor (FXR) agonist. Adherence to these procedures is essential to ensure personnel safety, prevent environmental contamination, and maintain the integrity of your research. Given its potent pharmacological activity and hazardous properties, all handling of this compound must be performed with the highest degree of caution within a controlled laboratory setting.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation of dust, dermal contact, and eye contact. The toxicological properties of this compound have not been exhaustively investigated, and it should be handled as a potent pharmacological agent.
Hazard Summary
| Hazard Classification | Description | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | |
| Acute Dermal Toxicity | Toxic in contact with skin. | |
| Skin Corrosion/Irritation | Causes severe skin burns. | |
| Serious Eye Damage | Causes serious eye damage. | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Note: Specific quantitative toxicity data, such as Occupational Exposure Limit (OEL) and LD50 values, for this compound are not publicly available. It is recommended to handle this compound as a highly potent active pharmaceutical ingredient (HPAPI) and to consult the manufacturer for the most current toxicological information.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. The following table outlines the required PPE for various laboratory activities involving this compound.
Required Personal Protective Equipment (PPE)
| Activity | Gloves | Eye/Face Protection | Gown/Lab Coat | Respiratory Protection |
| Unpacking & Inventory | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Gown over Lab Coat | Recommended: N95 Respirator |
| Weighing Solid Compound | Double Nitrile Gloves | Safety Goggles or Face Shield | Disposable, Low-Lint Gown | Required: NIOSH-approved Respirator (N95 or higher) |
| Preparing Stock Solutions | Double Nitrile Gloves | Safety Goggles or Face Shield | Disposable, Low-Lint Gown | Required: NIOSH-approved Respirator (N95 or higher) |
| Handling Solutions | Single Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not generally required if handled within a fume hood. |
PPE Specifications:
-
Gloves: Use powder-free nitrile gloves. When double-gloving, the outer glove must be removed immediately upon suspected contact with the compound and disposed of as hazardous waste.
-
Gown: Gowns should be disposable and have long sleeves with tight-fitting cuffs.
-
Eye Protection: Safety glasses must have side shields. When handling the solid compound or there is a risk of splashing, chemical splash goggles or a full-face shield are required.
Operational Plan: Handling and Experimental Protocols
All procedures involving solid this compound that may generate dust, such as weighing or reconstitution, must be performed within a certified chemical fume hood, a powder containment balance enclosure, or a glove box to minimize inhalation exposure.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for safely preparing a stock solution of this compound.
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Assemble all necessary equipment: this compound vial, appropriate volume of DMSO, calibrated pipettes, vortex mixer, and a labeled, sealable container for the final solution.
-
-
Donning PPE:
-
Put on all required PPE as specified for "Preparing Stock Solutions" in the table above (double nitrile gloves, disposable gown, safety goggles/face shield, and a respirator).
-
-
Weighing the Compound:
-
Perform this step inside a powder containment enclosure or chemical fume hood.
-
Use an analytical balance with a draft shield.
-
Carefully weigh the required amount of this compound powder onto anti-static weigh paper or directly into a tared vial.
-
Avoid any sudden movements that could create airborne dust.
-
-
Solubilization:
-
Gently tap the weigh paper or vial to ensure all powder is collected at the bottom.
-
Carefully add the calculated volume of DMSO to the vial containing the powder.
-
Securely cap the vial.
-
Vortex the solution until the compound is fully dissolved. Gentle warming in a water bath may be used if necessary, but ensure the vial remains tightly sealed.
-
-
Storage and Labeling:
-
Store the stock solution in a clearly labeled, sealed vial. The label should include the compound name, concentration, solvent, date of preparation, and the researcher's initials.
-
Consult the product's Certificate of Analysis for specific storage conditions (e.g., temperature, light sensitivity).
-
-
Decontamination and Doffing PPE:
-
Wipe down the work surface and all equipment with an appropriate deactivating solution (e.g., 70% ethanol), followed by a cleaning agent.
-
Dispose of all contaminated disposables (e.g., weigh paper, pipette tips, outer gloves, absorbent pad) in the designated cytotoxic waste container.
-
Remove PPE in the correct order (outer gloves, gown, face/eye protection, inner gloves, respirator) and dispose of it in the designated waste container.
-
Wash hands thoroughly with soap and water.
-
Workflow for Handling Solid this compound
Disposal Plan
Due to its classification as "very toxic to aquatic life," this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain.
Waste Segregation and Disposal Protocol:
-
Designated Waste Streams: Establish clearly labeled, leak-proof waste containers for the following categories:
-
Solid Cytotoxic Waste: Contaminated PPE (gloves, gowns), weigh paper, absorbent pads, and empty vials.
-
Liquid Cytotoxic Waste: Unused or expired stock solutions, and contaminated solvents.
-
Sharps Waste: Contaminated needles, syringes, and pipette tips.
-
-
Collection:
-
All waste must be collected at the point of generation.
-
Waste containers should be kept closed when not in use.
-
Do not overfill waste containers.
-
-
Disposal Procedure:
-
All waste contaminated with this compound is considered hazardous (cytotoxic) waste.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
-
The waste will be disposed of by a licensed environmental management vendor, typically via high-temperature incineration.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Waste Disposal Decision Pathway
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
